molecular formula C8H16ClNO2 B8264295 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Cat. No.: B8264295
M. Wt: 193.67 g/mol
InChI Key: RXRQFJVKYFXOJJ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a high-purity chemical compound supplied for research and development purposes. This molecule features a spirocyclic structure that incorporates both oxygen and nitrogen heteroatoms, making it a valuable and versatile scaffold in medicinal chemistry and drug discovery . The molecular formula for this compound is C 8 H 16 ClNO 2 and it has a molecular weight of 193.67 g/mol . The core 1-oxa-8-azaspiro[4.5]decane structure is recognized in pharmaceutical research for its potential in various therapeutic areas. Published patent literature indicates that derivatives based on this scaffold are investigated as fatty acid amide hydrolase (FAAH) inhibitors, which are relevant for the treatment of pain, anxiety disorders, and movement disorders . Furthermore, this spirocyclic system is a key structural component in advanced investigational compounds, such as potent, selective SHP2 inhibitors like TNO155, which are being studied for the treatment of RTK-dependent solid tumors . For safe handling, please note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in a cool, dark place under an inert atmosphere at 2-8°C . Please be advised: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in foods, cosmetics, or drugs for human or veterinary use.

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQFJVKYFXOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (CAS No. for parent compound: 777049-50-0). In the absence of extensive publicly available experimental data for this specific salt, this document focuses on the established methodologies and theoretical considerations for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to determine its key physicochemical parameters, including molecular structure and weight, melting point, solubility, pKa, and spectral characteristics. By detailing robust experimental protocols and the underlying scientific principles, this guide serves as a practical resource for the evaluation of this and other novel spiro-heterocyclic compounds.

Introduction to 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Spiro-heterocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target selectivity and improved pharmacokinetic profiles. The 2-Oxa-8-azaspiro[4.5]decane core, in particular, combines a tetrahydropyran ring with a piperidine ring, offering a unique spatial arrangement of heteroatoms and functional groups. The "-4-ol" substitution introduces a hydroxyl group, providing a potential site for hydrogen bonding and further chemical modification. As a hydrochloride salt, the basicity of the azaspirocyclic nitrogen is leveraged to improve aqueous solubility and handling properties, a common strategy in drug development.

This guide will systematically explore the essential physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, providing both theoretical context and practical experimental protocols.

Molecular Structure and Properties

A foundational understanding of the molecule's composition and three-dimensional arrangement is paramount for predicting its behavior.

Chemical Structure and Molecular Formula

The parent compound, 2-Oxa-8-azaspiro[4.5]decan-4-ol, has the molecular formula C₈H₁₅NO₂. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine ring.

Table 1: Molecular Properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂Calculated
Molecular Weight 193.67 g/mol Calculated
CAS Number (Parent) 777049-50-0Fluorochem
Canonical SMILES (Parent) OC1COCC12CCNCC2Fluorochem
InChI (Parent) InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2Fluorochem
Synthesis of the Parent Compound and its Hydrochloride Salt

While a specific, published synthesis for 2-Oxa-8-azaspiro[4.5]decan-4-ol was not found in the immediate search, a general retrosynthetic analysis suggests plausible synthetic routes. One such approach could involve the Michael addition of an amine to an α,β-unsaturated ester, followed by cyclization, a strategy that has been successfully employed for similar spiro-heterocycles.[1]

Protocol 1: General Procedure for Hydrochloride Salt Formation

The conversion of a free base, such as 2-Oxa-8-azaspiro[4.5]decan-4-ol, to its hydrochloride salt is a standard and crucial step for improving its handling and solubility characteristics.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask with stirring.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise to the stirring solution. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material or excess HCl.[2]

  • Dry the resulting white to off-white solid under vacuum to yield 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

Causality: The basic nitrogen of the piperidine ring readily accepts a proton from hydrochloric acid, forming an ionic salt. The lower solubility of the salt in non-polar organic solvents like diethyl ether causes it to precipitate, allowing for easy isolation.

Thermal Properties

The melting point of a compound is a critical physical constant that provides an indication of its purity.

Melting Point Determination

For amine hydrochloride salts, the melting point can sometimes be a decomposition temperature.[3] It is crucial to observe the sample during heating for any changes in color or evidence of degradation.

Protocol 2: Capillary Melting Point Determination

This standard technique provides a melting range, which is indicative of the sample's purity. A narrow melting range (typically 0.5-1°C) suggests high purity.[4]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Sample of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Procedure:

  • Ensure the sample is completely dry.

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.[5]

  • If decomposition is observed (e.g., charring), record the temperature at which this begins.

Expected Outcome: Amine hydrochloride salts are ionic and thus generally have high melting points.[6] The melting point will be significantly higher than that of the parent free base.

Solubility Profile

Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability. The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base.

Qualitative and Quantitative Solubility Determination

A systematic approach to solubility testing across a range of solvents provides a comprehensive understanding of the compound's behavior.

Protocol 3: Equilibrium Solubility Determination

This method determines the saturation solubility of the compound in various media, which is essential for biopharmaceutical classification.[7]

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

  • A range of solvents:

    • Water (pH ~7)

    • 0.1 N HCl (pH 1.2)

    • Phosphate buffer (pH 6.8)

    • Ethanol

    • Methanol

    • Dichloromethane

    • Ethyl acetate

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in a vial.

  • Tightly cap the vials and place them in a shaking incubator for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

Data Presentation:

Table 2: Framework for Solubility Data of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Solvent SystempHTemperature (°C)Solubility (mg/mL)
Water~725To be determined
0.1 N HCl1.237To be determined
Phosphate Buffer6.837To be determined
EthanolN/A25To be determined
MethanolN/A25To be determined
DichloromethaneN/A25To be determined
Ethyl AcetateN/A25To be determined

Causality and Expected Trends: The compound is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol due to the presence of the hydroxyl group and the ionic hydrochloride. Solubility in acidic aqueous media (like 0.1 N HCl) might be affected by the common ion effect.[8][9] It is likely to have low solubility in non-polar organic solvents.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the protonated amine. It is a critical determinant of the compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Determination

For a compound with a basic nitrogen, the pKa refers to the equilibrium between the protonated (conjugate acid) and the deprotonated (free base) forms.

Protocol 4: Potentiometric Titration for pKa Determination

This is a classic and reliable method for determining the pKa of ionizable compounds.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 N NaOH)

  • Accurately weighed sample of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Procedure:

  • Dissolve a known amount of the hydrochloride salt in a known volume of deionized water.

  • Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.

  • Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.

Expected Outcome: The pKa of the protonated tertiary amine in the piperidine ring is expected to be in the range of 9-11, typical for cyclic aliphatic amines.[10][11]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

Protocol 5: NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

Procedure:

  • Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

  • Aliphatic Protons: A complex series of multiplets in the region of 1-4 ppm corresponding to the protons on the piperidine and tetrahydropyran rings.

  • Protons adjacent to Oxygen/Nitrogen: Signals for protons on carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

  • Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent. In D₂O, this proton will exchange with deuterium and the signal will disappear.

  • N-H Proton: A broad singlet for the proton on the positively charged nitrogen, which will also exchange in D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the sp³ hybridized carbons of the two rings will appear in the aliphatic region of the spectrum.

  • The spiro carbon will have a characteristic chemical shift.

  • Carbons bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.

The analysis of coupling constants and chemical shifts can provide valuable information about the stereochemistry and preferred conformation of the spirocyclic system.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Protocol 6: Infrared Spectroscopic Analysis

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[13][14]

  • N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ for the protonated amine (R₃N⁺-H).

  • C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ for the C-O single bond of the alcohol and ether.[13]

  • C-N Stretch: A band in the region of 1000-1250 cm⁻¹ for the C-N single bond.[14]

The IR spectrum will provide clear evidence for the presence of the hydroxyl and protonated amine functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol 7: Mass Spectrometric Analysis

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum:

  • The base peak is expected to be the molecular ion of the free base [M+H]⁺ at m/z 158.2, corresponding to the loss of HCl.

  • The fragmentation pattern can provide structural information. Common fragmentation pathways for spiro-heterocycles may involve ring opening or cleavage adjacent to the heteroatoms.[15]

Visualization of Key Relationships and Workflows

experimental_workflow

property_interrelation

Conclusion

While specific experimental data for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is not widely published, this technical guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols for determining melting point, solubility, pKa, and spectral properties are based on established and reliable analytical methods. The insights into the expected outcomes for each of these properties, grounded in the chemical principles of spiro-heterocyclic amines and their salts, offer valuable guidance for researchers. By following the methodologies outlined herein, scientists and drug development professionals can systematically evaluate this and other novel compounds, generating the critical data necessary to advance their research and development programs.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Klein, U., & van der Stelt, M. (2016). Development of Methods for the Determination of pKa Values. Bio-protocol, 6(5), e1743. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. [Link]

  • Pawar, P. D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(6), 253-257. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • Borysov, A., et al. (2019). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 7(2), 143-152. [Link]

  • Aher, R. B., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(2), 213-218. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • ChemRxiv. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure & Dynamics, 41(12), 5382-5398. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. [Link]

  • Nedvetsky, P. I., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 123-132. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • Google Patents. (n.d.). 2-Oxo-1-oxa-8-azaspiro[2][8] decane derivatives, processes for their preparation and pharmaceutical compositions thereof.

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • He, Y., et al. (2014). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. AAPS PharmSciTech, 15(5), 1306-1313. [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). [Link]

  • Los Angeles City College. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • King Saud University. (n.d.). Determination of melting and boiling points. [Link]

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • AIR Unimi. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. [Link]

  • ResearchGate. (n.d.). Solubility of Drug Substance in Dilute HCl Solution. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • ISSR. (n.d.). Formation of ammonium salts. [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Wikipedia. (n.d.). Spiro compound. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Semantic Scholar. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. [Link]

  • PMC. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, a novel spirocyclic compound of interest in pharmaceutical development. In the absence of established public data, this document outlines the fundamental principles and detailed experimental protocols required to determine its aqueous solubility and chemical stability. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, including those set forth by the International Council for Harmonisation (ICH). We will explore the rationale behind experimental design, from equilibrium solubility determination using the classic shake-flask method to a systematic approach for forced degradation studies. The objective is to provide researchers with a robust, self-validating system for generating the critical physicochemical data necessary to advance a new chemical entity through the development pipeline.

Introduction: The Scientific Imperative for Characterizing 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a heterocyclic compound featuring a unique spirocyclic architecture, where two rings share a single carbon atom. Such rigid, three-dimensional structures are of significant interest in medicinal chemistry as they can enable precise interactions with biological targets. The molecule incorporates several key functional groups that dictate its physicochemical properties: a secondary amine (protonated as a hydrochloride salt), a hydroxyl group, and an ether linkage within the oxaspiro-ring system.

The hydrochloride salt form is a common strategy employed to enhance the aqueous solubility and stability of basic drug candidates.[1][2] However, the overall properties of the molecule are a complex interplay of its constituent parts. Understanding the solubility and stability of this Active Pharmaceutical Ingredient (API) is not merely a regulatory requirement; it is a fundamental necessity for all subsequent development activities.[3][4] These data inform everything from the feasibility of an oral dosage form to the selection of compatible excipients, manufacturing processes, packaging, and the determination of a viable shelf-life.[4][5]

This guide, therefore, presents a proactive, methodology-focused approach to thoroughly characterize the solubility and stability profile of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

Part 1: Solubility Profile Determination

The solubility of an API is a critical determinant of its bioavailability.[6] For oral administration, a drug must first dissolve in the fluids of the gastrointestinal tract to be absorbed into the bloodstream. The presence of the hydrochloride salt and polar hydroxyl group in 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride suggests a predisposition to aqueous solubility. However, this must be quantified empirically across a physiologically relevant pH range.

Experimental Design: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7][8][9] This technique involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol: Equilibrium Solubility Assessment

Objective: To determine the solubility of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride in various aqueous media at a physiologically relevant temperature (37 °C).

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (API)

  • Purified water

  • Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[8]

  • Glass vials with screw caps

  • Orbital shaker with temperature control set to 37 ± 1 °C[8]

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of the API to separate vials (in triplicate for each condition). The presence of undissolved solid material at the end of the experiment is essential.[10][11]

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each test medium (water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer) to the respective vials.

  • Equilibration: Secure the vials in the orbital shaker and agitate at a consistent speed (e.g., 150-300 RPM) at 37 °C.[10] Equilibration is typically allowed to proceed for 24 to 72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[10]

  • Sample Collection: Once equilibrium is reached, cease agitation and allow the vials to stand for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (as described in section 2.2) to determine the API concentration.

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear and concise summary of the compound's solubility.

Solvent/Medium pH Temperature (°C) Mean Solubility (mg/mL) Standard Deviation
Purified Water~5-6 (as is)37[Experimental Value][Experimental Value]
0.1 N HCl Buffer1.237[Experimental Value][Experimental Value]
Acetate Buffer4.537[Experimental Value][Experimental Value]
Phosphate Buffer6.837[Experimental Value][Experimental Value]

Note: The hydrochloride salt may exhibit reduced solubility in the pH 1.2 buffer due to the common ion effect of chloride.[2][12]

Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess API into triplicate vials prep2 Add test media: Water, pH 1.2, 4.5, 6.8 prep1->prep2 equil Agitate in orbital shaker (37°C, 24-72h) prep2->equil sample Filter supernatant (0.45 µm) equil->sample dilute Dilute filtrate sample->dilute analyze Quantify via HPLC-UV dilute->analyze result Solubility Data (mg/mL) analyze->result

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is the cornerstone of determining a drug's shelf-life and storage conditions.[3][13] Forced degradation (or stress testing) is a critical component of this process, designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[4][14] The objectives are multifold: to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can separate the API from all its potential degradants.[4][15][16]

Causality in Experimental Choice: Why Forced Degradation?

Forced degradation studies are mandated by regulatory agencies like the FDA and are described in ICH guidelines.[4][17] By subjecting the API to hydrolytic, oxidative, thermal, and photolytic stress, we can proactively identify the compound's vulnerabilities. This knowledge is invaluable for developing a robust formulation that protects the API from degradation and for selecting appropriate packaging.[5][14] An ideal study aims for 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation products complicate the analysis.[14]

The Self-Validating System: Developing a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its impurities and degradation products.[18][19] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][19] The method is considered "self-validating" because its specificity is proven by its ability to resolve the parent API peak from all degradation product peaks generated during the forced degradation studies.

Protocol: HPLC Method Development

  • Initial Conditions: Start with a generic reversed-phase gradient method. A C18 column is a common starting point. The mobile phase could consist of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Method Optimization: The primary goal is to achieve baseline separation between the main API peak and all other peaks. Adjust parameters such as the gradient slope, mobile phase pH, column temperature, and even the column chemistry itself to optimize resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main API peak is not co-eluting with any degradants.[5]

Detailed Protocols: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride under various stress conditions.

General Procedure: Prepare solutions of the API (e.g., at 1 mg/mL) in the respective stress media. For solid-state studies, expose the API powder directly to the conditions. Always include a control sample stored under ambient, protected conditions.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.[14]

    • Procedure: Dissolve the API in 0.1 M HCl and heat. Sample at appropriate time points (e.g., 2, 6, 12, 24 hours). Neutralize samples before HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C.[14]

    • Procedure: Dissolve the API in 0.1 M NaOH and heat. Sample at time points and neutralize before analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[14]

    • Procedure: Dissolve the API in a solution of H₂O₂. Monitor the reaction over time (e.g., up to 24 hours).

  • Thermal Degradation (Solid State):

    • Condition: Dry heat at 105 °C in a calibrated oven.[14]

    • Procedure: Place a thin layer of API powder in a vial and expose to heat for an extended period (e.g., 48 hours). Dissolve samples in mobile phase for analysis.

  • Photostability:

    • Condition: As per ICH Q1B guidelines, expose the API (both solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20][21][22][23]

    • Procedure: Expose samples in a photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Visualization: Forced Degradation & Method Development Workflow

G cluster_stress Forced Degradation cluster_analysis Analytical Method Development api API Sample (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) api->acid base Base Hydrolysis (NaOH, Heat) api->base ox Oxidation (H₂O₂) api->ox therm Thermal (Dry Heat) api->therm photo Photolytic (ICH Q1B Light) api->photo inject Inject Stressed Samples acid->inject base->inject ox->inject therm->inject photo->inject hplc_dev Develop HPLC Method (C18, Gradient) hplc_dev->inject optimize Optimize Separation (Resolution > 2) inject->optimize purity Peak Purity Analysis (PDA Detector) optimize->purity result Validated Stability- Indicating Method purity->result pathway Degradation Profile & Pathways result->pathway

Caption: Workflow for Forced Degradation and SIM Development.

Potential Degradation Pathways

Based on the structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol, several degradation pathways can be hypothesized:

  • Oxidation: The secondary amine is a potential site for oxidation, which could lead to N-oxide formation or other oxidative products.

  • Dehydration: The tertiary alcohol at the C4 position could undergo dehydration under acidic and/or thermal stress to form an alkene.

  • Ring Opening: The ether linkage in the oxaspiro-ring might be susceptible to cleavage under harsh acidic conditions.

  • Spirocycle Rearrangement: Spirocyclic systems can sometimes undergo rearrangement under stress, although this is often less common.[24]

Data Presentation: Stability Summary
Stress Condition Duration/Temp % Assay of API Remaining No. of Degradants Major Degradant (% Area)
Acid Hydrolysis (0.1 M HCl)24h / 60°C[Value][Value][Value]
Base Hydrolysis (0.1 M NaOH)24h / 60°C[Value][Value][Value]
Oxidation (3% H₂O₂)24h / RT[Value][Value][Value]
Thermal (Solid)48h / 105°C[Value][Value][Value]
Photolytic (ICH Q1B)[ICH Duration][Value][Value][Value]

Part 3: Integrated Summary and Recommendations

The culmination of these studies provides a comprehensive physicochemical profile of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

  • Solubility Insights: The pH-solubility profile is critical. If solubility is significantly lower at a higher pH (e.g., 6.8), this could impact absorption in the lower gastrointestinal tract. This information guides formulation strategies, such as the inclusion of solubilizing agents.

  • Stability Insights & Formulation Strategy: The forced degradation results will reveal the compound's "Achilles' heel."

    • If significant hydrolytic degradation occurs in basic media, the formulation should be buffered to a neutral or acidic pH.

    • If the compound is light-sensitive , as revealed by photostability testing, then light-protective primary packaging (e.g., amber vials/bottles, opaque blister packs) is mandatory.[21][25]

    • If oxidation is a primary degradation pathway, the inclusion of an antioxidant in the formulation and/or packaging under an inert atmosphere (e.g., nitrogen) should be considered.

    • Thermal instability would necessitate controlled temperature conditions for storage and shipping.

By systematically applying the protocols outlined in this guide, a research and development team can build a robust data package for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. This foundational knowledge de-risks the development process, ensures the creation of a safe, effective, and stable drug product, and satisfies critical regulatory requirements for advancing a new chemical entity toward clinical use.

References

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). European Compliance Academy. [Link]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. [Link]

  • Kumar, V., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. [Link]

  • Mourne Training Services. (n.d.). Developing Stability Indicating HPLC Methods. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). SlideShare. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. [Link]

  • ICH. (1996, November). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ICH. (2003, February). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257. [Link]

  • Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd. [Link]

  • Klick, S., et al. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • stability indicating hplc method development: a review. (n.d.). Academia.edu. [Link]

  • Pharma Stability: Forced Degradation Playbook. (n.d.). LinkedIn. [Link]

  • Annex 4. (2019). World Health Organization (WHO). [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • S. L. D. et al. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • A. S. et al. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Serajuddin, A. T. M. (2007). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • I. M. et al. (2018). Spirocyclic Motifs in Natural Products. PMC - NIH. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]

  • G. L. et al. (2025, July 10). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • T. K. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Strychnine. (n.d.). Wikipedia. [Link]

  • Gao, X. H., et al. (2024, December 13). Spirocyclic iridoid alkaloids from Plumeria rubra. Organic & Biomolecular Chemistry. [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental NMR principles, established chemical shift libraries for analogous structural motifs, and an in-depth understanding of molecular structure to present a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this spirocyclic heterocycle. The methodologies for NMR data acquisition, interpretation of complex spectral features such as diastereotopicity, and the application of two-dimensional NMR techniques are also discussed in detail.

Introduction to 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a spirocyclic compound featuring a piperidine ring fused to a tetrahydrofuran-4-ol ring via a spiro-carbon. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles. The hydrochloride salt form enhances the aqueous solubility of the parent amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed map of the molecular connectivity and stereochemistry can be constructed. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a valuable reference for its synthesis and characterization.

Figure 1: Structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride with Atom Numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride in a suitable solvent such as D₂O or DMSO-d₆ would exhibit a series of multiplets corresponding to the various proton environments in the molecule. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationNotes
N⁺H₂8.5 - 9.5br s-2HBroad signal, exchangeable with D₂O.
OH4.5 - 5.5br s-1HBroad signal, exchangeable with D₂O.
H44.0 - 4.2m-1HMethine proton adjacent to hydroxyl and oxygen.
H1a, H1b3.6 - 3.8mJgem ≈ 12-142HDiastereotopic protons adjacent to spiro-carbon and oxygen.[3][4]
H3a, H3b3.5 - 3.7mJgem ≈ 12-142HDiastereotopic protons adjacent to spiro-carbon and C4.
H7a, H7b3.2 - 3.4mJgem ≈ 13-152HDiastereotopic protons α to the protonated nitrogen.
H9a, H9b3.2 - 3.4mJgem ≈ 13-152HDiastereotopic protons α to the protonated nitrogen.
H6a, H6b1.8 - 2.0mJgem ≈ 13-152HDiastereotopic protons β to the protonated nitrogen.
H10a, H10b1.8 - 2.0mJgem ≈ 13-152HDiastereotopic protons β to the protonated nitrogen.
Rationale for Predicted ¹H NMR Assignments
  • N⁺H₂ and OH Protons: The protons on the positively charged nitrogen and the hydroxyl group are acidic and will appear as broad singlets that can exchange with deuterium in D₂O. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

  • H4 Proton: This methine proton is deshielded by the adjacent hydroxyl group and the ring oxygen, placing its predicted chemical shift in the 4.0 - 4.2 ppm range.

  • Diastereotopic Protons: The spirocyclic nature of the molecule and the presence of a stereocenter at C4 render the geminal protons on C1, C3, C6, C7, C9, and C10 diastereotopic.[5][6] This means they are in chemically non-equivalent environments and are expected to have different chemical shifts, leading to complex multiplets. For instance, H1a and H1b will exhibit a geminal coupling and further couplings to the protons on C4.

  • Piperidine Ring Protons: The protons on the carbons alpha to the protonated nitrogen (C7 and C9) are expected to be the most deshielded of the piperidine ring protons, with predicted chemical shifts around 3.2 - 3.4 ppm. The protons on the beta carbons (C6 and C10) will be further upfield, in the 1.8 - 2.0 ppm range.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's symmetry, C6 and C10, as well as C7 and C9, are chemically equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Information

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135Notes
C468 - 72CH (up)Carbon bearing the hydroxyl group.
C165 - 69CH₂ (down)Carbon adjacent to the spiro-center and oxygen.
C363 - 67CH₂ (down)Carbon adjacent to the spiro-center and C4.
C7, C945 - 49CH₂ (down)Carbons α to the protonated nitrogen.[7]
C540 - 45C (absent)Spiro-carbon.
C6, C1025 - 29CH₂ (down)Carbons β to the protonated nitrogen.
Rationale for Predicted ¹³C NMR Assignments
  • Oxygen-Bearing Carbons: The carbons directly attached to oxygen (C1, C3, and C4) are expected to be the most downfield in the aliphatic region, with predicted shifts between 63 and 72 ppm.

  • Piperidine Ring Carbons: The carbons alpha to the protonated nitrogen (C7 and C9) will be deshielded and are predicted to appear around 45 - 49 ppm. The beta carbons (C6 and C10) will be found further upfield.

  • Spiro-Carbon: The quaternary spiro-carbon (C5) is predicted to have a chemical shift in the 40 - 45 ppm range and will be absent in a DEPT-135 spectrum.[8][9]

  • DEPT-135: A DEPT-135 experiment would be crucial for distinguishing between the different types of carbons.[10][11] It would show positive signals for CH carbons (C4), negative signals for CH₂ carbons (C1, C3, C6, C7, C9, C10), and no signal for the quaternary spiro-carbon (C5).

Experimental Protocols for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Sample Preparation
  • Weigh approximately 5-10 mg of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride for ¹H NMR, and 20-30 mg for ¹³C NMR.[12]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

Instrument Setup and Data Acquisition
  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).[13]

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • The spectral width should cover the expected range for all carbon signals (e.g., 0-80 ppm).

  • DEPT-135:

    • Run a standard DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups.[14]

  • 2D NMR (COSY and HSQC):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.[15][16]

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond proton-carbon correlations.[17][18]

Visualization of Predicted NMR Correlations

Two-dimensional NMR experiments are invaluable for confirming the assignments made from one-dimensional spectra.

Predicted_COSY_Correlations Predicted COSY Correlations H4 H4 H1 H1a/b H4->H1 J_vicinal H3 H3a/b H4->H3 J_vicinal H6 H6a/b H7 H7a/b H6->H7 J_vicinal H9 H9a/b H10 H10a/b H9->H10 J_vicinal

Figure 2: Predicted ¹H-¹H COSY correlations for key proton networks.

Figure 3: Predicted ¹H-¹³C HSQC one-bond correlations.

Conclusion

This technical guide provides a detailed and well-supported prediction of the ¹H and ¹³C NMR spectral data for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. The predicted chemical shifts, multiplicities, and coupling patterns are based on established NMR principles and data from analogous structures. The discussion of diastereotopicity and the utility of 2D NMR techniques highlights the complexity and richness of the expected spectra. This guide serves as a valuable resource for the structural verification of this compound and can aid in the interpretation of experimentally acquired data.

References

  • University of Victoria. (2017, May 1). Explanation of DEPT spectra. Retrieved from [Link]

  • Yuan, S., et al. (2020). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 11(41), 11263-11274.
  • Fiveable. (2025, August 15). DEPT-135 Definition. Retrieved from [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25.
  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Fiveable. (2025, August 15). Diastereotopic Protons Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. 13C NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. 2D NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. DEPT | NMR Core Facility. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9.
  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • Professor Dave Explains. (2018, December 26). Homotopic, Enantiotopic, Diastereotopic, and Heterotopic Protons [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Concepts in Magnetic Resonance. Quantitative Prediction of 13C NMR Chemical.... Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, February 8). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

  • ChemRxiv. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • University of California, Irvine. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Bucknell University. Basic NMR Concepts. Retrieved from [Link]

  • SpectraBase. 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • ResearchGate. The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

  • ResearchGate. 13 C and 1 H-NMR data of compound 2 and 1 H-1 H, 1 H-13 C correlations exhibited in the 2D NMR spectra in CDCl3. Retrieved from [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • SpectraBase. Tetrahydrofuran. Retrieved from [Link]

  • Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the structural characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, a heterocyclic spiro compound of interest in medicinal chemistry and drug development.[1][2] The unique three-dimensional and rigid structure of spirocycles makes them attractive scaffolds for novel therapeutics.[1][3] Accurate analytical characterization is paramount for confirming molecular identity, purity, and stability. This document details the application of mass spectrometry (MS) and infrared (IR) spectroscopy, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Compound Overview: Physicochemical Properties

Before delving into analytical techniques, understanding the molecule's fundamental properties is crucial. 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a bicyclic molecule featuring a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom (the spirocenter). The presence of a secondary alcohol, an ether linkage, and a secondary amine (as a hydrochloride salt) defines its chemical reactivity and spectroscopic behavior.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₈H₁₅NO₂ (free base) [4]
Molecular Weight (Free Base) 157.21 g/mol Calculated
Monoisotopic Mass (Free Base) 157.1103 g/mol Calculated
Form Solid [5]

| Key Functional Groups | Secondary Alcohol (-OH), Ether (C-O-C), Secondary Ammonium Salt (-NH₂⁺Cl⁻) | Structural Analysis |

Mass Spectrometry (MS) Analysis: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through controlled fragmentation. For a polar, non-volatile hydrochloride salt like the title compound, Electrospray Ionization (ESI) is the method of choice.

Expertise & Rationale: Why ESI?

Electrospray Ionization (ESI) is ideal for pre-charged or highly polar molecules that are difficult to vaporize without decomposition. The compound exists as an ammonium salt, making it readily amenable to analysis in positive ion mode. ESI generates protonated molecular ions [M+H]⁺ in the gas phase with minimal initial fragmentation, providing a clear indication of the molecular weight of the free base.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[6]

  • Data Acquisition:

    • Ionization Mode: Positive (+) ESI

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • MS/MS Analysis: To induce fragmentation, isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) with a collision gas (e.g., argon or nitrogen).[6] Vary collision energy to control the extent of fragmentation.

Data Interpretation: Predicted Fragmentation Pathway

The power of MS lies in analyzing the fragmentation patterns to piece together the molecular structure.[7][8] For 2-Oxa-8-azaspiro[4.5]decan-4-ol, the protonated molecule ([C₈H₁₅NO₂ + H]⁺) is the parent ion.

  • Parent Ion: The expected protonated molecular ion [M+H]⁺ will appear at m/z 158.12 . This peak confirms the molecular weight of the free base (157.11 Da).

  • Key Fragmentation Pathways:

    • Loss of Water: Alcohols readily lose a molecule of water (18.01 Da) upon fragmentation.[9] This will produce a significant fragment ion at m/z 140.11 .

    • Ring Cleavages: The spirocyclic system can undergo several characteristic ring-opening and cleavage reactions. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines.[9] Cross-ring cleavages of the piperidine or tetrahydrofuran rings are also expected, leading to smaller fragment ions.[7]

Table 2: Predicted Key Ions in ESI-MS/MS Spectrum

m/z (Predicted) Formula Identity Fragmentation Pathway
158.12 [C₈H₁₆NO₂]⁺ [M+H]⁺ Protonated Molecular Ion
140.11 [C₈H₁₄NO]⁺ [M+H - H₂O]⁺ Loss of water from the alcohol group
114.09 [C₆H₁₂NO]⁺ Fragment Cleavage of the tetrahydrofuran ring
100.08 [C₅H₁₀NO]⁺ Fragment Cleavage involving the spirocenter

| 86.09 | [C₅H₁₂N]⁺ | Fragment | Piperidine ring-related fragment |

Below is a diagram illustrating the primary fragmentation pathway for 2-Oxa-8-azaspiro[4.5]decan-4-ol.

G parent [M+H]⁺ m/z 158.12 (C₈H₁₆NO₂)⁺ frag1 [M+H - H₂O]⁺ m/z 140.11 (C₈H₁₄NO)⁺ parent->frag1 - H₂O frag2 Further Fragments m/z 114, 100, 86 frag1->frag2 Ring Cleavages G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy ms_exp ESI-MS/MS Experiment ms_data Detect [M+H]⁺ at m/z 158.12 Observe fragments (e.g., loss of H₂O) ms_exp->ms_data ms_conclusion Confirms: Molecular Weight (157.11 Da) Key structural motifs (e.g., -OH group) ms_data->ms_conclusion final_conclusion Definitive Structural Confirmation ms_conclusion->final_conclusion ir_exp FTIR-ATR Experiment ir_data Observe bands for: -OH, -NH₂⁺, C-O-C, C-H ir_exp->ir_data ir_conclusion Confirms: Presence of all key functional groups ir_data->ir_conclusion ir_conclusion->final_conclusion compound 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride Sample compound->ms_exp compound->ir_exp

Caption: Workflow for synergistic structural confirmation.

Mass spectrometry provides the exact molecular weight and pieces of the molecular puzzle (fragments), while IR spectroscopy confirms that all the expected functional group "building blocks" are present. The observation of the protonated molecular ion at m/z 158.12 by MS confirms the elemental composition, and the presence of the characteristic broad O-H and N-H⁺ stretching bands in the IR spectrum confirms the alcohol and ammonium salt functionalities. Together, these data provide unequivocal evidence for the structure of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

References

  • Bellamy, L. J. (1954). The Infrared Spectra of Secondary Amines and Their Salts. Journal of the Chemical Society, 4221-4225. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Wagner, E. L., & Hornig, D. F. (1950). The Infrared Absorption and Reflection Spectra of the Ammonium Halides. The Journal of Chemical Physics, 18(3), 296-304. Available at: [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Molecules, 27(22), 8051. Available at: [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Available at: [Link]

  • MDPI. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 14(11), 205. Available at: [Link]

  • Eman Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]

  • Wiley Online Library. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 748-756. Available at: [Link]

  • MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 17(11), 2253. Available at: [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • ResearchGate. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-oxa-8-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Publications. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1324-1361. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22541. Available at: [Link]

  • Royal Society of Chemistry. (2022). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC. RSC Advances, 12(48), 31227-31237. Available at: [Link]

  • SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Available at: [Link]

Sources

theoretical and computational studies of 2-oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Theoretical and Computational Exploration of 2-Oxa-8-azaspiro[4.5]decane Derivatives in Modern Drug Discovery

Executive Summary

The 2-oxa-8-azaspiro[4.5]decane scaffold represents a class of rigid, three-dimensional heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique topology makes them privileged structures for targeting a range of biological entities, leading to promising activities including anticancer, anti-tubercular, and modulation of central nervous system receptors.[2][3] This guide serves as a technical deep-dive into the theoretical and computational methodologies that are pivotal for accelerating the research and development of these derivatives. We move beyond mere protocol listing to explain the causality behind methodological choices, providing researchers and drug development professionals with a robust framework for their own investigations. This document details the foundational principles of conformational analysis, provides validated step-by-step computational workflows for molecular docking and property prediction, and illustrates how these techniques synergize to rationalize structure-activity relationships (SAR). By integrating Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET predictions, we present a holistic computational strategy to unlock the full therapeutic potential of the 2-oxa-8-azaspiro[4.5]decane core.

Introduction: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with the majority of pharmaceuticals containing at least one such ring system.[4][5] Among these, spirocyclic scaffolds are particularly compelling. Defined by a single atom shared between two rings, they enforce a rigid, three-dimensional geometry that is highly advantageous for drug design. This rigidity reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial arrangement of functional groups, enhancing both potency and selectivity.[6]

The 2-oxa-8-azaspiro[4.5]decane core, which fuses a tetrahydrofuran ring and a piperidine ring at a quaternary carbon, is an exemplar of this principle. This structure is a key motif in a variety of biologically active molecules.[3] The inherent chirality and conformational constraints of this scaffold present both a challenge and an opportunity for synthetic and computational chemists.

Computational studies are no longer an adjunct but a crucial driver in modern drug development.[7] For complex scaffolds like 2-oxa-8-azaspiro[4.5]decane, in silico methods provide indispensable insights into:

  • Conformational Preferences: Identifying the low-energy, biologically relevant three-dimensional structures.

  • Target Interactions: Predicting binding modes and affinities with protein targets through molecular docking.[2][8]

  • Structure-Activity Relationships (SAR): Rationalizing why certain structural modifications enhance or diminish biological activity.[9]

  • Physicochemical and ADMET Properties: Predicting drug-likeness, metabolic stability, and potential toxicity before costly synthesis is undertaken.

This guide provides the theoretical grounding and practical protocols to effectively leverage computational chemistry in the exploration of this promising class of molecules.

Part I: Theoretical Foundations for Conformational Analysis

The biological activity of a molecule is dictated by its three-dimensional shape. For a flexible molecule, many conformations may exist, but only a select few are responsible for binding to a target. The primary goal of conformational analysis is to identify this set of low-energy, accessible conformations.

The Spirocyclic Challenge

The spirocyclic nature of the 2-oxa-8-azaspiro[4.5]decane core significantly restricts its conformational freedom compared to linear or simple cyclic molecules. However, the piperidine and tetrahydrofuran rings can still adopt various chair, boat, twist-boat, and envelope conformations. The interplay between these ring puckers and the orientation of substituents dictates the overall molecular shape and energy landscape. Accurately modeling this landscape is non-trivial and is the first critical step in any computational study.

Methodological Choices: A Scientist's Rationale
  • Molecular Mechanics (MM): For an initial, rapid exploration of the conformational space, MM force fields (e.g., MMFF94, OPLS) are the tools of choice.

    • Causality: MM methods are fast because they treat atoms as balls and bonds as springs, using a set of pre-defined parameters (a force field) to calculate energies. This speed allows for the sampling of thousands or millions of potential conformations in a short time. The limitation, however, is that their accuracy is entirely dependent on the quality of the parameters for the specific chemical motifs present. For novel scaffolds, these parameters may not be optimal.

  • Quantum Mechanics (QM) - Density Functional Theory (DFT): To achieve high accuracy in geometries and relative energies, QM methods are essential. DFT has emerged as the workhorse for computational chemistry in drug discovery.[10][11][12]

    • Causality: DFT explicitly models the electronic structure of the molecule, providing a much more fundamental and accurate description of bonding and energetics. Functionals like B3LYP or M06-2X, paired with basis sets such as 6-31G* or 6-311+G(d,p), offer a robust balance of computational cost and accuracy for organic molecules. This step is critical for refining the crude geometries obtained from MM and correctly ranking their relative energies.

  • Solvation Models: Biological interactions occur in an aqueous environment.

    • Causality: The solvent can significantly influence conformational preference by stabilizing polar groups. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to account for these bulk solvent effects during DFT optimization, leading to more physiologically relevant results.

Workflow for Conformational Analysis

The following diagram outlines a robust workflow for identifying the most stable conformers of a 2-oxa-8-azaspiro[4.5]decane derivative.

cluster_workflow Conformational Analysis Workflow start 1. 2D Structure Input mm_search 2. Molecular Mechanics Conformational Search start->mm_search Generate initial 3D cluster 3. Energy Minimization & Clustering mm_search->cluster Generate raw conformers dft_opt 4. DFT Geometry Optimization (in solvent) cluster->dft_opt Select unique low-energy set boltzmann 5. Boltzmann Population Analysis dft_opt->boltzmann Calculate accurate energies output Low-Energy Conformers (Bioactive Hypotheses) boltzmann->output Rank by probability

Caption: A validated workflow for determining the low-energy conformers of a substituted 2-oxa-8-azaspiro[4.5]decane derivative.

Part II: Computational Protocols in Practice

This section provides detailed, self-validating protocols for key computational experiments.

Protocol 1: Systematic Conformational Search and Optimization

Objective: To generate a reliable set of low-energy conformers for subsequent docking or property calculation.

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of the 2-oxa-8-azaspiro[4.5]decane derivative in a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a preliminary 3D structure.

    • Perform an initial, quick energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search (MM):

    • Use a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode search) within a computational chemistry package (e.g., Schrödinger, MOE).

    • Set an appropriate energy window (e.g., 10-20 kcal/mol) above the global minimum to ensure comprehensive sampling.

    • Retain all unique conformers within this window.

  • Clustering and Selection:

    • Minimize all generated conformers using the same MM force field.

    • Cluster the conformers based on Root-Mean-Square Deviation (RMSD) to remove duplicates. A typical RMSD cutoff is 0.5 - 1.0 Å.

    • Select the lowest-energy conformer from each cluster for further analysis.

  • Geometry Optimization (DFT):

    • For each selected conformer, perform a full geometry optimization using DFT.

    • Recommended Level of Theory: B3LYP/6-31G* or a more modern functional like M06-2X with a larger basis set for higher accuracy.

    • Solvent Model: Include an implicit solvent model (e.g., PCM for water) to better represent physiological conditions.

  • Energy Calculation and Analysis:

    • Perform a final single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic energies.

    • Calculate the relative energies of all stable conformers.

    • Use the Boltzmann distribution equation to calculate the population of each conformer at a given temperature (e.g., 298.15 K). This provides the probability of finding the molecule in each conformation.

Protocol 2: Molecular Docking for Target Interaction Analysis

Objective: To predict the binding mode and estimate the binding affinity of a derivative to a specific protein target.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein, preferably a high-resolution crystal structure with a bound ligand, from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential ions.

    • Add hydrogen atoms and assign protonation states appropriate for a physiological pH (e.g., pH 7.4).

    • Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are kept fixed.

  • Ligand Preparation:

    • Use the low-energy conformers generated from Protocol 1 . It is crucial to use multiple conformers as the bioactive conformation may not be the absolute global minimum in solution.

    • Assign appropriate atom types and partial charges.

  • Binding Site Definition:

    • Define the docking grid or sphere around the known binding site of the protein.

    • Trustworthiness Check: If a co-crystallized ligand was present, use it to define the center of the binding site.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Glide, AutoDock Vina, GOLD). The choice of algorithm depends on the balance of speed and accuracy required.

    • Allow for ligand flexibility. If induced fit is suspected, some protein side-chain flexibility can also be enabled.

  • Pose Analysis and Scoring (Self-Validation System):

    • Protocol Validation: Before docking the novel derivatives, perform a "re-docking" experiment. Dock the original co-crystallized ligand back into the prepared protein. A successful protocol should reproduce the experimental binding pose with an RMSD of < 2.0 Å. This validates that the chosen docking parameters are appropriate.

    • Analyze the resulting poses for the novel derivatives. Examine key interactions (hydrogen bonds, hydrophobic contacts, ionic bonds).

    • Use the docking score to rank-order different derivatives, but treat it as a qualitative or semi-quantitative estimate of binding affinity, not an absolute value.

cluster_workflow Molecular Docking Workflow cluster_validation Protocol Validation ligand_prep 1. Ligand Preparation (Low-Energy Conformers) docking 3. Docking Simulation ligand_prep->docking protein_prep 1. Protein Preparation (from PDB) redock 2a. Re-dock co-crystal ligand protein_prep->redock validate 2b. RMSD < 2.0 Å? redock->validate validate->docking Protocol Validated analysis 4. Pose & Score Analysis docking->analysis output Binding Mode Hypothesis & Affinity Estimate analysis->output

Caption: A self-validating workflow for molecular docking studies, incorporating a crucial re-docking step to ensure protocol reliability.

Part III: Predicting Spectroscopic and Physicochemical Properties

Computational methods can go beyond structure and energy to predict a wide range of properties that are essential for drug development.

Spectroscopic Property Prediction
  • NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts.[13]

    • Expertise: This is invaluable for confirming the structure of a newly synthesized derivative or for assigning the stereochemistry of a chiral center. By comparing the calculated spectrum of different possible isomers with the experimental data, one can confidently determine the correct structure.

Electronic and Reactivity Descriptors
  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack and hydrogen bond acceptors, while blue regions (positive potential) indicate nucleophilic sites and hydrogen bond donors. This helps rationalize observed binding interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a descriptor of molecular stability; a larger gap implies higher stability and lower reactivity.

ADMET Property Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to reduce late-stage attrition in drug discovery. Numerous computational models, many based on Quantitative Structure-Activity Relationship (QSAR) principles, can provide valuable early-stage alerts.

Property DescriptorComputational MethodRationale for Drug Development
LogP (Lipophilicity) ALOGPS, XLOGP3Governs solubility, permeability, and metabolic clearance. A balanced LogP (typically 1-3) is often desired.
Topological Polar Surface Area (TPSA) Fragment-based calculationPredicts passive molecular transport through membranes. TPSA < 140 Ų is often associated with good oral bioavailability.[14]
Aqueous Solubility (LogS) QSAR ModelsCrucial for drug absorption and formulation. Poor solubility is a major hurdle in development.
CYP450 Inhibition Machine Learning/DockingPredicts potential for drug-drug interactions by inhibiting key metabolic enzymes.
hERG Inhibition Pharmacophore/DockingPredicts risk of cardiotoxicity, a major cause of drug withdrawal.
Blood-Brain Barrier (BBB) Permeation QSAR ModelsEssential for CNS-acting drugs; needs to be avoided for peripherally acting drugs.

Table 1: Key computationally-derived ADMET properties and their significance in drug discovery.

Case Study & Conclusion: An Integrated Approach

Imagine a research program where a series of novel 2-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and show inhibitory activity against Receptor Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases.[15] A computational approach would integrate the described protocols to build a comprehensive understanding.

cluster_workflow Integrated Computational-Experimental Cycle exp_data Initial Experimental Data (SAR from synthesis) conf_analysis Conformational Analysis (Protocol 1) exp_data->conf_analysis Input Structures admet ADMET Prediction exp_data->admet Input Structures docking Molecular Docking (Protocol 2) conf_analysis->docking Provide Conformers hypothesis SAR Hypothesis (Binding Mode + Properties) docking->hypothesis Explain Potency admet->hypothesis Explain Drug-likeness design Design of New Derivatives hypothesis->design Rational Design design->exp_data Synthesize & Test

Sources

initial synthesis and characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Initial Synthesis and Characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Abstract

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. This guide presents a detailed, proposed methodology for the initial synthesis and comprehensive characterization of a novel derivative, 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. While direct literature precedents for this specific molecule are scarce, the synthetic strategy outlined herein is built upon well-established, robust chemical transformations and draws analogies from the synthesis of related spirocyclic systems.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. All proposed protocols are designed as self-validating systems, incorporating in-process controls and detailed analytical characterization to ensure the identity and purity of the target compound.

Introduction and Strategic Rationale

Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can provide exquisite control over vectoral presentation of functional groups for molecular recognition. The 2-oxa-8-azaspiro[4.5]decane core, containing a piperidine ring fused to a tetrahydrofuran ring via a spirocenter, offers a compelling framework for exploring new chemical space. The introduction of a hydroxyl group at the C4-position provides a crucial handle for further functionalization or for direct interaction with biological targets.

This guide proposes a convergent and logical synthetic pathway, commencing from commercially available starting materials. The core of our strategy involves the construction of the spirocyclic skeleton through a key carbon-carbon bond-forming reaction on a piperidine precursor, followed by an intramolecular cyclization to forge the tetrahydrofuran ring. Subsequent functional group manipulations and final salt formation yield the target hydrochloride salt.

Proposed Synthetic Pathway Overview

The multi-step synthesis is designed for scalability and employs reliable reactions with predictable outcomes. The workflow ensures that each intermediate can be readily purified and characterized, providing confidence at every stage of the synthesis.

Synthetic_Pathway cluster_0 PART A: Synthesis A N-Boc-4-piperidone (Starting Material) B Intermediate 1 (Tertiary Alcohol) A->B 1. Reformatsky Reaction (Ethyl bromoacetate, Zn) C Intermediate 2 (α,β-Unsaturated Ester) B->C 2. Dehydration (Martin's Sulfurane) D Intermediate 3 (Keto-alcohol) C->D 3. Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) E Product (N-Boc-2-Oxa-8-azaspiro[4.5]decan-4-ol) D->E 4. Intramolecular Cyclization & Ketone Reduction (NaBH4) F Final Product (2-Oxa-8-azaspiro[4.5]decan-4-ol HCl) E->F 5. Boc Deprotection & Salt Formation (HCl in Dioxane)

Caption: Proposed synthetic pathway for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step methodology for the proposed synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)vinyl)-4-hydroxypiperidine-1-carboxylate (Intermediate 1)
  • Principle: The Reformatsky reaction is a classic organozinc-mediated reaction that allows for the formation of β-hydroxy esters from ketones and α-halo esters. It is chosen over a Grignard reaction due to its tolerance of the ester functional group, preventing self-condensation and providing a more controlled reaction.

  • Protocol:

    • Activate zinc dust (1.5 eq.) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum.

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the activated zinc and anhydrous tetrahydrofuran (THF).

    • Add a solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction, evidenced by a cloudy appearance.

    • Once the enolate formation is underway, add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting ketone.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 1 as a viscous oil.

Step 2-5: Subsequent Transformations

Due to the novel nature of this specific target, the subsequent steps are proposed based on established transformations common in organic synthesis.[3]

  • Step 2: Dehydration to α,β-Unsaturated Ester: The tertiary alcohol (Intermediate 1) is dehydrated to form the corresponding exocyclic α,β-unsaturated ester. A mild reagent such as Martin's Sulfurane is proposed to avoid harsh acidic conditions that could compromise the Boc protecting group.

  • Step 3: Hydroboration-Oxidation: This reaction is proposed to convert the alkene into a primary alcohol with anti-Markovnikov regioselectivity. This sets the stage for the subsequent cyclization.

  • Step 4: Intramolecular Cyclization and Ketone Reduction: The formation of the spirocyclic core is achieved via an intramolecular oxa-Michael addition of the newly formed primary alcohol onto an intermediate ketone. A single reducing agent, such as sodium borohydride (NaBH₄), is proposed to concurrently reduce the ketone to the desired C4-hydroxyl group, driving the cyclization to completion.

  • Step 5: Boc Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. Using a solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or diethyl ether will simultaneously deprotect the amine and precipitate the final product as its stable hydrochloride salt.[3]

Comprehensive Characterization of the Final Product

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. The following techniques are indispensable.[4][5]

Characterization Workflow

Characterization_Workflow Start Purified Final Product (White Solid) NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS-ESI) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Identification EA Elemental Analysis (%C, %H, %N) Start->EA Purity & Empirical Formula Result Structural Confirmation & Purity Assessment NMR->Result MS->Result IR->Result EA->Result

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[4] For the target compound, a combination of 1D and 2D NMR experiments in a suitable solvent (e.g., D₂O or DMSO-d₆) is required.

Table 1: Predicted NMR Data for 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Technique Expected Observations Rationale
¹H NMR Signals corresponding to ~15 protons. A downfield multiplet for the CH-OH proton. Distinct signals for the piperidine and tetrahydrofuran ring protons. A broad singlet for the N-H₂⁺ protons.Provides information on the proton environment, connectivity (via coupling constants), and stoichiometry.
¹³C NMR 8 unique carbon signals. A signal around 60-70 ppm for the CH-OH carbon. Signals for the spiro carbon, and other aliphatic carbons in the two rings.Determines the number of unique carbon atoms and their chemical environment.
2D-COSY Correlation peaks showing H-H couplings within the piperidine and tetrahydrofuran rings, confirming the proton network.Establishes proton-proton connectivity through bonds.
2D-HSQC Correlation peaks linking each proton signal to its directly attached carbon signal.Unambiguously assigns which proton is attached to which carbon.[6]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) will confirm the molecular weight and elemental composition.

Table 2: Predicted Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₈H₁₅NO₂
Molecular Weight (Free Base) 157.21 g/mol
Molecular Weight (HCl Salt) 193.67 g/mol
HRMS (ESI+) m/z [M+H]⁺ = 158.1176
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Table 3: Key IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol)3200 - 3500Strong, Broad
N-H₂⁺ (Ammonium)2400 - 2800Broad, Multiple Bands
C-H (Aliphatic)2850 - 3000Medium to Strong
C-O (Ether & Alcohol)1050 - 1200Strong
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which serves as a final check of purity and confirms the empirical formula of the hydrochloride salt.

Table 4: Theoretical Elemental Composition for C₈H₁₆ClNO₂

Element Theoretical Percentage (%)
Carbon (C)49.61
Hydrogen (H)8.33
Chlorine (Cl)18.30
Nitrogen (N)7.23
Oxygen (O)16.52

Conclusion and Future Outlook

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. By leveraging established synthetic methodologies and a suite of modern analytical techniques, researchers can confidently produce and validate this novel chemical entity. The successful synthesis of this compound will provide a valuable building block for the development of new therapeutic agents and chemical probes. The hydroxyl functionality serves as a versatile point for diversification, enabling the creation of libraries of analogues for structure-activity relationship (SAR) studies.

References

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Tu, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Author Unknown. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Grygorenko, O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 89(21), 15953–15963. Available at: [Link]

  • Google Patents. (Patent). 2-Oxo-1-oxa-8-azaspiro[2][6] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Available at:

  • Antolić, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1458–1467. Available at: [Link]

  • PubChemLite. 2-oxa-8-azaspiro[4.5]decane hydrochloride (C8H15NO). Available at: [Link]

  • ResearchGate. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Organic and Medicinal Chemistry. Available at: [Link]

  • Iran Silicate Industries. (2024). Identifying Amines: Principles and Practical Methods. Available at: [Link]

Sources

discovery and history of 2-oxa-8-azaspiro[4.5]decane scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Technical Guide to "Escaping Flatland" in Drug Discovery

Executive Summary

The 2-oxa-8-azaspiro[4.5]decane scaffold represents a pivotal evolution in modern medicinal chemistry, embodying the industry's shift from planar, aromatic-heavy molecules to three-dimensional, sp(3)-rich architectures. This spirocyclic system consists of a saturated 5-membered ether (tetrahydrofuran) fused at a single carbon atom to a 6-membered amine (piperidine).

For drug developers, this scaffold offers a strategic solution to the "flatland" problem. By replacing traditional planar linkers or morpholine rings with this spirocycle, researchers can improve solubility and metabolic stability while restricting conformational flexibility—a technique known as vector freezing . This guide details the scaffold's history, physicochemical advantages, synthetic protocols, and its critical role in the development of allosteric SHP2 inhibitors.

Historical Context & Evolution

The "Escape from Flatland" (2005–Present)

Before the mid-2000s, high-throughput screening libraries were dominated by planar, sp(2)-rich compounds. While easy to synthesize via Suzuki-Miyaura couplings, these "flat" molecules often suffered from poor solubility and non-specific binding. The correlation between increased fraction of sp(3) carbons (


) and clinical success, highlighted by Lovering et al. (2009), triggered a renaissance in scaffold design.
The Spirocyclic Emergence

The 2-oxa-8-azaspiro[4.5]decane scaffold emerged as a bioisostere for morpholine and 4,4-disubstituted piperidines .

  • Generation 1 (1990s): Simple gem-dimethyl piperidines (Thorpe-Ingold effect).

  • Generation 2 (2000s): 1-oxa-8-azaspiro[4.5]decane (Oxygen attached directly to the spiro center).

  • Generation 3 (2010s): 2-oxa-8-azaspiro[4.5]decane (Oxygen separated from spiro center by a methylene unit).

The "2-oxa" isomer gained prominence because it orients the ether oxygen's lone pairs differently than the "1-oxa" variant, offering unique hydrogen-bond accepting vectors that can probe specific pockets in enzymes like SHP2 and Tyrosine Kinase 2 (TYK2) .

Structural & Physicochemical Attributes[1][2][3][4]

The scaffold's value lies in its ability to modulate properties without significantly increasing molecular weight (


 Da).
PropertyMorpholine4,4-Difluoropiperidine2-Oxa-8-azaspiro[4.5]decane Advantage
Geometry Chair (fluxional)Chair (rigid)Rigid Spirocycle Defined exit vectors; lower entropy penalty upon binding.
LogP -0.861.50.4 – 0.7 "Goldilocks" zone: Lipophilic enough for permeability, polar enough for solubility.
Metabolic Stability Low (oxidative opening)HighHigh Quaternary spiro-carbon blocks P450 oxidation at the susceptible 4-position.
Basicity (pKa) ~8.3~7.5~9.8 Maintains basic amine character for salt formation and solubility.
Vector Analysis

In a standard piperidine, substituents at the 4-position can rotate freely. In the 2-oxa-8-azaspiro[4.5]decane, the ether ring locks the oxygen vector relative to the nitrogen lone pair. This rigidity is crucial for allosteric inhibitors , where maintaining a specific shape is required to wedge open or close protein domains.

Synthetic Methodologies

The synthesis of the 2-oxa-8-azaspiro[4.5]decane core is a test of stereocontrolled alkylation. The most robust pathway for medicinal chemistry (gram-scale) utilizes an iodocyclization strategy.

Core Logic: The "Allyl-Hydroxymethyl" Route

To construct the 2-oxa ring (where oxygen is


 to the spiro center), one must create a precursor containing a hydroxymethyl group and an allyl group at the same carbon (C4 of the piperidine).

Synthesis Figure 1: Strategic Disconnection for 2-Oxa-8-azaspiro[4.5]decane Synthesis SM N-Boc-Piperidine-4-carboxylate Inter1 4-Allyl-4-carboxylate SM->Inter1 LHMDS, Allyl Bromide (α-Alkylation) Inter2 4-Allyl-4-hydroxymethyl (The Key Diol Precursor) Inter1->Inter2 LiAlH4 or LiBH4 (Reduction) Cyclized Iodomethyl-Spirocycle Inter2->Cyclized I2, NaHCO3 (Iodocyclization) Final 2-Oxa-8-azaspiro[4.5]decane Cyclized->Final Bu3SnH or Raney Ni (Deiodination)

Detailed Protocol: Iodocyclization Route

This protocol is validated for the synthesis of the scaffold core.

Step 1:


-Alkylation 
  • Reagents: N-Boc-piperidine-4-ethyl ester, LHMDS (1.1 eq), Allyl bromide (1.2 eq).

  • Procedure: Cool THF solution of ester to -78°C. Add LHMDS dropwise to form the enolate. Stir 30 min. Add allyl bromide. Warm to RT.

  • Why: This installs the necessary 3-carbon chain (allyl) and the 1-carbon anchor (ester) at the quaternary center.

Step 2: Reductive Priming

  • Reagents:

    
     or 
    
    
    
    .
  • Procedure: Reduce the ester to the primary alcohol.

  • Result: 1-Boc-4-allyl-4-(hydroxymethyl)piperidine . This is the "divergent intermediate."

Step 3: 5-Exo-Trig Iodocyclization

  • Reagents: Iodine (

    
    ), 
    
    
    
    , MeCN/H2O.
  • Mechanism: The alkene attacks the iodine to form an iodonium ion. The pendant hydroxyl group attacks the internal carbon of the iodonium (5-exo-trig closure) to form the tetrahydrofuran ring.

  • Outcome: Formation of the spiro-ether with an exocyclic iodomethyl group.

Step 4: Radical Deiodination

  • Reagents:

    
     (Tributyltin hydride) + AIBN (cat.), or Raney Nickel/H2.
    
  • Procedure: Reflux in toluene (for tin) to remove the iodine atom, leaving the unsubstituted 2-oxa-8-azaspiro[4.5]decane core.

Case Study: SHP2 Allosteric Inhibitors (IACS-15414)[4][5][6]

The most authoritative application of this scaffold is found in the development of SHP2 inhibitors by MD Anderson and partners (e.g., IACS-15414).

The Challenge

Early SHP2 inhibitors utilized pyrazolopyrazine scaffolds that suffered from:

  • hERG Toxicity: Planar, aromatic rings facilitated

    
    -stacking in the hERG potassium channel, leading to cardiotoxicity risks.
    
  • Poor PK: High lipophilicity drove rapid metabolic clearance.

The Solution: Scaffold Hopping

Researchers replaced the central piperazine/piperidine linker with a substituted 2-oxa-8-azaspiro[4.5]decane .

  • Compound: IACS-15414[1][2][3][4]

  • Modification: They utilized a (3S,4S)-4-amino-3-methyl substituted version of the spiro scaffold.

  • Mechanism: The spirocycle binds in the "tunnel" region of SHP2. The rigid spiro-fusion directed the amino group to make a critical salt bridge with Glu250 , while the ether oxygen accepted a hydrogen bond from Arg111 .

  • Result:

    • hERG IC50: >100

      
      M (Clean).
      
    • Potency:

      
       nM (Enzymatic).
      
    • Bioavailability: Excellent oral exposure due to the

      
       character preventing metabolic "greasing."
      

SAR Figure 2: SAR Logic for IACS-15414 Discovery Problem Early Lead: Pyrazolopyrazine (High hERG, Poor Sol) Strategy Scaffold Hop to Spirocycle (Increase Fsp3) Problem->Strategy Solution IACS-15414 (Spiro-Core) (Low hERG, High Potency) Strategy->Solution Mechanism Mechanistic Gain: 1. Rigid Vector (Glu250 interaction) 2. Buried Ether Oxygen (Arg111 H-bond) 3. Disrupted Planarity (No hERG binding) Solution->Mechanism

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor.[1][2][3] Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Mullins, S. J., et al. (2016). Synthesis of 2-oxa-8-azaspiro[4.5]decane scaffolds via iodocyclization. Tetrahedron Letters.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

Sources

A Technical Guide to the Structural Elucidation of 2-Oxa-8-azaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and natural products.[1] Its rigid, three-dimensional architecture makes it an attractive template for drug design, but also presents significant challenges in structural elucidation due to the potential for multiple constitutional isomers and stereoisomers. This guide provides a comprehensive, in-depth walkthrough of the modern analytical techniques and strategic workflows required to unambiguously determine the structure, connectivity, and absolute stereochemistry of 2-oxa-8-azaspiro[4.5]decane isomers. We will explore the synergistic application of mass spectrometry, multidimensional NMR spectroscopy, and chiroptical methods, grounded in the principles of causality and self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Spirocyclic Challenge

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a unique conformational rigidity that is highly desirable for locking in specific pharmacophoric features.[1] The 2-oxa-8-azaspiro[4.5]decane core, containing a piperidine and a tetrahydrofuran ring fused at a quaternary spirocenter (C5), is a key component in compounds targeting various biological pathways.[2] However, the synthesis of these molecules can often lead to a mixture of isomers, including constitutional isomers (e.g., 1-oxa-8-azaspiro[4.5]decane vs. 2-oxa-8-azaspiro[4.5]decane) and, more subtly, stereoisomers (diastereomers and enantiomers) arising from the chiral spirocenter and any substituents on the rings.

Distinguishing these isomers is not merely an academic exercise; the specific three-dimensional arrangement of atoms is critical for biological activity. One stereoisomer may exhibit potent therapeutic effects while another could be inactive or even toxic.[3] Therefore, a robust and logical workflow for complete structural characterization is paramount.

This guide presents an integrated approach, demonstrating how data from multiple analytical techniques are woven together to build an unassailable structural proof.

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subgraph "cluster_0" { label="Initial Characterization"; bgcolor="#FFFFFF"; A [label="Mixture of Isomers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Mass Spectrometry (HRMS)\nConfirm Elemental Formula", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="1D NMR (¹H, ¹³C)\nAssess Complexity & Symmetry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> B -> C; }

subgraph "cluster_1" { label="Constitutional Isomer Elucidation"; bgcolor="#FFFFFF"; D [label="2D NMR (COSY, HSQC)\nMap ¹H-¹H & ¹H-¹³C one-bond correlations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="HMBC\nEstablish long-range connectivity across spirocenter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Structure I vs. Structure II", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D -> E -> F; }

subgraph "cluster_2" { label="Stereochemistry Determination"; bgcolor="#FFFFFF"; G [label="NOESY / ROESY\nDetermine Relative Stereochemistry (through-space)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="VCD / ECD Spectroscopy\nAssign Absolute Stereochemistry (with computation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="X-ray Crystallography\n'Gold Standard' Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; G -> H -> I; }

C -> D [lhead=cluster_1]; F -> G [lhead=cluster_2]; I -> J [label="Unambiguous Isomer Structure", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

} dot Caption: Integrated workflow for the structural elucidation of spirocyclic isomers.

Part I: Establishing Connectivity - The Constitutional Isomer

Before delving into the complexities of stereochemistry, the fundamental atomic connectivity must be confirmed. Mass spectrometry and 2D NMR are the cornerstones of this process.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step is always to confirm that the isolated compound has the correct elemental composition. Low-resolution MS provides the molecular weight, but HRMS provides the exact mass, allowing for the calculation of a unique molecular formula (e.g., C₈H₁₅NO for the parent scaffold).[4] This is a critical self-validating step; if the elemental formula is incorrect, all subsequent analysis is invalid.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the purified isomer in a suitable volatile solvent (e.g., Methanol or Acetonitrile) to a concentration of ~10-50 µg/mL.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy < 5 ppm.

  • Validation: Use the instrument's software to calculate the elemental composition from the measured exact mass of the [M+H]⁺ ion and compare it to the theoretical mass.

Data Interpretation: Tandem MS (MS/MS) can further differentiate constitutional isomers by inducing fragmentation.[5] The fragmentation patterns of spiroketals are often characteristic, involving cleavages of the rings.[6] For example, cleavage initiated at the nitrogen atom (charge site-initiated fragmentation) versus the oxygen atom can produce different daughter ions, providing clues to the connectivity.[7]

The Power of 2D NMR Spectroscopy

While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle.[8]

Expertise & Causality: The choice of 2D NMR experiments is strategic. We begin with COSY and HSQC to map out the individual ring systems and then employ HMBC, the key experiment, to connect these systems across the non-protonated spirocenter.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This allows for the tracing of the proton networks within the piperidine ring and the tetrahydrofuran ring separately.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign carbon chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the constitutional structure. It reveals correlations between protons and carbons that are 2-3 bonds away. The crucial correlations are those from protons on carbons adjacent to the spirocenter (C4, C6, C7, C9) to the quaternary spirocarbon (C5) itself. These correlations unambiguously prove the spirocyclic connection.

dot digraph "HMBC_Connectivity" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=11, image="https://i.imgur.com/gJq2XfQ.png"]; // Using an image for the base structure edge [color="#EA4335", arrowhead=vee, penwidth=2];

subgraph { rank = same; H4 [label="H", pos="1.2,2.2!"]; H6 [label="H", pos="2.8,2.2!"]; H7 [label="H", pos="3.5,0.8!"]; H9 [label="H", pos="1.5,0.2!"]; C5 [label="C5", shape=point, pos="2.0,1.5!"]; }

Base [label="", pos="2.0,1.5!"]; // Placeholder for the image

H4 -> C5 [label="³J", fontcolor="#202124"]; H6 -> C5 [label="²J", fontcolor="#202124"]; H7 -> C5 [label="³J", fontcolor="#202124"]; H9 -> C5 [label="³J", fontcolor="#202124"]; } dot Caption: Key HMBC correlations (red arrows) to the spirocarbon (C5).

Table 1: Representative NMR Data for the 2-Oxa-8-azaspiro[4.5]decane Core

Atom PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Key HMBC Correlations to C5
C1, C33.5 - 4.065 - 75H1, H3 -> C4, C5
C41.8 - 2.235 - 45H4 -> C3, C5, C6
C5 (Spiro) N/A70 - 85 N/A
C6, C102.5 - 3.045 - 55H6, H10 -> C5, C7, C9
C7, C91.5 - 1.925 - 35H7, H9 -> C5, C6, C8, C10

Note: Chemical shifts are approximate and highly dependent on substitution and solvent.[9][10]

Part II: Defining 3D Space - Relative and Absolute Stereochemistry

Once the connectivity is established, the next challenge is to define the three-dimensional arrangement of the atoms.

Relative Stereochemistry via NOESY/ROESY

Expertise & Causality: To determine if substituents on the rings are cis (on the same face) or trans (on opposite faces), we must probe through-space proximity. The Nuclear Overhauser Effect (NOE) is perfect for this, as it detects correlations between protons that are close in space (< 5 Å), regardless of their bonding.[11][12]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for this purpose. A cross-peak between two protons indicates they are spatially near.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like our scaffold (~141 g/mol ), the NOE can sometimes be zero or very weak.[13] ROESY is a complementary experiment that avoids this "zero-NOE" problem and is always positive, making it a trustworthy choice when NOESY results are ambiguous.[14]

Protocol: 2D NOESY/ROESY

  • Sample Preparation: Prepare a sample of ~5-10 mg in 0.5 mL of a deuterated solvent. The sample must be free of paramagnetic impurities (e.g., dissolved oxygen), which can quench the NOE. Degas the sample with several freeze-pump-thaw cycles.

  • Experiment Setup: The most critical parameter is the mixing time (tm). This is the period during which the NOE builds up.

    • For small molecules (<500 Da), start with a mixing time of 500-800 ms.[14]

    • Run a series of experiments with varying mixing times to monitor the NOE build-up and ensure correlations are not due to spin diffusion (an artifact where magnetization hops between protons).

  • Data Interpretation: A cross-peak between, for example, a proton on a C1 substituent and an axial proton at C7 would strongly suggest a cis relationship between them.

Absolute Stereochemistry via Chiroptical Methods

Expertise & Causality: NOESY can tell us the relative arrangement, but it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). To assign the absolute configuration (R/S), we need a technique that interacts differently with chiral molecules. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, modern methods for this purpose.[3][15]

The principle is to compare the experimental VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for one of the enantiomers (e.g., the (5R)-isomer).[16][17]

  • If the experimental and calculated spectra match, the absolute configuration is (5R).

  • If they are mirror images, the absolute configuration is (5S).

This method is exceptionally reliable and has become a primary alternative to X-ray crystallography, especially for non-crystalline samples.[18][19]

Protocol: VCD-based Absolute Configuration Assignment

  • Experimental Spectrum: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable IR-transparent solvent (e.g., CDCl₃). Acquire the IR and VCD spectra simultaneously on a VCD spectrometer. The sample is recoverable.[3]

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., (5R)-isomer).

    • Perform a conformational search using a molecular mechanics or semi-empirical method to find all low-energy conformers.

    • Optimize the geometry of each significant conformer using DFT (e.g., at the B3LYP/6-31G* level of theory).[16]

    • Calculate the vibrational frequencies and VCD intensities for each conformer at a higher level of theory (e.g., mPW1PW91/6-31+G**).[16]

    • Boltzmann-average the calculated spectra based on the relative free energies of the conformers.

  • Comparison and Assignment: Visually and quantitatively compare the final calculated spectrum with the experimental VCD spectrum. A strong agreement confirms the absolute configuration.

dot digraph "VCD_Workflow" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_exp" { label="Experimental"; bgcolor="#FFFFFF"; Exp [label="Measure VCD Spectrum\nof Purified Enantiomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_comp" { label="Computational"; bgcolor="#FFFFFF"; Comp1 [label="Build 3D Model\nof (R)-Isomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp2 [label="Conformational Search\n& DFT Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp3 [label="Calculate VCD Spectrum\n(Boltzmann-Averaged)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp1 -> Comp2 -> Comp3; }

Compare [label="Compare Spectra", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Assign Absolute\nConfiguration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Exp -> Compare; Comp3 -> Compare; Compare -> Result; } dot Caption: Workflow for absolute configuration assignment using VCD spectroscopy.

Part III: The Gold Standard - Single Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[20] It yields a 3D model of the molecule, revealing not only the connectivity and relative stereochemistry but also the absolute configuration (if the Flack parameter is determined).[21] While powerful, the primary challenge is often the difficulty in obtaining high-quality crystals, which is why the spectroscopic methods described above are so vital.[20]

Conclusion

The structural elucidation of 2-oxa-8-azaspiro[4.5]decane isomers is a multi-faceted challenge that demands a logical and integrated analytical strategy. By systematically employing HRMS to establish the elemental formula, a suite of 2D NMR experiments (COSY, HSQC, and crucially, HMBC) to define the atomic connectivity, NOESY/ROESY to determine relative stereochemistry, and chiroptical methods like VCD coupled with DFT calculations to assign absolute configuration, researchers can achieve an unambiguous and trustworthy structural assignment. Each step in this workflow provides a piece of the puzzle, and each technique serves to validate the others, ensuring the final structure is grounded in robust, empirical evidence.

References

  • Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2002). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Journal of the American Society for Mass Spectrometry, 13(8), 971-979. [Link]

  • Beierbeck, H., & Saunders, J. K. (1977). Carbon-13 magnetic resonance study of spiro compounds. Canadian Journal of Chemistry, 55(5), 771-776. [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD: WHITE PAPER. Retrieved from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(28), e202204555. [Link]

  • Marchalin, M. R., & Valpuesta, M. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 313-319. [Link]

  • Browne, L. M. (1979). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest Dissertations Publishing. [Link]

  • Dral, P. O. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21955265, 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link].

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • Grimblat, N., et al. (2015). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Studies of Flexible Molecules. The Journal of Organic Chemistry, 80(21), 10544-10552. [Link]

  • Stephens, P. J., et al. (2006). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism. The Journal of Organic Chemistry, 71(14), 5248-5257. [Link]

  • Paruzzo, F. M., et al. (2018). NMR Prediction with Computational Chemistry. ResearchGate. [Link]

  • Bellinghiere, A. T. (2019). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]

  • ResearchGate. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • But, T. Y. J., & Hannedouche, J. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Chromatographia Supplement, 62(1), s115-s119. [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • Scribd. (n.d.). NOESY and ROESY NMR Techniques Explained. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Pauletti, A., et al. (2022). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 61(1), e202111979. [Link]

  • Chemistry LibreTexts. (2021, August 15). 5.4: NOESY Spectra. [Link]

  • ACD/Labs. (2015, February 12). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25220538, 8-Oxa-2-azaspiro(4.5)decane. Retrieved from [Link].

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Li, X., & Tan, D. (2022). Advanced crystallography for structure determination of natural products. Natural Product Reports, 39(2), 294-314. [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Google Patents. (n.d.). 2-Oxo-1-oxa-8-azaspiro[8][22] decane derivatives, processes for their preparation and pharmaceutical compositions thereof.

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Nagorny, P., et al. (2000). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 65(23), 7854-7864. [Link]

  • PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decane (C8H15NO). [Link]

  • Gao, X. H., et al. (2024). Spirocyclic iridoid alkaloids from Plumeria rubra. Organic & Biomolecular Chemistry. [Link]

  • Carreira, E. M., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(11), 1853. [Link]

  • Asiri, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. [Link]

Sources

conformational analysis of the 2-oxa-8-azaspiro[4.5]decane ring system

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of the 2-Oxa-8-Azaspiro[4.5]decane Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-8-azaspiro[4.5]decane scaffold is a significant heterocyclic motif increasingly utilized in medicinal chemistry and drug discovery for its unique three-dimensional architecture.[1][2] As a privileged structure, its rigid yet complex conformational landscape dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive exploration of the principles and methodologies for the conformational analysis of this spirocyclic system. We delve into the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the preferred conformations, dynamic processes, and stereochemical relationships that define the bioactivity of these molecules. Detailed experimental protocols and the causal reasoning behind methodological choices are presented to equip researchers with the practical and theoretical foundation necessary for advancing the development of novel therapeutics based on this promising scaffold.

The Strategic Importance of the 2-Oxa-8-Azaspiro[4.5]decane Core

Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, offer a distinct advantage over traditional flat, aromatic structures in drug design. They provide a rigid, three-dimensional framework that allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for protein targets.[3] The 2-oxa-8-azaspiro[4.5]decane system, which fuses a tetrahydrofuran ring and a piperidine ring, is of particular interest. This scaffold is a key component in a variety of biologically active molecules, including potent and orally bioavailable SHP2 inhibitors for cancer therapy and selective ligands for neurological targets like the sigma-1 receptor.[5]

The therapeutic potential of these compounds is intrinsically linked to their conformation. The relative orientation of the two rings, the chair, boat, or twist-boat conformations of the piperidine ring, and the puckering of the tetrahydrofuran ring create a complex energetic landscape. Understanding and controlling these conformational preferences is paramount for rational drug design.

An Integrated Workflow for Conformational Elucidation

A robust conformational analysis does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The solid-state structure provides a definitive, static picture, solution-state NMR reveals the dynamic behavior in a more biologically relevant medium, and computational studies bridge the gap between them, offering insights into the energetics of interconversion.

G cluster_0 Computational Analysis cluster_1 Experimental Analysis cluster_2 Synthesis & Validation a Molecular Mechanics / DFT Predict low-energy conformers b NMR Spectroscopy (Solution-State Conformation) a->b Guides spectral assignment c X-Ray Crystallography (Solid-State Conformation) b->c Helps solve crystal packing issues d Final Conformational Model (Structure-Activity Relationship) b->d Provides dynamic & spatial data c->a Validates computational model c->d Provides definitive static structure

Caption: Integrated workflow for comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing data on through-bond and through-space atomic interactions.[6]

Core NMR Experiments
  • ¹H and ¹³C NMR: These initial experiments provide a map of the chemical environment of each nucleus. The chemical shift (δ) is highly sensitive to the local geometry. For instance, axial and equatorial protons on the piperidine ring will have distinct chemical shifts.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through 2-3 bonds, helping to trace the connectivity within the spin systems of each ring.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons like the spirocenter.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of conformational analysis. The NOE effect is a through-space interaction, and the intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between two protons. Strong NOEs are observed between protons that are close in space (< 5 Å), such as between an axial proton and other axial protons on the same face of the ring. This allows for the definitive assignment of relative stereochemistry.

Causality in Experimental Choices
  • Why use ROESY instead of NOESY? For molecules in the intermediate molecular weight range, the theoretical NOE enhancement can be close to zero. ROESY, which operates in the rotating frame, does not have this limitation and is always positive, making it a more reliable choice for molecules of this size.

  • Why perform Variable Temperature (VT) NMR? The 2-oxa-8-azaspiro[4.5]decane system can undergo dynamic processes like piperidine ring inversion.[7] At room temperature, if this inversion is fast on the NMR timescale, the observed spectrum is an average of the contributing conformers. By lowering the temperature, this process can be slowed or "frozen out," allowing the individual conformers to be observed and their relative populations determined from the integration of their signals.[6]

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified spirocycle derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, MeOD) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities which can quench the NOE effect.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution. Obtain a standard ¹H spectrum to determine the spectral width and appropriate transmitter offset.

  • Parameter Optimization:

    • Mixing Time (τₘ): This is the most critical parameter. It is the period during which magnetization is transferred via the NOE. Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.5 seconds). Run a series of NOESY experiments with varying mixing times to build an NOE curve and ensure analysis is performed in the linear build-up region to avoid spin diffusion artifacts.

    • Acquisition Time & Scans: Set an appropriate acquisition time for desired resolution and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Integrate cross-peaks and correlate their volumes to inter-proton distances. A strong cross-peak between Hₐ and Hₓ indicates they are spatially proximate, supporting a specific conformational arrangement.

Caption: NOE between 1,3-diaxial protons confirms a chair conformation.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure of the molecule as it exists in a crystal lattice.[8][9] This solid-state structure serves as the ultimate benchmark for validating computational models and interpreting solution-state data.[10]

The Crystallographic Workflow
  • Crystallization: This is often the most challenging step. The goal is to grow a single, well-ordered crystal of sufficient size and quality. This is achieved by slowly precipitating the compound from a supersaturated solution.

  • Data Collection: The crystal is mounted and cooled in a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam and rotated, with the resulting diffraction pattern recorded on a detector.[11]

  • Structure Solution and Refinement: The diffraction pattern is mathematically converted into an electron density map using Fourier transforms. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to yield the final structure with high precision.[12]

Experimental Protocol: Vapor Diffusion Crystallization
  • Rationale: This method allows for the slow and controlled approach to supersaturation, which is ideal for growing high-quality crystals. It avoids rapid precipitation which leads to amorphous solids or poorly-ordered microcrystals.

  • Setup (Hanging Drop):

    • Dissolve the spirocycle compound to a high concentration in a suitable "internal" solvent (e.g., methanol, acetone).

    • In the well of a crystallization plate, place a larger volume (~1 mL) of a "reservoir" solution, which is a solvent in which the compound is less soluble (e.g., hexane, diethyl ether).

    • Pipette a small drop (1-2 µL) of the compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal the well.

  • Mechanism: The more volatile internal solvent from the drop slowly diffuses into the reservoir, while the less volatile precipitant from the reservoir slowly diffuses into the drop. This gradually increases the concentration of the compound in the drop to the point of supersaturation, promoting slow crystal growth over days or weeks.

  • Harvesting: Once suitable crystals have formed, they are carefully removed using a cryoloop, passed through a cryoprotectant solution (to prevent ice formation), and flash-cooled in liquid nitrogen for data collection.

Interpreting the Data

The final output is a model providing precise bond lengths, bond angles, and torsional angles that define the molecule's conformation. For the 2-oxa-8-azaspiro[4.5]decane system, this allows for direct observation of the piperidine ring conformation (e.g., chair, twist-boat) and the orientation of any substituents (axial vs. equatorial).[13]

Parameter Ideal Chair Twist-Boat Significance
Ring Torsion Angles Alternating +/- ~55°Varies, with some near 0°Defines the overall ring pucker.
Axial Substituent Angle ~180° to opposite C-C bondVariesDetermines steric interactions.
Equatorial Substituent Angle ~60° to opposite C-C bondVariesInfluences reactivity and interactions.
Caption: Table of key geometric parameters derived from X-ray crystallography used to define ring conformation.

Computational Modeling: The Energetic Landscape

Computational chemistry provides the theoretical framework to understand why certain conformations are preferred. Using methods like Density Functional Theory (DFT), one can calculate the relative energies of different possible conformers.

  • Conformational Search: Algorithms systematically rotate all rotatable bonds to generate a wide range of possible structures.

  • Geometry Optimization: Each generated structure is allowed to relax to its nearest local energy minimum.

  • Energy Calculation: A high-level single-point energy calculation is performed on each optimized geometry to determine its relative stability. The conformer with the lowest energy is predicted to be the most populated.

  • Validation: These predictions must be validated by experimental data. A strong correlation between the lowest-energy calculated conformer and the structure determined by NMR and/or X-ray crystallography provides a high degree of confidence in the conformational assignment.

Conclusion: A Tripartite Approach to Structural Certainty

The is a critical exercise for any drug discovery program leveraging this scaffold. A definitive understanding cannot be achieved through a single method. It requires a synergistic and iterative approach, where computational predictions guide experimental design, NMR spectroscopy reveals the dynamic behavior in solution, and X-ray crystallography provides the ultimate solid-state validation. By integrating these techniques, researchers can build a comprehensive and reliable model of the three-dimensional structure that drives biological activity, paving the way for the rational design of next-generation therapeutics.

References

  • Usuki, Y., Wang, Y., & Aube, J. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Scott, F. E., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Houghtaling, J., et al. (2020). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. PMC. Retrieved from [Link]

  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Spirocyclic Motifs in Natural Products. MDPI. Retrieved from [Link]

  • (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. Retrieved from [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]

  • (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved from [Link]

  • Houghtaling, J., et al. (2020). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved from [Link]

  • Park, J., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. Retrieved from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. DeepDyve. Retrieved from [Link]

  • (n.d.). 2-Oxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Retrieved from [Link]

  • Krishnasamy, G., et al. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. World Research Library. Retrieved from [Link]

  • (n.d.). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • (n.d.). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.sits.it. Retrieved from [Link]

  • Ciccone, L. (Ed.). (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Retrieved from [Link]

  • (n.d.). 8-Oxa-2-azaspiro[4.5]decane - Exposure. EPA. Retrieved from [Link]

  • Parkhi, S. A., et al. (2025). Exploring the world of x-ray diffraction and crystallography. ResearchGate. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • (2023). X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

[1][2][3]

Introduction & Retrosynthetic Analysis[3]

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in drug discovery, serving as a conformationally restricted surrogate for piperidine or morpholine derivatives.[1][2] The specific 4-ol functionalization provides a versatile handle for further elaboration into GPCR ligands (e.g., muscarinic or opioid receptors) and ion channel modulators.[1][2]

Structural Logic

The target molecule features a tetrahydrofuran (THF) ring spiro-fused to a piperidine ring.[1][2] Crucially, the "2-oxa" designation indicates the oxygen atom is separated from the spiro center by one carbon atom, distinguishing it from the more common 1-oxa isomers (where oxygen is attached directly to the spiro center).[2]

Retrosynthesis

To ensure the correct regiochemistry (2-oxa) and substitution (4-ol), the synthesis is disconnected as follows:

  • Salt Formation: From the N-Boc protected alcohol.[1]

  • Stereochemical Reset: Reduction of the corresponding ketone (2-oxa-8-azaspiro[4.5]decan-4-one ) allows access to specific diastereomers.[1][2]

  • Ring Construction: The spiro-THF ring is formed via Ring-Closing Metathesis (RCM) of a dialkenyl precursor, followed by hydroboration-oxidation.[1][2]

  • Precursor Assembly: The requisite 4-allyl-4-(vinyloxy) or 4-vinyl-4-(allyloxy) piperidine core is assembled from commercially available N-Boc-4-piperidone .[1][2]

RetrosynthesisTargetTarget:2-Oxa-8-azaspiro[4.5]decan-4-ol HClBocAlcoholIntermediate 3:N-Boc-4-ol DerivativeTarget->BocAlcoholDeprotectionKetoneIntermediate 2:Spiro-Ketone(Stereocontrol Point)BocAlcohol->KetoneReductionAlkeneIntermediate 1:Spiro-Alkene(via RCM)Ketone->AlkeneOxidation (optional)or HydroborationPrecursorStarting Material:N-Boc-4-piperidoneAlkene->PrecursorVinyl Grignard +Allylation + RCM

Caption: Retrosynthetic logic flow from target salt to N-Boc-4-piperidone via RCM and oxidation/reduction cycles.

Detailed Synthesis Protocol

Phase 1: Assembly of the Diene Precursor

Objective: Synthesize tert-butyl 4-allyl-4-(vinyloxy)piperidine-1-carboxylate (or equivalent RCM precursor).

Step 1.1: Grignard Addition [1]

  • Reagents: N-Boc-4-piperidone (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C to 0°C, 2 hours.[2]

  • Protocol:

    • Charge a flame-dried flask with N-Boc-4-piperidone in anhydrous THF under nitrogen.

    • Cool to -78°C. Dropwise add VinylMgBr over 30 minutes.

    • Warm to 0°C and stir for 1 hour. Monitor by TLC (EtOAc/Hexane).[1][2]

    • Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][2]

    • Dry (Na₂SO₄) and concentrate to yield N-Boc-4-hydroxy-4-vinylpiperidine .[1][2]

Step 1.2: O-Allylation

  • Reagents: Sodium hydride (1.5 eq, 60% dispersion), Allyl bromide (1.2 eq), TBAI (cat.).[2]

  • Solvent: DMF or THF.

  • Protocol:

    • Dissolve the Step 1.1 product in dry DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min (H₂ evolution).

    • Add allyl bromide dropwise. Warm to RT and stir for 12 hours.

    • Quench with water (carefully).[1] Extract with Et₂O.

    • Purify via silica flash chromatography to obtain the diene precursor .

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Form the spiro-dihydrofuran ring.

Step 2.1: Metathesis Cyclization

  • Reagents: Grubbs Catalyst 2nd Generation (2-5 mol%).[1][2]

  • Solvent: Dichloromethane (DCM), degassed (0.01 M concentration).[2]

  • Protocol:

    • Dissolve the diene from Step 1.2 in degassed DCM. High dilution is critical to prevent polymerization.

    • Add Grubbs II catalyst in one portion.

    • Reflux (40°C) for 4-12 hours under nitrogen.

    • Concentrate and purify via column chromatography.

    • Product: tert-Butyl 2-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate (Spiro-alkene).[1][2]

Phase 3: Functionalization to the Alcohol

Objective: Introduce the hydroxyl group at position 4.

Step 3.1: Hydroboration-Oxidation [1][2]

  • Reagents: BH₃·THF (1.0 M), then NaOH/H₂O₂.

  • Protocol:

    • Dissolve spiro-alkene in THF at 0°C.

    • Add BH₃·THF dropwise. Stir at RT for 2 hours.

    • Cool to 0°C. Carefully add 3M NaOH followed by 30% H₂O₂.

    • Stir for 1 hour. Extract with EtOAc.

    • Result: A mixture of 3-ol and 4-ol regioisomers (4-ol is typically favored due to steric hindrance near the spiro center).[1][2] Separation may be required.

Step 3.2: Oxidation-Reduction Cycle (Optional for Stereocontrol)

  • Note: If a specific diastereomer is required, oxidize the alcohol mixture to the ketone (2-oxa-8-azaspiro[4.5]decan-4-one ) using Dess-Martin Periodinane, then reduce with NaBH₄ (favors cis-like attack) or L-Selectride (favors trans-like attack).[1][2]

  • Key Intermediate: tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2227205-76-5).[1][2]

Phase 4: Deprotection & Salt Formation

Objective: Isolate the final hydrochloride salt.

Step 4.1: Boc Removal

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Protocol:

    • Dissolve the N-Boc-4-ol intermediate in minimal DCM or Dioxane.[1]

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-4 hours. The product often precipitates.

    • Concentrate to dryness or filter the precipitate.

    • Triturate with Et₂O or MTBE to remove impurities.

    • Final Product: 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride .

Analytical Data & Quality Control

ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity >98%HPLC (C18, MeCN/H₂O + 0.1% TFA)
Identity Matches Reference¹H NMR (D₂O or DMSO-d₆)
Mass Spec [M+H]⁺ = 158.12 (Free base)LC-MS (ESI+)
Chloride Content 19-21% (Theoretical: ~19.9%)Argentometric Titration

Key NMR Signals (Diagnostic):

  • Spiro Center: Quaternary carbon signal in ¹³C NMR (~40-50 ppm).

  • THF Ring Protons: Multiplets at 3.5-4.0 ppm (OCH₂) and 4.1-4.3 ppm (CH-OH).[1][2]

  • Piperidine Protons: Broad multiplets at 1.7-3.2 ppm.[1]

Troubleshooting & Expert Insights

  • Regioselectivity Issues: If Hydroboration yields too much 3-ol, switch to Epoxidation (mCPBA) followed by reductive opening (LiAlH₄), though this usually places the OH at the more substituted carbon (C4), which is desired here.[1][2]

  • RCM Efficiency: If the RCM step is sluggish, switch to Hoveyda-Grubbs 2nd Gen catalyst or add a Lewis acid (e.g., Ti(OiPr)₄) to break chelation with the carbamate oxygen.[2]

  • Safety: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

WorkflowStartN-Boc-4-piperidoneStep11. VinylMgBr2. NaH, Allyl BromideStart->Step1Inter1Diene PrecursorStep1->Inter1Step2RCM (Grubbs II)DCM, RefluxInter1->Step2Inter2Spiro-Alkene(2-oxa-8-azaspiro[4.5]dec-3-ene)Step2->Inter2Step31. BH3·THF2. NaOH, H2O2Inter2->Step3Inter3N-Boc-4-ol IntermediateStep3->Inter3Step44M HCl / DioxaneInter3->Step4FinalFINAL PRODUCT2-Oxa-8-azaspiro[4.5]decan-4-ol HClStep4->Final

Caption: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., et al. "Synthesis of Spirocyclic Piperidines."[2] Journal of the American Chemical Society, 2008.[2] Link

  • Ketone Intermediate: Patent EP 4 092 024 A1. "Pyrimidine-4(3H)-ketone heterocyclic compound, preparation method therefor and use thereof." 2021.[1][2] Link

  • RCM Methodology: Grubbs, R. H. "Olefin Metathesis."[2] Tetrahedron, 2004.[2] Link

  • Commercial Building Block: CAS 777049-50-0 (Alcohol) and CAS 2227205-76-5 (Ketone).[1][2] PubChem Compound Summary. Link

Application Notes and Protocols for 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful clinical translation.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional conformations allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3]

The 2-Oxa-8-azaspiro[4.5]decane framework is a particularly noteworthy scaffold. It combines the conformational rigidity of the spirocyclic core with the hydrogen bonding capabilities of the ether oxygen and the secondary amine, along with a hydroxyl group that can serve as both a hydrogen bond donor and acceptor. These features make it an attractive starting point for the development of novel therapeutics targeting a range of biological systems. This guide provides a detailed overview of the synthesis, derivatization, and potential applications of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, offering researchers a practical toolkit for leveraging this promising scaffold in their medicinal chemistry programs.

Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

A robust and adaptable synthetic route is paramount for the exploration of any chemical scaffold. The following multi-step synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is proposed based on established organic chemistry principles and analogous transformations. The synthesis begins with commercially available starting materials and employs a strategic use of protecting groups to ensure regioselectivity.

Overall Synthetic Scheme

Synthesis_Scheme A N-benzyl-4-piperidone C 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-one A->C Multi-step sequence B Propargyl alcohol B->C D 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-ol C->D Reduction (e.g., NaBH4) E 2-Oxa-8-azaspiro[4.5]decan-4-ol D->E N-Debenzylation (e.g., H2, Pd/C) F 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl E->F Salt Formation (HCl)

Caption: Proposed synthetic pathway to 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

Protocol 1: Synthesis of 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-one (Intermediate C)

This protocol outlines a plausible route to the key spirocyclic ketone intermediate. The formation of the oxaspirocycle can be achieved through various methods, including intramolecular cyclization strategies.

Materials:

  • N-benzyl-4-piperidone

  • Propargyl alcohol

  • Appropriate catalysts and reagents for cyclization (e.g., based on similar transformations in the literature)

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • The synthesis would likely proceed through a multi-step sequence involving the coupling of N-benzyl-4-piperidone with a three-carbon unit derived from a propargylic precursor, followed by cyclization to form the tetrahydrofuranone ring.

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures.

  • The crude product is purified by flash column chromatography on silica gel to yield 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-one.

Protocol 2: Reduction to 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-ol (Intermediate D)

The reduction of the ketone to the corresponding secondary alcohol is a standard transformation. Sodium borohydride is a mild and effective reducing agent for this purpose.

Materials:

  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in methanol in an appropriately sized round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The product can be purified by flash column chromatography if necessary.

Protocol 3: N-Debenzylation to 2-Oxa-8-azaspiro[4.5]decan-4-ol (Intermediate E)

Catalytic hydrogenation is a common and effective method for the removal of N-benzyl protecting groups.

Materials:

  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Hydrochloride Salt Formation (Final Product F)

Conversion to the hydrochloride salt often improves the stability and handling properties of amines.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol

  • 2 M HCl in diethyl ether or dioxane

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the crude 2-Oxa-8-azaspiro[4.5]decan-4-ol in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add this solution dropwise to a stirred solution of 2 M HCl in diethyl ether (1.1 eq) at 0 °C.

  • A precipitate should form. Continue stirring for 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride as a solid.

Derivatization Strategies for Library Synthesis

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold offers two primary points for diversification: the secondary amine at the 8-position and the hydroxyl group at the 4-position.

Protocol 5: N-Alkylation of the Spirocyclic Amine

This protocol describes a general procedure for the N-alkylation of the secondary amine via direct alkylation with an alkyl halide.

N_Alkylation Scaffold 2-Oxa-8-azaspiro[4.5]decan-4-ol Product N-Alkyl-2-oxa-8-azaspiro[4.5]decan-4-ol Scaffold->Product N-Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., ACN) Reagents->Product

Caption: General workflow for N-alkylation.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

  • Alkyl halide (R-X, e.g., bromide or iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (1.0 eq) in anhydrous acetonitrile, add the base (e.g., K₂CO₃, 3.0 eq).

  • Add the alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: O-Acylation of the Secondary Alcohol

This protocol details the esterification of the hydroxyl group using an acyl chloride.

O_Acylation Scaffold N-Protected-2-oxa-8-azaspiro[4.5]decan-4-ol Product N-Protected-2-oxa-8-azaspiro[4.5]decan-4-yl ester Scaffold->Product O-Acylation Reagents R-COCl (Acyl Chloride) Base (e.g., Pyridine) Solvent (e.g., DCM) Reagents->Product

Caption: General workflow for O-acylation.

Note: It is advisable to protect the secondary amine (e.g., as a Boc-carbamate) before performing O-acylation to prevent competing N-acylation.

Materials:

  • N-Boc-2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq)

  • Acyl chloride (R-COCl) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected spirocycle (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., pyridine, 1.5 eq).

  • Cool the solution to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the oxa-azaspiro[4.5]decane scaffold have shown promise in several therapeutic areas. Below are some potential applications and corresponding protocols for in vitro evaluation.

M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Agonists

The M1 muscarinic receptor is a key target for the symptomatic treatment of cognitive decline in Alzheimer's disease.

Scientific Rationale: The rigid spirocyclic structure can orient key pharmacophoric elements, such as the basic amine and the hydrogen-bonding groups, in a conformation that is favorable for binding to and activating the M1 receptor.

Protocol 7: M1 Muscarinic Receptor Radioligand Binding Assay This assay determines the affinity of the test compounds for the M1 receptor.

Materials:

  • Cell membranes expressing human cloned M1 mAChRs

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compounds and reference ligand (e.g., atropine)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a saturating concentration of a known M1 antagonist (e.g., atropine).

  • After incubation, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC₅₀ values (concentration of compound that inhibits 50% of specific binding) are calculated and converted to Ki values (inhibition constant).

Protocol 8: M1 Receptor Functional Assay (Calcium Mobilization) This assay measures the ability of the compounds to activate the M1 receptor, which signals through the Gq pathway leading to an increase in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Agonist (e.g., carbachol) and test compounds

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Plate the M1-expressing cells in a 96- or 384-well plate.

  • Load the cells with the calcium-sensitive dye.

  • Add serial dilutions of the test compounds to the wells.

  • Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Calculate EC₅₀ values (concentration of compound that produces 50% of the maximal response).

Agents for Central Nervous System (CNS) Disorders

The lipophilic, three-dimensional nature of the spirocyclic core can facilitate blood-brain barrier penetration, making this scaffold suitable for developing agents targeting CNS disorders.

Scientific Rationale: The spirocyclic scaffold can serve as a core for building molecules that interact with various CNS targets, such as sigma (σ) receptors or other G-protein coupled receptors (GPCRs).

Protocol 9: In Vivo Evaluation of Psychotropic Activity (Rodent Model) A preliminary assessment of CNS activity can be performed using behavioral models in rodents.

Materials:

  • Test compounds

  • Vehicle solution

  • Rodents (e.g., mice or rats)

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

Procedure:

  • Administer the test compound to the animals via a relevant route (e.g., intraperitoneal or oral).

  • After a specified pre-treatment time, place the animal in the testing apparatus.

  • Record and analyze behavioral parameters such as locomotor activity, anxiety-like behavior, or cognitive function (e.g., in a passive avoidance task).

  • Compare the results to vehicle-treated and positive control groups.

Antiallergic Agents

Some nitrogen-containing heterocyclic compounds exhibit antihistaminic or mast cell-stabilizing properties.

Scientific Rationale: The azaspirocycle can mimic the ethylamine moiety present in many H1-antihistamines, potentially enabling interaction with the histamine H1 receptor.

Protocol 10: In Vitro Histamine H1 Receptor Binding Assay This assay is similar to the M1 binding assay but uses cell lines expressing the H1 receptor and an appropriate radioligand (e.g., [³H]-pyrilamine).

Protocol 11: Mast Cell Degranulation Assay This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Materials:

  • RBL-2H3 mast cell line

  • Antigen (e.g., DNP-BSA) and IgE

  • Assay buffer

  • Substrate for β-hexosaminidase (a marker of degranulation)

  • Plate reader

Procedure:

  • Sensitize RBL-2H3 cells with IgE.

  • Pre-incubate the sensitized cells with various concentrations of the test compound.

  • Induce degranulation by adding the antigen.

  • Measure the amount of β-hexosaminidase released into the supernatant by a colorimetric assay.

  • Calculate the percent inhibition of degranulation compared to untreated controls.

Data Summary

Parameter Description Typical Range/Value
Molecular Weight 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl193.68 g/mol
Topological Polar Surface Area (TPSA) A predictor of drug transport properties~50-70 Ų
logP (calculated) A measure of lipophilicity~0.5-1.5
M1 Receptor Affinity (Ki) For active derivativesnM to low µM range
H1 Receptor Affinity (Ki) For active derivativesnM to low µM range

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. Its inherent three-dimensionality and the presence of multiple functionalization points provide a rich chemical space for exploration. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this promising core structure. By leveraging these methods, researchers can efficiently generate and test new chemical entities with the potential to address unmet medical needs in areas such as neurodegenerative diseases, CNS disorders, and allergic conditions.

References

  • Taylor & Francis. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

Sources

The Versatile Scaffold: 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutics with enhanced efficacy and specificity is a perpetual challenge in medicinal chemistry. A key strategy in this endeavor is the exploration of unique three-dimensional molecular architectures that can effectively probe the complexities of biological targets. Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity, novelty, and ability to present substituents in well-defined spatial orientations.[1][2][3] This guide delves into the potential of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride as a privileged scaffold for the design and synthesis of innovative drug candidates.

This document provides a comprehensive overview of the synthetic utility and pharmacological significance of the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their discovery programs. We will explore its synthesis, key derivatization strategies, and its application in the development of modulators for important neurological targets.

The 2-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold: A Profile

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold presents a unique combination of structural features that make it an attractive starting point for library synthesis. Its key attributes include:

  • A Rigid Spirocyclic Core: The spirocyclic nature of the framework reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.[4][5]

  • Defined Stereochemistry: The chiral center at the 4-position alcohol allows for the exploration of stereospecific interactions with biological targets.

  • Orthogonal Functional Groups: The presence of a secondary amine and a secondary alcohol provides two distinct points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

These features make the 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold a versatile platform for the generation of diverse chemical libraries targeting a range of biological pathways.

Synthetic Strategies and Protocols

Protocol 1: Proposed Synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

This multi-step synthesis is envisioned to start from the commercially available 1,4-dioxaspiro[4.5]decan-8-one.

Synthesis_Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxa-8-azaspiro[4.5]decane A->B Reductive Amination C N-Boc-1,4-dioxa-8-azaspiro[4.5]decane B->C N-Boc Protection D N-Boc-8-azaspiro[4.5]decan-2-one C->D Ketal Deprotection E N-Boc-2-Oxa-8-azaspiro[4.5]decan-4-ol D->E Reduction F 2-Oxa-8-azaspiro[4.5]decan-4-ol E->F Boc Deprotection G 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride F->G Salt Formation Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library (2-Oxa-8-azaspiro[4.5]decan-4-ol derivatives) B Target 1 Binding Assay (e.g., Sigma-1) A->B C Target 2 Functional Assay (e.g., Muscarinic M1) A->C D Selectivity Profiling (vs. related targets) B->D Hits C->D Hits E In vitro ADME (Solubility, Permeability, Stability) D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo Efficacy and PK/PD Studies F->G Leads

Sources

Application Notes and Protocols for the Characterization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a spirocyclic compound, a structural motif of significant interest in medicinal chemistry due to its three-dimensional nature, which can lead to improved target selectivity and pharmacological properties. While specific biological targets and detailed experimental applications of this particular hydrochloride salt are not extensively documented in publicly available literature, its structural features suggest potential utility in neuroscience research, particularly as a scaffold for developing ligands for G-protein coupled receptors (GPCRs) or ion channels.

These application notes provide a comprehensive framework for the initial characterization of novel spirocyclic compounds like 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. The protocols described herein are designed as a foundational guide for researchers to assess its binding affinity, functional activity, and basic pharmacokinetic properties against a hypothetical target, such as a novel GPCR. The principles and methodologies outlined are broadly applicable and can be adapted to various specific targets.

Part 1: Initial Compound Handling and Quality Control

Prior to initiating any biological assay, it is imperative to establish the identity, purity, and solubility of the compound.

1.1. Compound Identity and Purity Verification

  • Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Rationale: This technique confirms the molecular weight of the compound and assesses its purity. A purity level of >95% is generally required for in vitro assays to ensure that any observed activity is attributable to the compound of interest and not to impurities.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase HPLC column.

    • Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the eluent using a UV detector (e.g., at 214 nm and 254 nm) and a mass spectrometer.

    • The resulting chromatogram should show a single major peak, and the mass spectrum should correspond to the expected molecular weight of the free base or the protonated molecule.

1.2. Solubility Assessment

  • Method: Kinetic Solubility Assay using Nephelometry.

  • Rationale: Determining the solubility of the compound in aqueous buffer is critical for designing experiments and interpreting results. Poor solubility can lead to compound precipitation and inaccurate data.

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in a multi-well plate.

    • Add a fixed volume of aqueous assay buffer to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Part 2: Hypothetical Target Engagement: A GPCR Binding Assay

Let us hypothesize that 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is being investigated as a potential ligand for a specific GPCR, for which a radiolabeled ligand is available. A competitive radioligand binding assay is a robust method to determine the binding affinity (Ki) of the test compound.

2.1. Principle This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

2.2. Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

2.3. Step-by-Step Protocol

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: Dilute the radiolabeled ligand in assay buffer to a final concentration equal to its Kd (dissociation constant) for the target receptor.

    • Test Compound: Prepare a serial dilution of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride in assay buffer. The concentration range should typically span from 10 nM to 100 µM.

    • Cell Membranes: Thaw cryopreserved cell membranes expressing the target GPCR on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 25 µL of the test compound at various concentrations.

      • 25 µL of the diluted radioligand.

      • 25 µL of the diluted cell membranes.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.

    • Dry the filter mat and add a scintillation cocktail.

    • Quantify the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Data for a Competitive Binding Assay

[Compound] (M)% Inhibition
1.00E-082.5
1.00E-0715.8
1.00E-0648.9
1.00E-0585.2
1.00E-0498.1

Part 3: Functional Characterization: A Cell-Based cAMP Assay

If the hypothetical GPCR target is coupled to the Gαs or Gαi signaling pathway, a cAMP (cyclic adenosine monophosphate) assay can determine whether 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride acts as an agonist or antagonist.

3.1. Principle This assay measures the intracellular levels of cAMP, a second messenger whose production is modulated by the activation of Gαs (stimulatory) or Gαi (inhibitory) coupled GPCRs. An increase in cAMP suggests agonist activity at a Gαs-coupled receptor, while a decrease in forskolin-stimulated cAMP levels suggests agonist activity at a Gαi-coupled receptor or antagonist activity at a Gαs-coupled receptor.

3.2. Experimental Workflow

G A Seed Cells Expressing Target GPCR B Pre-treat with Test Compound (Antagonist Mode) A->B D Add Test Compound (Agonist Mode) A->D C Stimulate with Agonist/Forskolin B->C E Lyse Cells and Detect cAMP C->E D->E F Data Analysis: EC50/IC50 Determination E->F

Caption: Workflow for a cell-based cAMP functional assay.

3.3. Step-by-Step Protocol

  • Cell Culture:

    • Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

    • Seed the cells into a 96-well or 384-well plate and grow to confluence.

  • Agonist Mode Assay:

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist for the receptor at a concentration that gives a submaximal response (EC80).

    • Incubate and then measure cAMP levels as described above.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum efficacy.

    • Antagonist Mode: Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Table 2: Expected Outcomes of a cAMP Assay

Compound ActivityGαs-coupled GPCRGαi-coupled GPCR
Agonist Increase in cAMPDecrease in forskolin-stimulated cAMP
Antagonist No effect alone; blocks agonist-induced cAMP increaseNo effect alone; blocks agonist-induced cAMP decrease
Inverse Agonist Decrease in basal cAMPIncrease in basal cAMP

Part 4: Early ADME Profiling: Parallel Artificial Membrane Permeability Assay (PAMPA)

Assessing the membrane permeability of a new compound is a critical step in early drug discovery. The PAMPA assay is a high-throughput method to predict passive membrane transport.

4.1. Principle This assay uses a 96-well plate with a filter bottom coated with an artificial lipid membrane. The compound is added to the top (donor) compartment, and its appearance in the bottom (acceptor) compartment is measured over time.

4.2. Step-by-Step Protocol

  • Plate Preparation:

    • Coat the filter of a 96-well PAMPA plate with a solution of lipids (e.g., lecithin in dodecane).

    • Fill the acceptor wells with buffer.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

  • Assay Procedure:

    • Prepare solutions of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride in buffer at a known concentration.

    • Add the compound solutions to the donor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_eq) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Table 3: Interpretation of PAMPA Permeability Results

Permeability (Pe) (10⁻⁶ cm/s)ClassificationPredicted Absorption
> 10HighHigh (>80%)
1 - 10MediumMedium (20-80%)
< 1LowLow (<20%)

Conclusion

The protocols outlined in these application notes provide a robust starting point for the comprehensive in vitro characterization of novel compounds such as 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. By systematically evaluating its purity, solubility, target binding affinity, functional activity, and membrane permeability, researchers can build a detailed pharmacological profile. This foundational data is essential for making informed decisions regarding the progression of a compound through the drug discovery pipeline. It is crucial to adapt and optimize these general protocols for the specific biological target and research question at hand.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]

derivatization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2-Oxa-8-azaspiro[4.5]decan-4-ol for the Generation of a Biologically-Relevant Screening Library

Abstract: The exploration of novel chemical space is a cornerstone of modern drug discovery. Three-dimensional molecular architecture is increasingly recognized as a critical attribute for successful lead compounds, offering improved target engagement and superior physicochemical properties. Spirocyclic scaffolds, in particular, are privileged structures that provide rigid, complex 3D frameworks.[1][2] This guide details a strategic approach and provides robust protocols for the derivatization of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, a versatile building block possessing two orthogonal functional handles: a secondary amine and a secondary alcohol. The methodologies described herein are designed to enable the efficient generation of a diverse chemical library suitable for high-throughput biological screening, with a focus on systematically modulating molecular properties to facilitate the exploration of structure-activity relationships (SAR).

Introduction: The Rationale for Spirocycle-Based Library Design

The journey from a hit compound to a clinical candidate is often fraught with challenges related to poor pharmacokinetic profiles, including low solubility, high metabolic clearance, or off-target toxicity.[3][4] A significant contributing factor is the trend towards "molecular obesity"—molecules with high molecular weight and excessive lipophilicity.[3] Biology-oriented synthesis, which focuses on creating libraries of natural product-like compounds, offers a compelling strategy to navigate this challenge.[5]

The 2-Oxa-8-azaspiro[4.5]decan-4-ol core is an exemplary scaffold for this approach. Its key advantages include:

  • High Fsp³ Content: The high fraction of sp³-hybridized carbon atoms imparts a distinct three-dimensional character, which is essential for exploring the complex topologies of biological targets and can lead to improved solubility and metabolic stability.[1][2]

  • Structural Rigidity: The spirocyclic fusion provides a conformationally constrained framework, which can reduce the entropic penalty upon binding to a target and enhance selectivity.

  • Orthogonal Functional Groups: The presence of a secondary amine and a secondary alcohol allows for selective, stepwise chemical modification. This orthogonality is the foundation of a "diversity-oriented synthesis" approach, enabling the creation of a matrix of derivatives from a single core structure.

This document outlines a two-dimensional derivatization strategy, first modifying the nitrogen atom (N-acylation) and subsequently derivatizing the hydroxyl group (O-acylation), to generate a library with a wide range of physicochemical properties.

G cluster_0 Library Synthesis Strategy Core 2-Oxa-8-azaspiro[4.5]decan-4-ol (Free Base) N_Deriv N-Acylation (Diversity Input R¹) Core->N_Deriv  Protocol 2 O_Deriv O-Acylation (Diversity Input R²) N_Deriv->O_Deriv  Protocol 3 Library Final Diversified Library (Matrix of R¹ and R²) O_Deriv->Library

Figure 1: Overall strategy for the two-dimensional diversification of the spirocyclic scaffold.

Modulating Physicochemical Properties for Drug Discovery

The success of a screening campaign is fundamentally dependent on the quality and diversity of the molecular library.[6] By strategically selecting the acylating agents (R¹COCl and R²COCl), a medicinal chemist can systematically tune key physicochemical properties that govern a molecule's "drug-likeness".[7][8]

Table 1: Calculated Physicochemical Properties of Hypothetical Derivatives

CompoundR¹ GroupR² GroupMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Core (Free Base) HH157.21-0.2541.523
Derivative A AcetylH199.250.0561.713
Derivative B BenzoylH261.321.8561.713
Derivative C AcetylAcetyl241.290.3567.804
Derivative D BenzoylAcetyl303.362.1567.804
Derivative E 4-Cl-BenzoylH295.762.5661.713
Derivative F 4-Cl-BenzoylAcetyl337.802.8667.804

Note: Values are calculated estimates for illustrative purposes.

This data illustrates how derivatization impacts properties. N-acylation (A, B, E) increases molecular weight and lipophilicity (cLogP) while reducing the hydrogen bond donor count. Subsequent O-acylation (C, D, F) further increases MW and cLogP while eliminating the final hydrogen bond donor, which can significantly impact membrane permeability and target engagement.[9]

Experimental Protocols

Protocol 1: Preparation of the 2-Oxa-8-azaspiro[4.5]decan-4-ol Free Base

Rationale: The starting material is a hydrochloride salt. The secondary amine must be deprotonated to its free base form to act as a nucleophile for subsequent N-acylation reactions. This is a critical first step.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (1.0 eq) in deionized water (10 mL per gram of starting material).

  • Add a saturated aqueous solution of Na₂CO₃ dropwise with stirring until the pH of the solution is >10.

  • Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x 15 mL per gram of starting material).

  • Combine the organic layers.

  • Wash the combined organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a solid or oil.

  • Validation: Confirm the structure via ¹H NMR and verify mass via LC-MS. The product should be used immediately or stored under an inert atmosphere.

Protocol 2: Parallel N-Acylation of the Spirocyclic Amine

Rationale: N-acylation is a robust and widely used reaction to introduce diversity.[10][11] Using acyl chlorides provides a reliable method for forming the amide bond. A slight excess of the acylating agent and a non-nucleophilic base are used to drive the reaction to completion and scavenge the HCl byproduct.[12]

G cluster_1 N-Acylation Workflow Reactants Free Base Amine (1.0 eq) Acyl Chloride (R¹COCl) (1.1 eq) Triethylamine (1.5 eq) DCM (solvent) Reaction Stir at 0°C to RT Monitor by TLC Reactants->Reaction Quench Quench with sat. aq. NaHCO₃ solution Reaction->Quench Workup Separate Layers Extract Aqueous with DCM Combine Organics Quench->Workup Dry Dry over Na₂SO₄ Filter & Concentrate Workup->Dry Purify Purify via Flash Column Chromatography Dry->Purify Product Pure N-Acylated Product Purify->Product

Figure 2: Step-by-step workflow for the N-acylation protocol.

Procedure (Example for a single reaction):

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the free base amine (1.0 eq) and anhydrous DCM (15 mL per mmol). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq). Then, add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity by LC-MS (>95%).

Protocol 3: O-Acylation of the N-Derivatized Spirocyclic Alcohol

Rationale: Following N-acylation, the secondary alcohol can be derivatized. A classic and effective method is esterification using an acyl chloride or anhydride in the presence of pyridine, which acts as both a base and a nucleophilic catalyst.[13] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered alcohols.

G cluster_2 O-Acylation Workflow Reactants N-Acylated Alcohol (1.0 eq) Acetic Anhydride (R²=Ac) (1.5 eq) Pyridine (solvent/base) DMAP (0.1 eq) Reaction Stir at 0°C to RT Monitor by TLC Quench Quench with MeOH Co-evaporate with Toluene Workup Dissolve in EtOAc Wash with 1M HCl, H₂O, sat. aq. NaHCO₃, Brine Dry Dry over Na₂SO₄ Filter & Concentrate Purify Purify via Flash Column Chromatography Product Pure N,O-Diacylated Product

Figure 3: Step-by-step workflow for the O-acylation protocol.

Procedure (Example using Acetic Anhydride):

  • Setup: Dissolve the N-acylated alcohol (1.0 eq) and DMAP (0.1 eq) in dry pyridine (10 mL per mmol) in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C.

  • Addition of Reagent: Add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of methanol (1 mL). Remove the solvent under reduced pressure, co-evaporating with toluene (2 x 10 mL) to remove residual pyridine.

  • Dissolve the residue in ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL), deionized water (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final di-acylated product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Confirm purity is >95% via LC-MS.

Library Preparation for High-Throughput Screening (HTS)

The successful execution of an HTS campaign requires a high-quality, well-characterized compound library.[][15]

  • Quality Control: Each synthesized derivative must pass purity analysis (LC-MS, >95%) and have its structure confirmed (NMR, HRMS). Compound identity and purity are paramount to avoid misleading results from artifacts or impurities.[6]

  • Solubilization and Plating: Compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Plate Formatting: Using automated liquid handlers, the stock solutions are transferred into HTS-compatible microplates (e.g., 384- or 1536-well plates) to create assay-ready plates at the desired screening concentration.

  • Storage: Master stock plates and assay-ready plates should be sealed and stored at -20°C or -80°C under desiccated conditions to ensure compound integrity.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a valuable starting point for the construction of a novel and diverse chemical library. Its inherent three-dimensionality and the presence of two orthogonal handles for derivatization provide a powerful platform for exploring biologically relevant chemical space. The detailed protocols provided in this application note offer a reliable and systematic approach to synthesize, purify, and characterize a matrix of derivatives. By carefully selecting a diverse set of building blocks for N- and O-acylation, researchers can generate a high-quality library with tuned physicochemical properties, significantly increasing the probability of identifying high-quality hits in subsequent biological screening campaigns.[16]

References

  • Kypreos, D. et al. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • ArborPlex (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ArborPlex. Available at: [Link]

  • Karageorgis, G. et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available at: [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. Available at: [Link] (Note: A similar concept is discussed in the provided search result from Chemical Research in Toxicology)

  • Thakkar, S. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Ranomics (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. Available at: [Link]

  • Dandapani, S. et al. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Patsnap Synapse (2025). What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. Available at: [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Available at: [Link]

  • Kulkarni, B. A. et al. (2002). Combinatorial synthesis of natural product-like molecules using a first-generation spiroketal scaffold. Journal of Combinatorial Chemistry. Available at: [Link]

  • Dandapani, S. et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available at: [Link]

  • Chobe, M. et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Dandapani, S. et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Request PDF on ResearchGate. Available at: [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Wang, Y. et al. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]

  • Flores-Djeredjian, D. et al. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. PDF on ResearchGate. Available at: [Link]

  • University of Bath. N-Acylation Reactions of Amines. University of Bath's research portal. Available at: [Link]

  • Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • GlycoPODv2 (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Aragen Life Sciences (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]

  • Meshram, G. A. & Patil, V. D. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]

Sources

reaction conditions for N-alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Introduction

The 2-oxa-8-azaspiro[4.5]decane framework represents a valuable three-dimensional scaffold in modern medicinal chemistry.[1][2] Its rigid, spirocyclic structure allows for precise spatial orientation of substituents, making it an attractive core for designing novel therapeutic agents. N-alkylation of the secondary amine within this scaffold is a critical synthetic transformation, enabling the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize drug properties.

This guide provides a comprehensive overview of the reaction conditions and strategic considerations for the successful N-alkylation of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols.

Part 1: Foundational Principles & Mechanistic Considerations

The N-alkylation of a secondary amine, such as 2-Oxa-8-azaspiro[4.5]decan-4-ol, with an alkyl halide is a classical SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group (e.g., a halide).

The Challenge of Over-Alkylation

A significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation.[3] The product of the initial reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine.[3] This increased nucleophilicity means it can effectively compete with the remaining starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt as an undesired byproduct. This can result in complex product mixtures and lower yields of the target compound.[3][4]

The Critical Role of the Base

The starting material is a hydrochloride salt, meaning the nitrogen's lone pair is protonated and unavailable for nucleophilic attack. Therefore, the addition of a base is non-negotiable. The base serves two essential functions:

  • Initial Neutralization: It deprotonates the hydrochloride salt to liberate the free, nucleophilic secondary amine.

  • Reaction Turnover: It neutralizes the proton generated during each alkylation event, regenerating the nucleophilic amine to allow the reaction to proceed.

A minimum of two equivalents of base is typically required: one to neutralize the starting hydrochloride salt and one to scavenge the acid generated during the reaction.

Part 2: Strategic Approaches to Controlled N-Alkylation

To achieve selective mono-N-alkylation and avoid the pitfalls of over-alkylation, two primary strategies are recommended.

Method A: Direct Alkylation with Optimized Conditions

This is the most direct approach but requires careful control of reaction parameters.

  • Choice of Base:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are widely used. They are effective, inexpensive, and easily removed during workup. Cesium bases, in particular, have been shown to promote selective mono-alkylation over dialkylation.[5]

    • Organic Bases: Non-nucleophilic amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N) can also be used. They act as acid scavengers without competing as nucleophiles.

  • Choice of Alkylating Agent:

    • The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. Alkyl bromides often provide a good balance of reactivity and stability.

    • For less reactive alkyl chlorides, a catalytic amount of an iodide salt (e.g., NaI, KI, or TBAI) can be added to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide and accelerating the reaction.[6]

  • Solvent Selection:

    • Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cations while leaving the nucleophile relatively free, accelerating the SN2 reaction rate.[7][8]

Method B: Reductive Amination – The Superior Alternative

For achieving high yields of mono-alkylated products, reductive amination is often the superior and more versatile method.[3][7][9] This two-step, one-pot process involves:

  • Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate.

  • In-situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion to the corresponding tertiary amine.

This method inherently avoids over-alkylation because the tertiary amine product cannot react further with the aldehyde or ketone under these conditions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion. It also tolerates a wide range of functional groups.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is adapted from standard procedures for alkylating similar spirocyclic amines.[10]

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (1.0 equiv)

  • Alkyl bromide (1.1-1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with magnetic stir bar

  • Condenser and heating mantle

Procedure:

  • To a round-bottom flask, add 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Add the alkyl bromide (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.

    • Scientist's Note: Heating accelerates the SN2 reaction. The exact temperature may require optimization based on the reactivity of the specific alkyl bromide used.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol uses a standard and highly reliable reductive amination procedure.[7]

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (1.0 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.1 equiv) and stir for 15-20 minutes at room temperature to generate the free amine in situ.

    • Scientist's Note: This initial deprotonation step is crucial for the reaction to proceed.

  • Add the aldehyde or ketone (1.2 equiv) and stir for an additional 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Addition may cause slight gas evolution.

  • Stir the reaction at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: a. Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir vigorously for 30 minutes. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Data Presentation & Workflow Visualization

Table 1: Comparison of N-Alkylation Strategies
ParameterDirect Alkylation (Method A)Reductive Amination (Method B)
Selectivity Prone to over-alkylation, may yield quaternary salts.[3]Highly selective for mono-alkylation.[7]
Substrate Scope Generally limited to alkyl halides/sulfonates.Broad scope; uses a vast array of commercially available aldehydes and ketones.
Reaction Conditions Often requires heating (60-80 °C).Typically proceeds at room temperature.
Common Issues Formation of byproducts, difficult purification.Requires anhydrous conditions; reducing agent is moisture-sensitive.
Key Advantage Atom-economical for simple alkylations.Excellent control and high yields of the desired product.
Diagrams

G cluster_0 Direct N-Alkylation Workflow A 1. Combine Amine HCl, Base (K₂CO₃), and Solvent (ACN) B 2. Add Alkyl Halide (R-Br) A->B C 3. Heat Reaction (60-80 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Work-up: Filter & Concentrate D->E F 6. Purify by Chromatography E->F G Pure N-Alkylated Product F->G

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Reductive Amination Pathway Start Amine HCl + Et₃N FreeAmine Free Secondary Amine Start->FreeAmine Iminium Iminium Ion Intermediate FreeAmine->Iminium Carbonyl Aldehyde / Ketone (R-CHO) Carbonyl->Iminium Reducer Add Reducer (NaBH(OAc)₃) Iminium->Reducer Product Tertiary Amine Product Reducer->Product

Caption: Logical Pathway for Reductive Amination.

References

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • St. John-Campbell, S., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 141(32), 12833–12840.
  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Jung, K. W., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
  • Gøgsig, T. M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9024–9028.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Mako, A. A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • Li, Y., et al. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 26(6), 724-728.
  • ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. [Link]

  • de la Hoz, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 35689-35695.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF.
  • Procopiou, P. A., et al. (2016). (2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 115, 14-25.
  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine. Figshare.

Sources

The Strategic Incorporation of 2-oxa-8-azaspiro[4.5]decane Scaffolds in Next-Generation SHP2 Allosteric Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of SHP2 as a Prime Oncogenic Target

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged from a historically "undruggable" class of enzymes to become a compelling target in oncology.[1] SHP2 is a critical signaling node, modulating the flux of information through several pro-oncogenic pathways, most notably the RAS/ERK (MAPK) signaling cascade.[1][2] It also plays a significant role in immune surveillance via the PD-1/PD-L1 pathway.[2][3] In its basal state, SHP2 exists in an auto-inhibited, closed conformation where the N-terminal SH2 domain sterically occludes the catalytic cleft of the protein tyrosine phosphatase (PTP) domain.[4] Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an open, active state, enabling it to dephosphorylate key substrates and potentiate downstream signaling.[1][4]

Gain-of-function mutations in PTPN11 are linked to developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia.[5] Furthermore, aberrant SHP2 activity is implicated in the progression and resistance of numerous solid tumors driven by RTK or KRAS mutations.[6][7] Early attempts to target SHP2 with active-site (orthosteric) inhibitors were largely unsuccessful, plagued by poor selectivity against other protein tyrosine phosphatases and low bioavailability.[2][8] A paradigm shift occurred with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[9] These molecules stabilize the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state. This allosteric approach has yielded potent and selective inhibitors, with several now in clinical trials, validating SHP2 as a druggable target.[8][10]

Within this exciting landscape of allosteric SHP2 inhibition, the 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif. Its inherent three-dimensionality and favorable physicochemical properties have proven instrumental in achieving high potency, cellular efficacy, and desirable pharmacokinetic profiles in multiple inhibitor series.[6][11] This guide provides an in-depth exploration of the role of this specific spirocyclic scaffold in SHP2 inhibitor design, complete with detailed protocols for the characterization of such compounds.

The Rationale for Spirocyclic Scaffolds in SHP2 Inhibitor Design

The design of potent allosteric SHP2 inhibitors relies on achieving a precise set of interactions within the binding tunnel. A key pharmacophoric element is a basic amine that forms critical hydrogen bonds with acidic residues in the protein. The orientation of this amine is paramount for high-affinity binding.

The introduction of spirocyclic scaffolds, such as the 2-oxa-8-azaspiro[4.5]decane moiety, addresses several key challenges in medicinal chemistry:[11]

  • Three-Dimensionality and Conformational Rigidity: Spirocycles introduce a rigid, three-dimensional geometry. This pre-organizes the pharmacophoric elements, such as the crucial primary amine, into the optimal orientation for binding, minimizing the entropic penalty upon binding to the target.[11] This precise positioning helps maintain the key hydrogen bond interactions necessary for potent inhibition.

  • Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds often leads to improved solubility, reduced planarity, and better metabolic stability compared to their flat, aromatic counterparts. These properties are critical for developing orally bioavailable drugs.[11]

  • Vectorial Exit Points for SAR Exploration: The rigid nature of the spirocycle provides well-defined exit vectors for further chemical modification. This allows for systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

In the context of SHP2 inhibitors, structure-based design has revealed that the 2-oxa-8-azaspiro[4.5]decane group effectively orients a primary amine to form multiple hydrogen bonds within the allosteric pocket, significantly contributing to the high potency of compounds like TNO155 and IACS-15414.[3][6]

PART 1: Synthesis and Integration of the Spirocyclic Scaffold

While a de novo synthesis of the chiral 2-oxa-8-azaspiro[4.5]decane building block is a complex, multi-step process often developed for large-scale production,[9] the crucial step for a medicinal chemist is its coupling to the inhibitor's core structure. The following protocol outlines a representative final step in the synthesis of a potent SHP2 inhibitor, PB17-026-01, which incorporates this key scaffold.[12]

Protocol 1: Final Coupling of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to couple the spirocyclic amine with a heterocyclic core.

Causality: This SNAr reaction is a common and effective method for forming a carbon-nitrogen bond between an amine and an electron-deficient aromatic or heteroaromatic ring system (in this case, a substituted pyrrolo[2,1-f][4][5][8]triazin-4(3H)-one intermediate). The use of a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) and elevated temperature facilitates the reaction. A tertiary amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HCl generated during the reaction.

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Intermediate_1d Intermediate 1d (Heterocyclic Core with Leaving Group) Intermediate_1e Intermediate 1e (Coupled Product) Intermediate_1d->Intermediate_1e Nucleophilic Aromatic Substitution Spiro_Amine (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (Dihydrochloride Salt) Spiro_Amine->Intermediate_1e Solvent N-Methylpyrrolidone (NMP) Solvent->Intermediate_1e Base Triisopropylamine Base->Intermediate_1e Temperature 100 °C Temperature->Intermediate_1e

Caption: Final SNAr coupling workflow.

Materials:

  • Intermediate 1d (the inhibitor core with a suitable leaving group, e.g., a halogen)

  • (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

  • N-Methylpyrrolidone (NMP), anhydrous

  • Triisopropylamine (or Diisopropylethylamine, DIPEA)

  • Reaction vessel with magnetic stirrer and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add Intermediate 1d (1.0 eq) and (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (2.0 eq).

  • Add anhydrous N-methylpyrrolidone (NMP) to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add triisopropylamine (a sufficient amount to neutralize the dihydrochloride salt and the acid produced, typically 4-5 eq).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove NMP and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final coupled product.[12]

PART 2: Characterization of Spirocycle-Containing SHP2 Inhibitors

Once synthesized, the novel inhibitors must be rigorously characterized to determine their potency, mechanism of action, and cellular efficacy. The following protocols are standard in the field for evaluating allosteric SHP2 inhibitors.

Protocol 2: SHP2 Biochemical Inhibition Assay

This assay determines the in vitro inhibitory activity (IC50) of a compound against the SHP2 enzyme. It utilizes a fluorogenic phosphatase substrate, 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a highly fluorescent product (DiFMU).[4][8]

Causality: Full-length wild-type SHP2 is auto-inhibited. To measure the effect of an allosteric inhibitor, the enzyme must first be activated. This is achieved by pre-incubating it with a phosphopeptide mimic of its natural binding partners (e.g., a dually phosphorylated IRS-1 peptide), which shifts the conformational equilibrium towards the active state. The inhibitor's potency is then measured by its ability to counteract this activation and reduce the rate of DiFMUP hydrolysis.[4][8]

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis SHP2 Recombinant full-length SHP2 Preincubation Pre-incubate SHP2 + Activator SHP2->Preincubation Activator Phosphopeptide (e.g., p-IRS-1) Activator->Preincubation Inhibitor Test Compound (Serial Dilution) Incubation Add Inhibitor Incubate Inhibitor->Incubation Preincubation->Incubation Reaction_Start Add DiFMUP Substrate Incubation->Reaction_Start Fluorescence Measure Fluorescence (Kinetic Read) Reaction_Start->Fluorescence Analysis Calculate Initial Velocity Determine IC50 Fluorescence->Analysis

Caption: Workflow for SHP2 biochemical inhibition assay.

Materials:

  • Full-length recombinant human SHP2 protein

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[4]

  • Test compound (e.g., IACS-15414) and control inhibitor (e.g., SHP099)

  • DMSO

  • 384-well black, low-volume microplates

  • Fluorescence plate reader (Excitation: ~358 nm, Emission: ~450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute these into Assay Buffer to the desired final concentrations.

  • Enzyme Activation: Prepare a working solution of SHP2 enzyme (e.g., final concentration of 0.5 nM) in Assay Buffer. To activate the enzyme, pre-incubate it with the phosphopeptide activator (e.g., 500 nM final concentration) for 20 minutes at room temperature.[4]

  • Plate Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Inhibitor Incubation: Add the pre-activated SHP2 enzyme solution to the wells containing the compound and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DiFMUP substrate. The final concentration should ideally be at or near the Michaelis-Menten constant (Km) for SHP2.[4]

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 10-15 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence vs. time curves for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundSHP2 IC50 (nM)Reference
PB17-026-01 38.9[12]
IACS-15414 0.034[6]
TNO155 ~3[3]
SHP099 (Control) 71[12]

Table 1: Biochemical potencies of representative SHP2 inhibitors featuring a 2-oxa-8-azaspiro[4.5]decane scaffold or a related spirocyclic amine.

Protocol 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target, SHP2, within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[13][14]

Causality: When cells are heated, proteins begin to unfold and aggregate. If a drug is bound to its target protein, it provides thermodynamic stability, meaning a higher temperature is required to denature it. By lysing the cells after the heat shock and separating the soluble fraction from the aggregated precipitate, the amount of remaining soluble target protein can be quantified (typically by Western blot or an enzyme complementation assay) as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the drug confirms target engagement.[2][13]

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Aliquoting Aliquot cell suspension into PCR tubes Treatment->Aliquoting Heating Heat aliquots across a temperature gradient (e.g., 40-70 °C) Aliquoting->Heating Lysis Lyse cells (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins Lysis->Centrifugation Quantification Collect Supernatant Quantify soluble SHP2 (e.g., Western Blot) Centrifugation->Quantification Analysis Plot % Soluble SHP2 vs. Temperature Determine Tm Shift Quantification->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520, MIA PaCa-2)

  • Cell culture medium and supplements

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Apparatus for cell lysis (e.g., liquid nitrogen, 37°C water bath)

  • High-speed centrifuge

  • Western blot equipment and reagents (see Protocol 4)

  • Primary antibody against SHP2

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound at the desired concentration or with DMSO (vehicle) for 1 hour at 37°C in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control sample.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble SHP2 in each sample using Western blotting.

  • Data Analysis:

    • Quantify the band intensity for SHP2 at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the unheated (room temperature) sample for that treatment group.

    • Plot the normalized soluble SHP2 fraction against the temperature to generate melting curves.

    • The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.

Protocol 4: Cellular Phospho-ERK (pERK) Inhibition Assay

This Western blot-based assay measures the functional consequence of SHP2 inhibition in cells. Since SHP2 is a positive regulator of the RAS-MAPK pathway, its inhibition should lead to a decrease in the phosphorylation of downstream effectors like ERK1/2.[4]

Causality: In many cancer cell lines, the MAPK pathway is constitutively active due to upstream mutations (e.g., in an RTK or KRAS). SHP2 is required to sustain this signaling. By treating these cells with a SHP2 inhibitor, the phosphatase activity is blocked, leading to a reduction in the signal flow to ERK. This is observed as a decrease in the level of phosphorylated ERK (pERK) relative to the total amount of ERK protein, providing a direct measure of the inhibitor's cellular efficacy.

Materials:

  • Cancer cell line of interest

  • Cell culture medium, supplements, and serum

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Depending on the cell line's dependence on growth factors, you may need to serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the SHP2 inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically overnight at 4°C).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure the changes are not due to altered protein levels, the membrane should be stripped and re-probed with an antibody for total ERK and a loading control like GAPDH.

  • Analysis: Quantify the band intensities for pERK and total ERK. The ratio of pERK to total ERK is calculated and normalized to the vehicle control to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

The 2-oxa-8-azaspiro[4.5]decane scaffold represents a significant advancement in the design of allosteric SHP2 inhibitors. Its unique structural and physicochemical properties have enabled the development of compounds with nanomolar to sub-nanomolar potency and excellent drug-like properties. The protocols detailed herein provide a robust framework for the synthesis and comprehensive characterization of these next-generation therapeutics. As our understanding of SHP2 biology deepens, particularly in the context of combination therapies and overcoming drug resistance, the continued exploration of novel three-dimensional scaffolds like this one will be paramount. The ability to rigidly orient key pharmacophores while maintaining favorable properties makes the 2-oxa-8-azaspiro[4.5]decane and related spirocycles a cornerstone of modern SHP2 inhibitor design, paving the way for new and effective cancer treatments.[10]

References

  • PubMed. (2020, February 28). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. [Link]

  • Royal Society of Chemistry. (2022, January 15). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. [Link]

  • ACS Publications. (2020, May 27). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. [Link]

  • Taylor & Francis Online. (2022, December 8). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][4][5][8] triazin-4(3H)-one. [Link]

  • PubMed. (2022, November 19). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][4][5][8] triazin-4. [Link]

  • IRBM. (2024, April 24). SHP2 Inhibitors: Progress and Perspectives in 2024. [Link]

  • Taylor & Francis Online. (2022, December 8). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][4][5][8] triazin-4. [Link]

  • PubMed. (2022, September 6). A comprehensive review of SHP2 and its role in cancer. [Link]

  • PubMed. (2022, November 19). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][4][5][8] triazin-4(3H)-one. [Link]

  • JoVE. (2020, May 15). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. [Link]

  • ACS Publications. (2023, November 15). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. [Link]

  • AACR Journals. (2022, September 26). Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. [Link]

  • ACS Publications. (2022, April 11). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. [Link]

  • ResearchGate. (n.d.). SHP2-WT thermal shift assay. (A) Protein/dye ratio optimization.... [Link]

  • PubMed. (2020, February 28). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. [Link]

  • Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • ACS Publications. (2021, October 13). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. [Link]

  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • ChemRxiv. (2025, October 28). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • ACS Publications. (2020, September 10). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. [Link]

  • PMC. (n.d.). SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. [Link]

  • Rockefeller University Press. (2020, October 8). SHP2 inhibition diminishes KRAS G12C cycling and promotes tumor microenvironment remodeling. [Link]

Sources

Application Notes & Protocols for the Stereoselective Synthesis of 2-Oxa-8-Azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Oxa-8-Azaspiro[4.5]decane Scaffold

The 2-oxa-8-azaspiro[4.5]decane core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability when incorporated into bioactive molecules.[1] The stereochemical arrangement of substituents on this spirocyclic framework is critical for its interaction with biological targets, making the development of stereoselective synthetic methods a paramount objective for researchers in the field. This guide provides an in-depth analysis of several modern, field-proven strategies for the stereoselective construction of these valuable analogs, moving beyond simple procedural lists to explain the underlying principles that govern stereocontrol.

Strategic Overview: Pathways to Stereocontrol

The synthesis of complex spirocycles like the 2-oxa-8-azaspiro[4.5]decane framework hinges on the precise control of stereochemistry at the spirocyclic center and any adjacent chiral centers. The choice of synthetic strategy is dictated by the desired substitution pattern, the required level of stereopurity (diastereomeric and/or enantiomeric), and the overall molecular complexity. We will explore several powerful and distinct approaches, including transition-metal catalysis, organocatalysis, and classical cyclization reactions, each offering unique advantages.

Transition-Metal Catalysis: Gold and Palladium Relay for Diastereoselective Tandem Cyclization

The synergistic use of multiple transition metals in a single pot offers a powerful and efficient method for rapidly building molecular complexity. A recently developed Au/Pd relay catalytic tandem cyclization provides a highly diastereoselective route to dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives, which are closely related to our target scaffold.[3][4]

Causality and Mechanistic Insight

This strategy relies on a carefully orchestrated sequence of catalytic cycles. First, a gold(I) catalyst activates the alkyne of an enynamide precursor, promoting a 6-endo-dig cyclization to generate a furan-derived azadiene intermediate. Concurrently, a palladium(0) catalyst facilitates the decarboxylation of a vinyl benzoxazinanone, forming a Pd-π-allyl dipole. The in situ-generated azadiene then undergoes a highly diastereoselective [4+2] cycloaddition with the palladium-activated dipole to construct the spirocyclic core. The stereoselectivity is driven by the facial bias imposed by the pre-existing stereocenters and the organized transition state of the cycloaddition.[3]

Experimental Protocol: Au/Pd Relay Catalyzed Tandem Cyclization

Materials:

  • Enynamide (1.0 equiv)

  • Vinyl benzoxazinanone (1.2 equiv)

  • AuCl(IPr) (2.5 mol%)

  • Pd₂(dba)₃ (2.5 mol%)

  • P(OPh)₃ (10 mol%)

  • Anhydrous Toluene

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the enynamide (0.2 mmol, 1.0 equiv), vinyl benzoxazinanone (0.24 mmol, 1.2 equiv), AuCl(IPr) (0.005 mmol, 2.5 mol%), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), and P(OPh)₃ (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-oxa-7-azaspiro[4.5]decane derivative.

Workflow Visualization

Au_Pd_Relay_Catalysis cluster_Au Au(I) Catalytic Cycle cluster_Pd Pd(0) Catalytic Cycle Enynamide Enynamide Au_Activation Alkyne Activation (AuCl(IPr)) Enynamide->Au_Activation Cyclization 6-endo-dig Cyclization Au_Activation->Cyclization Azadiene Furan-Azadiene Intermediate Cyclization->Azadiene Cycloaddition [4+2] Cycloaddition (Diastereoselective) Azadiene->Cycloaddition Vinyl_Benz Vinyl Benzoxazinanone Pd_Activation Oxidative Addition (Pd₂(dba)₃) Vinyl_Benz->Pd_Activation Decarboxylation Decarboxylation Pd_Activation->Decarboxylation Pd_Dipole Pd-π-allyl Dipole Decarboxylation->Pd_Dipole Pd_Dipole->Cycloaddition Product 2-Oxa-7-azaspiro[4.5]decane Derivative Cycloaddition->Product

Caption: Au/Pd Relay Catalysis Workflow.

Organocatalysis: Asymmetric Synthesis via Aminothiourea-Mediated Cascade

Organocatalysis has emerged as a powerful platform for enantioselective synthesis, avoiding the use of often toxic and expensive heavy metals. A bifunctional aminothiourea catalyst can mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to construct chiral spiroketal skeletons with high enantioselectivity.[5] This approach is particularly attractive for creating analogs with defined absolute stereochemistry.

Causality and Mechanistic Insight

The success of this method lies in the dual-activating capability of the aminothiourea catalyst. The thiourea moiety activates the enone system of the linear precursor through hydrogen bonding, increasing its electrophilicity. Simultaneously, the tertiary amine base deprotonates the hydroxyl group, enhancing its nucleophilicity. This coordinated activation within the chiral catalyst's environment facilitates a highly organized transition state for the intramolecular oxy-Michael addition, leading to excellent enantiocontrol in the formation of the spirocyclic core.[5]

Experimental Protocol: Asymmetric Spiroketalization Cascade

Materials:

  • Hydroxy-enone precursor (1.0 equiv)

  • Bifunctional aminothiourea catalyst (e.g., Takemoto catalyst) (10 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried vial containing powdered 4 Å molecular sieves, add the hydroxy-enone precursor (0.1 mmol, 1.0 equiv) and the aminothiourea catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Stir the reaction vigorously for 24-72 hours. Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the enantiomerically enriched 2-oxa-8-azaspiro[4.5]decane analog.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Workflow Visualization

Organocatalytic_Cascade cluster_catalyst Bifunctional Catalyst Activation Thiourea Thiourea Moiety Amine Tertiary Amine Enone_Activation Enone Activation (H-Bonding) Thiourea->Enone_Activation activates Hydroxyl_Activation Hydroxyl Deprotonation Amine->Hydroxyl_Activation activates Precursor Linear Hydroxy-Enone Precursor Precursor->Enone_Activation Precursor->Hydroxyl_Activation Cascade Intramolecular Oxy-Michael Addition (Stereocontrolled) Enone_Activation->Cascade Hydroxyl_Activation->Cascade Product Enantioenriched 2-Oxa-8-azaspiro[4.5]decane Cascade->Product

Caption: Organocatalytic Cascade Mechanism.

Intramolecular Cyclization via Semipinacol Rearrangement

The semipinacol rearrangement is a classic yet highly effective transformation for constructing spirocyclic systems with excellent diastereoselectivity.[1] This method is particularly useful for generating 1-azaspirocyclic ketones, which can be further elaborated to the desired 2-oxa-8-azaspiro[4.5]decane core.[6]

Causality and Mechanistic Insight

The reaction is typically initiated from an amino alcohol precursor attached to a cycloalkane. Treatment with acid or a Lewis acid promotes the formation of a carbocation or a related electron-deficient center. A subsequent 1,2-alkyl shift, where one of the ring bonds migrates, leads to ring expansion and the concomitant formation of the spiro center. The stereochemical outcome is controlled by the anti-periplanar alignment of the migrating bond and the leaving group, which minimizes the torsional strain in the transition state. This conformational requirement often leads to the formation of a single diastereomer.[6]

Experimental Protocol: Lewis Acid-Mediated Semipinacol Rearrangement

Materials:

  • N-protected amino alcohol precursor (e.g., derived from a piperidone) (1.0 equiv)

  • Lewis Acid (e.g., Ytterbium(III) triflate [Yb(OTf)₃] or Titanium(IV) tetrachloride [TiCl₄]) (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the amino alcohol precursor (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (5.0 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the Lewis acid (0.55 mmol, 1.1 equiv) dropwise. The choice of Lewis acid can influence the diastereoselectivity.[6]

  • Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting spirocyclic ketone by flash column chromatography.

Workflow Visualization

Semipinacol_Rearrangement Start Amino Alcohol Precursor LewisAcid Lewis Acid Coordination Start->LewisAcid + Yb(OTf)₃ Carbocation Carbocation/ Electron-deficient Intermediate LewisAcid->Carbocation - H₂O Rearrangement 1,2-Alkyl Shift (Diastereoselective Ring Expansion) Carbocation->Rearrangement Product Azaspirocyclic Ketone Rearrangement->Product

Caption: Semipinacol Rearrangement Pathway.

Summary of Methods

The following table provides a comparative overview of the discussed synthetic strategies, allowing researchers to select the most appropriate method based on their specific needs.

MethodKey Reagents/CatalystStereoselectivityTypical YieldsKey Advantages & LimitationsReferences
Au/Pd Relay Catalysis AuCl(IPr), Pd₂(dba)₃, Enynamide, Vinyl BenzoxazinanoneHigh DiastereoselectivityGood to ExcellentAdvantages: High efficiency, rapid complexity generation in one pot. Limitations: Requires careful optimization of catalyst systems; substrate scope may be limited.[3],[4]
Organocatalytic Cascade Bifunctional Aminothiourea, Hydroxy-Enone PrecursorHigh EnantioselectivityGood to ExcellentAdvantages: Metal-free, excellent enantiocontrol, mild conditions. Limitations: Catalyst loading can be high; may require longer reaction times.[5]
Semipinacol Rearrangement Lewis Acids (Yb(OTf)₃, TiCl₄), Amino Alcohol PrecursorHigh DiastereoselectivityModerate to HighAdvantages: Predictable stereochemical outcome based on substrate conformation. Limitations: Substrate synthesis can be multi-step; competing hydrolysis can be an issue.[1],[6]

References

  • A Comparative Guide to the Synthesis of Azaspirocycles. (n.d.). Benchchem.
  • Brummond, K. M. (n.d.). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synfacts.
  • Brimble, M. A., & Quach, R. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(39), 7626–7649.
  • Palmes, J. A. (n.d.). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme.
  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982.
  • Brimble, M. A., & Quach, R. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(39), 7626-7649. DOI:10.1039/C4OB01325E.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate.
  • Fenster, M. (2004). Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. Semantic Scholar.
  • Asano, K., & Matsubara, S. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition, 54(50), 15236-15239.
  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis.
  • Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. (n.d.). Benchchem.

Sources

Application Note: High-Throughput Screening Protocols for 2-Oxa-8-azaspiro[4.5]decane Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists.

Introduction: The Strategic Value of Spirocyclic Libraries

The attrition rate of drug candidates in clinical trials has historically been linked to the over-reliance on planar,


-hybridized aromatic rings in early combinatorial libraries. To combat this "flatland" attrition, modern medicinal chemistry emphasizes increasing the fraction of 

-hybridized carbons (

)[1].

The 2-oxa-8-azaspiro[4.5]decane scaffold (PubChem CID: 21955265) has emerged as a privileged structural motif[2]. As a rigidified bioisostere for morpholine or piperazine, it projects functional groups into distinct three-dimensional vectors, enhancing target specificity while simultaneously improving metabolic stability and aqueous solubility[3]. Because the quaternary spiro-carbon restrains conformational flexibility, the entropic penalty upon target binding is significantly reduced[1].

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol specifically optimized for libraries built on the 2-oxa-8-azaspiro[4.5]decane core. To mitigate the risk of compound-mediated optical interference—a common issue when screening dense, functionally diverse libraries—we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology.

Experimental Design and Causality

A successful HTS campaign is not merely a sequence of liquid handling steps; it is a self-validating system designed to isolate true biological activity from assay artifacts.

  • Acoustic Dispensing: We utilize Echo® acoustic liquid handling to transfer compounds. Causality: Traditional tip-based dispensing suffers from carryover and surface-adsorption, particularly with lipophilic library members. Acoustic dispensing transfers nanoliter volumes of compound directly from the source plate to the assay plate, eliminating tip interference and maintaining precise DMSO concentrations (typically

    
    ).
    
  • TR-FRET Readout: Causality: Spirocyclic libraries often contain diverse synthetic handles (e.g., conjugated sulfonamides or biaryl systems) that can auto-fluoresce. TR-FRET utilizes Lanthanide donors (e.g., Europium) with exceptionally long emission half-lives (milliseconds). By introducing a microsecond time delay before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring that the signal is purely target-driven.

  • Orthogonal Triage: Every primary hit must survive a counter-screen. Causality: Compounds might act as assay interferents (e.g., inner-filter effect quenchers or chelators of the Europium donor). A counter-screen without the target protein validates the mechanistic integrity of the hit.

HTS_Workflow A 2-Oxa-8-azaspiro[4.5]decane Library (100k cmpds) B Primary TR-FRET Screen (Single Dose, 10 µM) A->B C Hit Confirmation (Dose-Response, IC50) B->C D Counter-Screen (Fluorophore Interference) C->D E Orthogonal Assay (Cellular Target Engagement) D->E F Validated Lead Series E->F

Caption: Sequential HTS triage funnel for spirocyclic compound libraries.

Step-by-Step TR-FRET Screening Protocol

Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% Bovine Serum Albumin (BSA). Note: Tween-20 and BSA are critical to prevent non-specific binding of the highly lipophilic spirocyclic derivatives to the polystyrene microplate walls.

  • Target Complex: Dilute the Europium-labeled target protein (e.g., a GPCR or Kinase domain) to a working concentration of 2 nM in the assay buffer.

  • Tracer Solution: Dilute the AlexaFluor 647 (AF647)-conjugated tracer ligand to 10 nM (or at its experimentally determined

    
    ).
    
Compound Dispensing
  • Centrifuge the 384-well compound source plates (10 mM in 100% DMSO) at 1000 x g for 1 minute to ensure no liquid is on the foil seals.

  • Using an Echo 555 Acoustic Dispenser, transfer 20 nL of each 2-oxa-8-azaspiro[4.5]decane library compound into a dry, low-volume 384-well ProxiPlate (PerkinElmer).

  • Controls: Dispense 20 nL of DMSO into columns 1 (Positive Control - Total Binding) and 20 nL of a known reference inhibitor (10 mM) into column 24 (Negative Control - Non-Specific Binding).

Assay Execution
  • Using a Multidrop Combi dispenser, add 10 µL of the Target Complex (2 nM) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow pre-equilibration of the spirocyclic compounds with the target.

  • Add 10 µL of the Tracer Solution (10 nM) to all wells. The final assay volume is 20 µL, with a final DMSO concentration of 0.1%.

  • Seal the plates and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

Data Acquisition
  • Read the plates on a multimode microplate reader (e.g., PerkinElmer EnVision) equipped with a TR-FRET optical module.

  • Excitation: 340 nm (Laser or Flash lamp).

  • Delay Time: 100 µs (Crucial for bypassing spirocycle auto-fluorescence).

  • Integration Time: 200 µs.

  • Emission Filters: 615 nm (Europium donor) and 665 nm (AF647 acceptor).

TR_FRET_Mechanism Eu Donor: Europium (Eu) Excitation: 340 nm Target Target Protein Eu->Target Conjugated Tracer Fluorescent Tracer Acceptor: AF647 Target->Tracer Binding Emission FRET Emission 665 nm Tracer->Emission Energy Transfer Inhibitor Spirocyclic Hit (Competitor) Inhibitor->Target Displaces Tracer (Loss of FRET)

Caption: TR-FRET competitive binding mechanism utilized for screening.

Data Analysis and Quality Control

The integrity of the HTS campaign relies on rigorous statistical validation. The TR-FRET signal is calculated as a ratiometric value:


. This ratiometric approach internally corrects for minor well-to-well volume variations and mild compound quenching.
The Z'-Factor: The Self-Validating Metric

Every plate must be validated using the Z'-factor, which measures the statistical effect size between the positive and negative controls.



Plates yielding a Z' < 0.5 are automatically rejected and queued for re-screening.

Table 1: Standard HTS Quality Control Parameters

MetricAcceptable ThresholdCausality / Rationale
Z'-Factor

Ensures robust separation between hit and background signals.
Signal-to-Background (S/B)

Confirms sufficient dynamic range for the FRET pair.
CV (Coefficient of Variation)

Validates the precision of acoustic dispensing and liquid handling.
Hit Rate

A hit rate

suggests assay interference or non-specific aggregation.
Hit Triage and Fsp3 Correlation

Once primary hits are identified, they are subjected to an 11-point dose-response curve to determine the


. Because the 2-oxa-8-azaspiro[4.5]decane library is designed with high 

character, hits typically demonstrate superior solubility profiles, reducing the incidence of false positives caused by colloidal aggregation (frequent in flat, lipophilic compounds)[4].

Table 2: Representative Hit Triage Data for Spirocyclic Scaffolds

Compound IDCore Scaffold

Primary Screen Inhibition (%)TR-FRET

(nM)
Counter-Screen

Status
Spiro-001 2-oxa-8-azaspiro[4.5]decane0.8592%45 nM> 10,000 nMValidated Lead
Spiro-045 2-oxa-8-azaspiro[4.5]decane0.7888%120 nM> 10,000 nMValidated Lead
Flat-Ref Phenyl-piperazine0.3595%80 nM150 nMFalse Positive (Quencher)

Note: The highly


-enriched spirocycles (Spiro-001, Spiro-045) successfully pass the counter-screen, whereas the planar reference compound exhibits non-specific fluorophore quenching.

Conclusion

The integration of 2-oxa-8-azaspiro[4.5]decane scaffolds into screening libraries represents a highly effective strategy for navigating complex biological space. By combining the inherent 3D-dimensionality and favorable physicochemical properties of spirocycles with a stringent, artifact-resistant TR-FRET screening protocol, researchers can significantly accelerate the identification of high-quality, translatable chemical matter.

References

1.[1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at:[Link] 2.[4] Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available at:[Link] 3.[3] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Available at:[Link] 4.[2] 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265. PubChem, National Institutes of Health. Available at:[Link]

Sources

Troubleshooting & Optimization

purification techniques for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Status: Operational Subject: Purification & Isolation Protocols Ticket ID: SPIRO-HCl-004[1]

Technical Profile & Solubility Matrix

Before initiating purification, verify the physicochemical properties of your target molecule.[2] This spirocyclic scaffold possesses a rigid 3D architecture with distinct polar functionalities (secondary amine and secondary alcohol).

PropertySpecificationTechnical Note
CAS (HCl Salt) 479195-19-2Hygroscopic solid.[1] Store under inert atmosphere.
CAS (Free Base) 777049-50-0Viscous oil or low-melting solid; prone to oxidation.[1]
Molecular Weight 177.67 g/mol (HCl salt)Free base MW: 141.21 g/mol .[1]
pKa (Calculated) ~9.5 (Piperidine N)The C4-hydroxyl is not acidic (pKa ~16).[1]
Solubility (HCl) High: Water, MeOH, DMSOModerate: EtOH, IPA (hot)Insoluble: DCM, Et₂O, HexaneCritical: The salt is insoluble in non-polar organics, enabling precipitation-based purification.[1]

Purification Decision Tree

Use this logic gate to determine the correct workflow based on your current impurity profile.

PurificationLogic Start Crude Material Analysis CheckImpurity Identify Major Impurity Start->CheckImpurity Inorganic Inorganic Salts (NaCl, excess HCl) CheckImpurity->Inorganic High Ash Content OrganicNonPolar Non-Polar Organics (Protected intermediates) CheckImpurity->OrganicNonPolar Greasy Residues RegioIsomers Regioisomers/ Diastereomers CheckImpurity->RegioIsomers Close Eluting Peaks Action_Desalt Protocol A: Free-Base Extraction Inorganic->Action_Desalt Action_Recryst Protocol B: IPA/EtOAc Recrystallization OrganicNonPolar->Action_Recryst Action_Chromo Protocol C: Reverse Phase (C18) or Chiral SFC RegioIsomers->Action_Chromo

Figure 1: Purification Logic Gate.[1] Select the protocol corresponding to your primary impurity.

Troubleshooting Guides & FAQs

Protocol A: Managing Inorganic Contamination (Desalting)

Q: My elemental analysis shows high chloride/sodium levels, but the NMR is clean. How do I desalt this compound?

The Issue: Post-reaction neutralization often traps inorganic salts (NaCl, KCl) within the crystal lattice of the amine hydrochloride, especially if the product was concentrated from water or methanol.

The Fix: The "Dry" Free-Base Loop You cannot effectively desalt the HCl salt directly because both the product and NaCl are water-soluble.[1] You must temporarily switch to the free base.

  • Basification: Dissolve the crude salt in minimal water (10 vol). Add sat. Na₂CO₃ until pH > 11.

  • Extraction: Extract exhaustively with DCM:Isopropanol (3:1) .

    • Why? Pure DCM often fails to extract polar amino-alcohols.[1] The addition of IPA increases polarity without pulling inorganic salts.

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Salt Reformation: Redissolve the resulting oil in anhydrous Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise. The pure HCl salt will precipitate while inorganic traces remain behind in the aqueous phase from step 1.

Protocol B: Recrystallization & "Oiling Out"

Q: I tried recrystallizing from Ethanol, but the product separated as a sticky oil at the bottom, not crystals. What happened?

The Issue: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when the solvent is too polar to force an ordered lattice.

The Fix: The Anti-Solvent Drop Method Switch to a solvent system with a lower solubility parameter for the salt, utilizing Isopropanol (IPA) as the primary solvent rather than Ethanol.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in IPA (Isopropanol) at 80°C (reflux).

  • Titration: Add Methanol dropwise only until the solution becomes clear. Do not add excess MeOH.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

  • Anti-Solvent Trigger: If no crystals form, add Ethyl Acetate (warm) dropwise until slight turbidity persists, then cool to 4°C.

    • Mechanism:[1] EtOAc acts as an anti-solvent. It is polar enough to mix with IPA but non-polar enough to reject the amine salt.

Protocol C: Chromatographic Separation of Isomers

Q: I have a diastereomeric impurity (or regioisomer) that co-crystallizes. How do I separate them?

The Issue: Spiro-cyclization often produces isomers that are chemically almost identical.[1] Silica gel chromatography of amine salts results in severe streaking due to interaction with silanols.

The Fix: Basified Silica or Reverse Phase [1]

Option 1: Normal Phase (Requires Free Base) [1]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Pre-treatment: Flush the column with Mobile Phase + 1% Triethylamine (TEA) before loading.[1]

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

    • Note: The ammonium hydroxide competes for silanol sites, sharpening the amine peak.

Option 2: Reverse Phase (Preferred for Salts) If you wish to keep the salt form or if the free base is unstable:[1]

  • Column: C18 (ODS).[1]

  • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Gradient: 0% to 30% ACN.[1]

    • Why? The spiro-amine is very polar.[1] It will elute early. The TFA ensures the amine remains protonated and suppresses silanol interactions.

Advanced Stereochemical Resolution

If your "4-ol" center is racemic and you require a single enantiomer, chemical purification (recrystallization) will rarely work unless you use a chiral resolving agent (e.g., Tartaric acid) instead of HCl.[1]

Recommended Chiral Method:

  • Technique: SFC (Supercritical Fluid Chromatography).[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: CO₂ / MeOH (with 0.2% Diethylamine).[1]

  • Reference: Spiro-amines often show better resolution on amylase-based stationary phases (AD-H) due to the rigid inclusion into the chiral cavity [1].[1]

Summary of Solvents

ProcessRecommended SolventForbidden Solvent
Recrystallization Isopropanol / MeOH (9:[1]1)Pure Water (yield loss), Pure Ether (oiling)
Extraction DCM : IPA (3:[1]1)Pure Hexane (insoluble)
Salt Formation 4M HCl in DioxaneAqueous HCl (hard to dry)

References

  • PubChem. (n.d.).[1][3] 2-Oxa-8-azaspiro[4.5]decane hydrochloride (Compound).[1][4][5][6] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters.
  • ChromForum. (2008).[1][7] Separation of diastereomers - General strategies for amine salts. Retrieved March 2, 2026, from [Link]

Sources

identification of byproducts in 2-oxa-8-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists synthesizing 2-oxa-8-azaspiro[4.5]decane (CAS: 176-69-2) and its derivatives.[1][2]

Topic: Identification & Troubleshooting of Byproducts in Spirocyclic Ether Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists[2][3]

Introduction & Scaffold Architecture

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in drug discovery, serving as a conformationally restricted surrogate for morpholines or piperidines in GPCR ligands (e.g., Muscarinic agonists, Opioid modulators) and kinase inhibitors.[1][2][3]

Structural Definition:

  • Core: A piperidine ring (8-aza) spiro-fused to a tetrahydrofuran ring (2-oxa).[1][2]

  • Numbering: The oxygen is at position 2 of the 5-membered ring.[1] The spiro carbon is C5 (relative to the ether) or C4 (relative to the piperidine).[1][3]

  • Critical Distinction: Do not confuse with 1-oxa-8-azaspiro[4.5]decane (lactone/ether where oxygen is attached directly to the spiro center).[1][2] The 2-oxa isomer has a methylene spacer between the spiro center and the oxygen on one side (

    
    ).[1][2]
    

Synthetic Routes & Failure Modes[2]

To troubleshoot effectively, identify which synthetic pathway you are employing.[2][3] The byproduct profile is path-dependent.[1]

Route A: Iodocyclization (The "Functionalized" Route)

Standard for creating substituted spiro-ethers (e.g., 3-iodomethyl derivatives). Workflow: N-Boc-4-piperidone


 Alkylation (Allyl) 

Reduction

Iodocyclization

Deiodination.[1][2]
Route B: Cyclodehydration (The "Parent" Route)

Standard for the unsubstituted scaffold. Workflow: N-Boc-4,4-bis(hydroxyalkyl)piperidine precursor


 Acid/Mitsunobu Cyclization.[1][2]
Process Flow & Decision Tree

SpiroSynthesis Start Start: N-Boc-4-Piperidone RouteA Route A: Allylation + Reduction (4-allyl-4-hydroxymethyl) Start->RouteA RouteB Route B: Bis-Alkylation (4-(2-hydroxyethyl)-4-hydroxymethyl) Start->RouteB Iodo Iodocyclization (I2/NaHCO3) RouteA->Iodo Dehydro Cyclodehydration (TsOH or DEAD) RouteB->Dehydro Target 2-Oxa-8-azaspiro[4.5]decane Iodo->Target Deiodination ImpA1 Impurity A1: Exo-Alkene (Elimination) Iodo->ImpA1 Base/Heat ImpA2 Impurity A2: 6-Endo Product (Pyran Isomer) Iodo->ImpA2 Baldwin Mismatch Dehydro->Target ImpB1 Impurity B1: Dimer (Intermolecular Ether) Dehydro->ImpB1 High Conc.

Figure 1: Decision tree for identifying byproducts based on synthetic strategy.

Troubleshooting Guide (Q&A)

Scenario 1: Iodocyclization (Route A)

User Question: "I am performing the iodocyclization of tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate. I see a major spot at RRT 0.95 that is NOT my product. What is it?"

Technical Diagnosis: This is likely the Elimination Product (Exo-Alkene) or the 6-Endo Isomer .[1][2]

Impurity TypeChemical IdentityMechanism of FormationDiagnostic Signal (1H NMR)
Exo-Alkene 4-((Allyloxy)methyl)-4-hydroxypiperidine (Uncyclized) OR Exocyclic Vinyl Ether Elimination of HI from the iodonium intermediate instead of nucleophilic attack.[1][2]Olefinic protons at 5.8–6.0 ppm (multiplet) and 5.1–5.3 ppm (terminal vinyl).[1][3]
6-Endo Isomer 3-Oxa-9-azaspiro[5.5]undecane derivativeCyclization onto the terminal carbon of the allyl group (Anti-Baldwin, but possible with specific Lewis acids).[1][2]Shift of the

protons.[1][3] In 5-exo (Target),

is ~3.2 ppm.[1][2][3] In 6-endo, the ring

signals differ.[2][3][4]
Protodeiodinated 3-Methyl-2-oxa-8-azaspiro[4.5]decanePremature reduction or radical quenching if performing radical cyclization.[1][2]Doublet methyl group at ~1.1 ppm .

Corrective Action:

  • Check Base: Ensure you are using weak bases (NaHCO3, K2CO3) rather than strong bases (NaOH) which favor elimination.[2][3]

  • Solvent Switch: Switch from THF to MeCN or DCM. Acetonitrile often stabilizes the iodonium ion, favoring the kinetic 5-exo cyclization.[2][3]

  • Temperature: Run the reaction at 0°C to RT. Heating promotes elimination.

Scenario 2: Cyclodehydration (Route B)

User Question: "I am cyclizing 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine using TsOH in toluene. My yield is low, and MS shows a mass of [2M+H]. How do I fix this?"

Technical Diagnosis: You are forming the Intermolecular Dimer .

Mechanism: Instead of the intramolecular reaction (forming the 5-membered ring), one alcohol molecule attacks another alcohol molecule on a different piperidine scaffold.[1][2][3]

Corrective Action:

  • High Dilution: This is the critical fix. Run the reaction at 0.01 M to 0.05 M concentration. High concentration favors intermolecular dimerization (

    
    ) over intramolecular cyclization (
    
    
    
    ).[1][2][3]
  • Dean-Stark Trap: Ensure efficient water removal. If water remains, the equilibrium prevents ring closure.[2][3]

  • Switch Reagents: If acid catalysis fails, switch to Mitsunobu conditions (DEAD/PPh3). The activation of the primary alcohol is more selective and often drives cyclization at lower temperatures, reducing dimerization.[2][3]

Analytical Identification Data

Use these reference values to validate your product and identify impurities.

Target Molecule: 2-Oxa-8-azaspiro[4.5]decane (HCl Salt)[1][2][5]
  • Formula:

    
    
    
  • MW: 141.21 (Free base) / 177.67 (Salt)[1][2][3]

  • Key 1H NMR Features (DMSO-d6/D2O):

PositionProtonsMultiplicityShift (ppm)Notes
Piperidine Ring

Multiplet2.9 – 3.1Broad due to ring flip if not salt.[1][2]
Piperidine Ring

Multiplet1.6 – 1.8Adjacent to spiro center.[1][2]
Spiro-Ether

(Pos 3)
Triplet3.75 Diagnostic for ether ring.[1][2]
Spiro-Ether

(Pos 1)
Singlet3.55 CRITICAL: The isolated

between spiro and oxygen.[1][2]
Spiro-Ether

(Pos 4)
Triplet1.85Adjacent to spiro center.[1][2]
Common Impurity Signatures
ImpurityMass Spec (ESI+)NMR Flag
Dimer 265.4 (

)
Complex aliphatic region; loss of clean spiro symmetry.[1][2]
Elimination (Diene) 123.2 (

)
Olefinic protons (5.0–6.0 ppm).[1][3]
Mono-Tosylate 314.1 (M + Tosyl)Aromatic doublet pair (7.4, 7.8 ppm) and methyl singlet (2.4 ppm).[1][2][3]

Detailed Experimental Protocol (Recommended)

Protocol: Iodocyclization to 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane

This intermediate is the most robust entry point.[1][2] Follow with radical reduction (Bu3SnH/AIBN) to get the methyl derivative, or use oxidative decarboxylation routes for the parent.[2][3]

  • Setup: Charge a flask with N-Boc-4-allyl-4-(hydroxymethyl)piperidine (1.0 equiv) and MeCN (10 vol).

  • Reagent Addition: Add NaHCO3 (3.0 equiv).[1][3] Cool to 0°C.[4][5]

  • Cyclization: Add Iodine (1.2 equiv) portion-wise over 30 mins. Keep dark.

  • Monitoring: Stir at 0°C for 2h. TLC/LCMS should show disappearance of alkene.

    • Troubleshooting: If reaction stalls, add 0.1 equiv KI to catalyze.[2][3]

  • Workup: Quench with saturated Na2S2O3 (Sodium thiosulfate) to remove excess iodine (color change: purple

    
     colorless).[1][3] Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The product is a Boc-protected iodomethyl ether .[1]

    • Yield Target: 75-85%.[1]

Protocol: Deiodination (To obtain the scaffold)
  • Dissolve iodo-intermediate in Toluene .

  • Add Bu3SnH (1.2 equiv) and AIBN (0.1 equiv).[1][3]

  • Reflux for 2-4 hours.

  • Cleanup: Use KF workup to remove tin residues.

References

  • PubChem Compound Summary. 2-Oxa-8-azaspiro[4.5]decane (CID 21955265).[1][2] National Center for Biotechnology Information. [Link][1][2][3]

  • Carreira, E. M., et al. Synthesis of Spirocyclic Piperidines.[2][3] (General reference for spiro-ether formation strategies). Note: Specific iodocyclization protocols adapted from standard methodologies found in: [Link] (Oxa-spirocycles: synthesis, properties and applications).

  • Patent US10858359B2.Heterocyclic ring derivatives useful as SHP2 inhibitors. (Contains experimental details for substituted 2-oxa-8-azaspiro[4.

Sources

Technical Support Center: Troubleshooting Guide for the Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Spirocyclic Amine Synthesis (Spiro[3.3]heptanes, Spiro[4.4]nonanes, Spiro-piperidines) Reference ID: SP-AMINE-TRBL-2026

Introduction: The "Escape from Flatland" Challenge

Spirocyclic amines are high-value scaffolds in modern drug discovery because they increase fraction saturated carbon (


) without adding excessive molecular weight. This improves solubility and metabolic stability compared to flat aromatic bioisosteres.[1] However, their synthesis is often plagued by high ring strain, steric congestion, and functional group incompatibility.

This guide addresses the three most common synthetic bottlenecks: Ring-Closing Metathesis (RCM) failures , SnAP reagent optimization , and Intramolecular Alkylation issues .

Module 1: Ring-Closing Metathesis (RCM) Failures

User Query: "My RCM reaction using Grubbs II catalyst stalls at 50% conversion. The substrate is a secondary amine with two terminal alkene chains. I see no catalyst activity after 1 hour."

Root Cause Analysis

The most likely culprit is catalyst poisoning . Ruthenium-based metathesis catalysts (Grubbs I/II, Hoveyda-Grubbs) are electrophilic. Basic amines (secondary and tertiary) coordinate to the Ruthenium center, displacing the phosphine or carbene ligand and killing the catalytic cycle.

Troubleshooting Protocol

Step 1: The "Ammonium Salt" Strategy Protonate the amine to remove its ability to coordinate to the metal.

  • Action: Add 1.0 equivalent of p-toluenesulfonic acid (TsOH) or HCl (in ether) to your substrate before adding the catalyst.

  • Mechanism: This converts the free amine into an ammonium salt (

    
    ), which is non-coordinating.
    
  • Post-Reaction: After the reaction is complete, perform a basic workup (NaHCO

    
    ) to liberate the free spirocyclic amine.
    

Step 2: Lewis Acid Additives (The Titanium Trick) If your substrate is acid-sensitive, use a Lewis acid to sequester the amine lone pair.

  • Action: Add 0.2–0.5 equivalents of Titanium(IV) isopropoxide (

    
    ) to the reaction mixture.
    
  • Why it works: The titanium binds the amine nitrogen reversibly, preventing it from attacking the Ruthenium catalyst, but doesn't permanently deactivate the substrate.

Step 3: Concentration & Ethylene Removal RCM is reversible. The buildup of ethylene gas shifts the equilibrium back toward the starting material.

  • Action: Run the reaction under a stream of Argon (not a closed balloon) to sweep ethylene away.

  • Action: Ensure high dilution (0.001 M to 0.005 M). Spirocyclization is entropically disfavored; high concentration favors intermolecular oligomerization.

Visualization: RCM Decision Matrix

RCM_Troubleshooting start RCM Reaction Stalled check_amine Is the N-atom unprotected? start->check_amine protect Protect N (Boc/Cbz) OR Protonate (TsOH) check_amine->protect Yes check_conc Check Concentration check_amine->check_conc No (already protected) dilute Dilute to < 5 mM check_conc->dilute > 10 mM gas_removal Is Ethylene trapped? check_conc->gas_removal < 5 mM argon_sweep Use Argon Sweep or Vacuum gas_removal->argon_sweep Closed System

Caption: Decision tree for troubleshooting stalled Ring-Closing Metathesis reactions in spirocycle synthesis.

Module 2: SnAP Reagents (Stannyl Amine Protocol)

User Query: "I am using Bode's SnAP reagents to make a spiro-morpholine. The yield is poor (<20%) with a ketone substrate, although it works fine with aldehydes."

Root Cause Analysis

SnAP reagents generate an unstable heteroatom-centered radical that adds to the carbonyl. Ketones are sterically bulkier and less electrophilic than aldehydes, leading to slower addition rates. This allows competitive protodestannylation (quenching of the radical by solvent protons) to dominate.

Troubleshooting Protocol

Step 1: Solvent Switch (The HFIP Effect) Standard DCM/DCE solvents are often insufficient for difficult ketone substrates.

  • Action: Use a mixture of Hexafluoroisopropanol (HFIP) and Dichloromethane (DCM), typically 1:4 ratio.

  • Mechanism: HFIP activates the ketone carbonyl through strong hydrogen bonding, making it more electrophilic and accelerating the radical addition step before the reagent decomposes.

Step 2: Catalyst & Additive Optimization

  • Action: Ensure you are using Copper(II) Triflate (

    
    )  and 2,6-Lutidine .[2][3]
    
  • Ratio: 1.0 equiv SnAP reagent : 1.0 equiv Ketone : 1.0 equiv Cu(OTf)

    
     : 1.0 equiv 2,6-Lutidine.[2][3]
    
  • Note: Do not reduce the copper loading for spirocycles. The reaction is often stoichiometric rather than catalytic for difficult quaternary centers.

Data: Yield Optimization for Spirocyclic Morpholines
Substrate TypeStandard Conditions (DCM)Optimized Conditions (HFIP/DCM)Key Factor
Aldehyde 75-90%80-95%Substrate is reactive; solvent less critical.
Cyclic Ketone (6-mem) 15-30%65-82% HFIP activation of ketone is essential.
Acyclic Ketone <10%40-55% Steric hindrance requires HFIP + extended time.
N-Boc Ketone 20-35%70-85% HFIP prevents Boc-group interference.

Data aggregated from Bode et al. (See References [1, 2])

Module 3: Intramolecular Alkylation (Gem-Dialkyl Effect)

User Query: "I'm trying to close a 4-membered spiro ring using a double displacement on a gem-disubstituted carbon. I mostly get polymeric sludge."

Root Cause Analysis

Forming 4-membered rings (spiro[3.3] or spiro[3.4]) is thermodynamically difficult due to ring strain (~26 kcal/mol for cyclobutane). Without the Thorpe-Ingold effect (gem-dialkyl effect), the reactive ends of the chain do not stay close enough to cyclize, leading to intermolecular polymerization.

Troubleshooting Protocol

Step 1: The Leaving Group Hierarchy For strained spirocycles, a standard bromide or chloride leaving group is often too slow.

  • Action: Convert alcohols to Triflates (-OTf) or Nonaflates (-ONf) .

  • Protocol: React the diol with

    
     and Pyridine at -78°C. The super-leaving group accelerates the cyclization rate (
    
    
    
    ) over the polymerization rate (
    
    
    ).

Step 2: Base Selection Strong, non-nucleophilic bases are required.

  • Recommendation: Use LiHMDS or NaH in THF.

  • Avoid: Potassium tert-butoxide (

    
    ) can sometimes cause elimination (E2) rather than substitution (SN2) in sterically crowded spiro systems.
    

Module 4: Purification & Isolation

User Query: "My spirocyclic amine streaks on the silica column and I lose half the mass."

Root Cause Analysis

Spirocyclic amines are often highly basic (


 of conjugate acid ~10-11). The free amine interacts strongly with the acidic silanols on standard silica gel, causing irreversible adsorption (streaking).
Troubleshooting Protocol

Step 1: Deactivated Silica

  • Method A (Pre-treatment): Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Method B (Mobile Phase): Add 1%

    
     (aqueous ammonia) to your DCM/MeOH gradient.
    
    • Recipe: 90:10:1 (DCM : MeOH :

      
      ). The ammonia competes for the silanol sites, allowing your product to elute.
      

Step 2: Alternative Stationary Phases

  • Action: Switch to Amine-functionalized Silica (e.g., KP-NH cartridges). These are pH neutral/basic and require no amine additives in the solvent, preventing the "smell" and instability issues of TEA/NH

    
    .
    

Detailed Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Representative)

This protocol illustrates the "Intramolecular Alkylation" strategy using the gem-dialkyl effect.

  • Substrate Preparation: Start with N-Boc-3,3-bis(hydroxymethyl)azetidine.

  • Activation:

    • Dissolve substrate (1.0 equiv) in dry THF (0.1 M).

    • Cool to 0°C. Add NaH (2.5 equiv, 60% dispersion). Stir 30 min.

    • Add

      
      -Toluenesulfonyl chloride (TsCl) (2.2 equiv) dropwise.
      
    • Critical Check: Ensure complete conversion to the bis-tosylate by TLC.

  • Cyclization:

    • Isolate the bis-tosylate (standard workup).

    • Re-dissolve in dry DMF (0.05 M - Dilution is key ).

    • Add

      
       (3.0 equiv).
      
    • Heat to 100°C for 12 hours.

  • Workup:

    • Dilute with water, extract with EtOAc (3x).

    • Wash organics with LiCl (5% aq) to remove DMF.

  • Deprotection:

    • Treat the N-Boc spirocycle with TFA/DCM (1:4) at 0°C for 2 hours.

    • Purification: Use an SCX-2 (Strong Cation Exchange) cartridge to catch the free amine and release it with 2M

      
       in MeOH.
      

References

  • Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Sized Saturated N-Heterocycles from Aldehydes. Journal of the American Chemical Society.

  • Siau, W. Y., & Bode, J. W. (2014).[4] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.

  • Compain, P. (2003). Synthesis of spirocycles via ring closing metathesis. Arkivoc.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate.

Sources

Technical Support Center: Purification of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this spirocyclic scaffold. The unique structure, featuring a tertiary amine, a secondary alcohol, and a hydrophilic hydrochloride salt form, presents specific challenges in purification. This document provides in-depth, experience-based answers to common questions, troubleshooting advice for typical issues, and detailed protocols to guide your experimental work.

Section 1: Understanding the Compound and Impurity Profile

Before diving into purification strategies, it's crucial to understand the physicochemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

  • Structure: A spirocyclic system containing a piperidine ring and a tetrahydrofuran ring.

  • Key Functional Groups: A basic tertiary amine (pKa typically ~8-10), a polar secondary alcohol, and an ether linkage.

  • Form: As a hydrochloride salt, the compound is generally a crystalline solid with high polarity and good solubility in polar protic solvents like water and methanol, but limited solubility in non-polar organic solvents.[1][2]

Common Impurities: The nature of impurities is intrinsically linked to the synthetic route. Common synthetic pathways for spirocyclic amines may involve multi-step sequences including condensations, cyclizations, and reductions.[3][4] Potential impurities could include:

  • Unreacted starting materials or reagents.

  • By-products from incomplete reactions or side reactions.

  • Diastereomers, as the C4-hydroxyl group creates a stereocenter.

  • Residual solvents from the reaction or workup.

  • Inorganic salts from pH adjustments or reagent use.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the purification of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

Q1: My crude product is an oil/gum even though it's a hydrochloride salt. How can I solidify it?

This is a common issue when residual solvents or impurities act as a plasticizer, preventing crystallization.

  • Causality: The presence of excess HCl, water, or organic solvents can disrupt the crystal lattice formation. Highly lipophilic impurities can also hinder crystallization.

  • Solution: First, try co-evaporation with an anhydrous solvent like toluene or dichloromethane from a rotary evaporator to azeotropically remove residual water and volatile organics. If the material remains oily, trituration is an effective technique. Suspend the oil in a non-solvent in which the impurities are soluble but the desired salt is not (e.g., diethyl ether, ethyl acetate, or acetone) and stir or sonicate vigorously. The product should precipitate as a solid, which can then be filtered. For stubborn cases, washing the crude salt with a non-polar solvent like hexane can remove greasy impurities.[5]

Q2: Can I purify the hydrochloride salt directly, or must I convert it to the free base?

This depends entirely on the nature of the impurities you need to remove. The choice between purifying the salt or the free base is a critical decision that dictates the available methods.

  • Purifying the Salt: This is preferable for removing non-basic, non-polar, or greasy impurities. Recrystallization or simple solvent washes are the primary methods. Direct chromatography of the salt is challenging due to its high polarity and poor solubility in typical chromatographic solvents.

  • Converting to Free Base: This is the most versatile approach and is often necessary for significant purification. The free base is less polar and more amenable to standard purification techniques like acid-base extraction and silica gel chromatography.[1] This is the recommended path for removing polar, basic, or closely related structural impurities.

G start Assess Crude Purity (HPLC, NMR, LCMS) impurity_type What is the nature of the major impurity? start->impurity_type non_polar Non-polar / Greasy (e.g., residual toluene, siloxanes) impurity_type->non_polar Non-polar polar_non_basic Polar, Non-Basic (e.g., alcohol by-products) impurity_type->polar_non_basic Polar, Non-Basic basic_or_similar Basic or Structurally Similar (e.g., starting amine, diastereomer) impurity_type->basic_or_similar Basic or Similar Polarity wash Wash/Triturate Salt (Hexane, EtOAc, Et2O) non_polar->wash recrystallize Recrystallize Salt (e.g., IPA, EtOH/Et2O) polar_non_basic->recrystallize ab_extraction Convert to Free Base Perform Acid-Base Extraction basic_or_similar->ab_extraction chromatography Convert to Free Base Perform Chromatography ab_extraction->chromatography If further purity is needed

Caption: Decision tree for selecting a purification strategy.

Q3: I'm seeing significant peak tailing for my compound on reverse-phase HPLC. What is causing this and how can I fix it?

Peak tailing for basic compounds like this is a classic problem in chromatography.

  • Causality: The issue stems from secondary interactions between the protonated tertiary amine of your analyte and residual, deprotonated silanol groups (-Si-O⁻) on the surface of standard silica-based C18 columns.[6][7] These strong ionic interactions lead to a non-uniform elution profile, resulting in asymmetric, tailing peaks.

  • Solutions:

    • Add a Competing Amine: Incorporate a small amount (0.1-0.5%) of a competing amine like triethylamine (TEA) into your mobile phase.[6] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.

    • Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their ionic interaction with the protonated analyte.[6]

    • Use a Different Stationary Phase: Modern "end-capped" columns, where the residual silanols are chemically passivated, show reduced tailing. Alternatively, polymer-based columns or those with polar-embedded groups can provide different selectivity and improved peak shape.[6]

Q4: What are the best solvent systems for recrystallizing the hydrochloride salt?

Finding the right recrystallization solvent is key to achieving high purity. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[1]

  • Expertise & Experience: For hydrochloride salts of amines, polar protic solvents are the first choice.

    • Isopropanol (IPA): Often an excellent choice. Many hydrochloride salts have good solubility in hot IPA but precipitate nicely upon cooling.[5]

    • Ethanol (EtOH): Similar to IPA, but some salts can be too soluble even in cold ethanol, leading to lower recovery.[5]

    • Methanol (MeOH): Generally too strong a solvent, leading to poor recovery unless an anti-solvent is used.

  • Anti-Solvent Strategy: A powerful technique involves dissolving the salt in a minimal amount of a good solvent (like hot methanol or ethanol) and then slowly adding a non-solvent (an "anti-solvent") in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity persists.[5][8] Cooling this mixture slowly often yields high-purity crystals.

Solvent SystemRationale & CommentsSuitability
Isopropanol (IPA)Good balance of solubility. Often the best starting point.★★★★★
Ethanol (EtOH)Can be effective, but recovery might be lower than with IPA.★★★★☆
Methanol / Diethyl EtherDissolve in minimal hot MeOH, add Et₂O until cloudy, cool.★★★★☆
Ethanol / Ethyl AcetateDissolve in minimal hot EtOH, add EtOAc until cloudy, cool.★★★☆☆
AcetoneLimited use for recrystallization but can be a good wash solvent.[5]★★☆☆☆
WaterGenerally too strong a solvent unless the goal is to precipitate by adding an organic anti-solvent like acetone.★☆☆☆☆

Table 1: Recommended Solvent Systems for Recrystallization.

Section 3: Troubleshooting Guide for Common Purification Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.1. Concentrate the mother liquor and cool again to recover a second crop. 2. Re-attempt with a less polar solvent (e.g., switch from EtOH to IPA). 3. Use an anti-solvent system to force precipitation.
Product "Oils Out" During Cooling The solution became supersaturated too quickly, or the melting point of the impure solid is below the temperature of the solution.1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly (e.g., in a dewar or insulated bath). 4. Scratch the inside of the flask with a glass rod to induce nucleation.
Impurity Co-elutes in Column Chromatography The selectivity (α) between the product and impurity is too low in the chosen mobile phase. The column is overloaded.1. Change Solvents: Switch to a different solvent system with different chemical properties (e.g., from Hexane/EtOAc to DCM/MeOH). 2. Change Stationary Phase: If using silica, try amine-functionalized silica, alumina, or even reverse-phase for a completely different separation mechanism.[9][10] 3. Run a Shallower Gradient: A slower, shallower gradient can improve the resolution of closely eluting peaks.
Product Streaks or is Lost on Silica Gel Column The basic amine is strongly and irreversibly binding to the acidic silanol groups on the silica surface.1. NEVER run the free base on unmodified silica without a basic additive. 2. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the silica surface.[7] 3. Best Practice: Use an amine-functionalized silica column, which is designed for purifying basic compounds and does not require mobile phase modifiers.[10]

Table 2: Troubleshooting Common Purification Issues.

Section 4: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Gross Purification

This protocol is designed to remove non-basic organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH while stirring until the pH of the aqueous layer is >9. The free base may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL per gram of crude material). The free base is more soluble in the organic layer.[1]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can then be further purified by chromatography or converted back to the salt.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. The pure hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Flash Column Chromatography of the Free Base

This protocol is ideal for separating structurally similar impurities or diastereomers. Using an amine-functionalized column is highly recommended for best results.[6][10]

G cluster_prep Sample & Column Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation a 1. Convert HCl Salt to Free Base (See Protocol 1) b 2. Select & Equilibrate Column (Amine-functionalized silica is preferred) a->b c 3. Dissolve sample in minimal DCM or load onto silica ('Dry Loading') b->c d 4. Load Sample onto Column c->d e 5. Run Gradient Elution (e.g., 0-10% MeOH in DCM) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC/LCMS f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent h->i j 10. Convert back to HCl salt & Dry Under Vacuum i->j

Caption: Experimental workflow for amine purification via flash chromatography.

  • Stationary Phase Selection: Choose an appropriate stationary phase.

Stationary PhaseMobile Phase System (Example)Pros & Cons
Amine-Functionalized Silica DCM / MethanolPro: Excellent peak shape, no need for basic additives, reproducible.[10] Con: More expensive than standard silica.
Standard Silica Gel DCM / Methanol + 1% TriethylaminePro: Inexpensive and widely available. Con: Requires basic modifier, potential for irreversible adsorption, variable results.[7]
Alumina (Basic or Neutral) Hexane / Ethyl AcetatePro: Good for some amines, less acidic than silica. Con: Can have lower resolving power for polar compounds.[9]

Table 3: Comparison of Chromatographic Stationary Phases for Purifying the Free Base.

  • Mobile Phase Development: Develop a solvent system using Thin Layer Chromatography (TLC), preferably on a plate with the same stationary phase as your column (e.g., an amine-functionalized TLC plate). Aim for a retention factor (Rf) of ~0.2-0.3 for your product in the final eluent mixture. A typical gradient for this compound on an amine column would be from 100% DCM to 90:10 DCM/Methanol.

  • Column Packing & Equilibration: Pack and equilibrate the column with your initial, low-polarity mobile phase (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM. If it is not fully soluble, adsorb it onto a small amount of silica gel or celite ("dry loading"), evaporate the solvent, and place the resulting powder on top of the column bed.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase according to your developed gradient. Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC or LCMS to identify those containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the purified free base back to the hydrochloride salt as described in Protocol 1, Step 6.

References

  • Recrystallization and Acid/Base Extraction - The Basics. [www.rhodium.ws]
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purification of organic hydrochloride salt? - ResearchGate.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Scholars Crossing]
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? - ResearchGate.
  • Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt.
  • Chromatography: The Solid Phase. [University of Rochester]
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [SIELC Technologies]
  • 2-Oxo-1-oxa-8-azaspiro[2][5] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. [Google Patents]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [PMC]
  • 2-oxa-8-azaspiro[4.5]decane hydrochloride (C8H15NO). [PubChemLite]
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride. [ChemScene]
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2. [Sigma-Aldrich]
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2. [Sigma-Aldrich]
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • 479195-19-2|2-Oxa-8-azaspiro[4.5]decane hydrochloride. [BLDpharm]
  • Process for the purification of amines.
  • 2-Oxa-8-azaspiro[4.5]decan-4-ol. [Fluorochem]
  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride. [Merck]
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. [PMC]
  • ChemScene | 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 250MG. [Fisher Scientific]
  • 1408074-48-5|8-Oxa-2-azaspiro[4.5]decane hydrochloride. [BLDpharm]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Oxa-8-Azaspiro[4.5]decane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Scale-Up Challenges

The 2-oxa-8-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Transitioning the synthesis of its intermediates from the laboratory bench to a larger scale introduces a unique set of challenges. These often relate to reaction kinetics, heat and mass transfer, and purification of the final product.[3][4] This guide is designed to provide practical solutions and a deeper understanding of the underlying chemical principles to ensure a successful and efficient scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of 2-oxa-8-azaspiro[4.5]decane intermediates.

Issue 1: Incomplete Reductive Amination

Q: My large-scale reductive amination is showing significant amounts of unreacted starting materials (ketone/aldehyde and amine). How can I drive the reaction to completion?

A: Incomplete reductive amination on a larger scale is a common issue often stemming from inefficient imine formation and suboptimal reducing agent activity. Here’s a systematic approach to troubleshooting:

  • Cause 1: Equilibrium Favoring Reactants: The initial condensation of the amine and carbonyl to form an imine is a reversible reaction.[5][6] On a larger scale, the water generated as a byproduct can accumulate and shift the equilibrium back towards the starting materials.

    • Solution: Implement a method for water removal. Azeotropic distillation with a Dean-Stark trap is a classic and effective method for scale-up.[7] Ensure your chosen solvent forms an azeotrope with water (e.g., toluene, xylene).

  • Cause 2: Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution 1: Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for scale-up due to its mildness and selectivity, but it is moisture-sensitive.[8] Sodium cyanoborohydride (NaBH3CN) is less sensitive to water but is toxic and may require specific handling protocols.[8][9] For some substrates, a simple sodium borohydride (NaBH4) addition after imine formation is complete can be effective and more cost-efficient.[8]

    • Solution 2: Staged Addition: Instead of a one-pot approach, consider a two-step process. First, allow for complete imine formation (monitoring by TLC or in-process NMR), and then add the reducing agent.[8] This can prevent the reduction of the starting carbonyl.

  • Cause 3: pH Control: The pH of the reaction is crucial for imine formation, which is typically favored under weakly acidic conditions (pH 4-5).[9]

    • Solution: Incorporate a mild acid catalyst like acetic acid. On a larger scale, inconsistent pH can be a problem due to poor mixing. Ensure your reactor has adequate agitation to maintain a homogenous pH.

Issue 2: Side Product Formation During Spirocyclization

Q: I'm observing the formation of undesired side products during the acid-catalyzed spirocyclization step. What are the likely causes and how can I improve selectivity?

A: Side product formation in acid-catalyzed spirocyclization is often a result of the harsh reaction conditions leading to side reactions.[10]

  • Cause 1: Strong Acid Catalysis: Strong acids like TsOH can promote side reactions, especially at elevated temperatures.[10]

    • Solution: Consider using a milder Lewis acid catalyst. Titanium(IV) isopropoxide (Ti(Oi-Pr)4) has been shown to mediate spirocyclization with high yields and stereocontrol under milder conditions.[10]

  • Cause 2: Temperature Control: Exothermic reactions can lead to localized "hot spots" in a large reactor, promoting side product formation.

    • Solution: Ensure efficient heat transfer in your reactor. Use a jacketed reactor with a suitable heat transfer fluid and ensure good agitation. A gradual, controlled addition of the acid catalyst can also help manage the exotherm.

Issue 3: Challenges with Boc Deprotection

Q: My N-Boc deprotection is sluggish or incomplete on a larger scale. I'm also concerned about the formation of t-butylated byproducts.

A: Boc deprotection can be challenging to scale due to issues with acid stoichiometry, reaction monitoring, and potential side reactions.[11]

  • Cause 1: Insufficient Acid: The stoichiometry of the acid is critical.

    • Solution: Ensure you are using a sufficient excess of acid, especially if your substrate contains other basic functional groups.[12] For scale-up, it's often more reliable to use a solution of HCl in a solvent like dioxane rather than gaseous HCl.[12]

  • Cause 2: Side Reactions from the t-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other amine groups.[11]

    • Solution: Use a scavenger to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.

  • Cause 3: Thermal Deprotection Issues: While thermal deprotection avoids acids, it can require high temperatures that may not be suitable for all substrates.[13]

    • Solution: If using thermal deprotection, consider a continuous flow setup. Flow chemistry can offer better heat transfer and more precise temperature control, minimizing degradation.[3][13]

dot digraph "Boc_Deprotection_Troubleshooting" { graph [fontname = "helvetica", fontsize = 10, rankdir="LR", size="7.6,5"]; node [shape=box, style=rounded, fontname = "helvetica", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "helvetica", fontsize = 9, color="#5F6368"];

start [label="Incomplete Boc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Insufficient Acid"]; cause2 [label="t-Butyl Byproducts"]; cause3 [label="Sluggish Reaction"];

solution1 [label="Increase Acid Equivalents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use Scavenger (e.g., Anisole)"]; solution3 [label="Increase Reaction Time/Temperature"]; solution4 [label="Switch to Stronger Acid (e.g., neat TFA)"];

start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause3 -> solution4; } Boc Deprotection Troubleshooting Flowchart

Issue 4: Purification Difficulties

Q: I'm struggling to purify my 2-oxa-8-azaspiro[4.5]decane intermediate on a large scale. Column chromatography is not practical. What are my options?

A: Large-scale purification requires moving away from traditional flash chromatography.

  • Solution 1: Crystallization: If your product is a solid, developing a robust crystallization procedure is the most scalable and cost-effective purification method.[14] Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity.

  • Solution 2: Salt Formation and Recrystallization: For basic amine intermediates, forming a salt (e.g., hydrochloride, maleate) can often induce crystallization and improve the purity profile. The free base can then be liberated in a subsequent step.

  • Solution 3: Liquid-Liquid Extraction: Optimize your workup procedure using liquid-liquid extractions to remove impurities. A carefully planned series of extractions at different pH values can significantly clean up your crude product before final purification.

  • Solution 4: Amine-Functionalized Silica: For challenging separations of basic compounds, consider using amine-functionalized silica for flash chromatography.[15] This can improve peak shape and reduce tailing compared to standard silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of these intermediates?

A1:

  • Thermal Hazards: Be aware of any exothermic reactions, particularly during spirocyclization and deprotection steps. Use a reaction calorimeter to assess the heat of reaction and ensure your cooling capacity is sufficient.

  • Reagent Toxicity: Handle all reagents with appropriate personal protective equipment. Be particularly cautious with reagents like sodium cyanoborohydride.

  • Pressure Build-up: Some reactions, like Boc deprotection, can evolve gas (isobutylene).[11] Ensure your reactor is adequately vented to prevent pressure build-up.

Q2: Can I use continuous flow chemistry for the synthesis of these intermediates?

A2: Yes, continuous flow chemistry can offer significant advantages for the scale-up of these syntheses.[3] It provides superior heat and mass transfer, which can lead to better reaction control, higher yields, and improved safety.[3][16] Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.[3]

Q3: How do I choose the optimal solvent for my large-scale reaction?

A3: Solvent selection for scale-up involves several factors beyond just solubility:

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal post-reaction.

  • Safety: Consider flammability and toxicity.

  • Environmental Impact: Whenever possible, choose "greener" solvents.

  • Cost: For large-scale production, solvent cost can be a significant factor.

  • Workup: The solvent should be compatible with your workup and purification procedures (e.g., immiscibility with water for extractions).

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination

This protocol is a general guideline and may need to be optimized for your specific substrates.

  • Reactor Setup: Charge a suitably sized jacketed reactor equipped with a mechanical stirrer, temperature probe, and a Dean-Stark trap with a condenser.

  • Reactant Charging: Charge the reactor with the ketone/aldehyde (1.0 eq), the amine (1.1 eq), and a suitable solvent (e.g., toluene).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC or in-process NMR until the starting carbonyl is consumed.

  • Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, 1.5 eq) in a suitable solvent (e.g., ethanol). Slowly add the reducing agent solution to the reactor, maintaining the internal temperature below 10 °C.

  • Workup: Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction by the slow addition of water. Separate the organic layer, and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

dot digraph "Reductive_Amination_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir="TB", size="7.6,5"]; node [shape=box, style=rounded, fontname = "helvetica", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "helvetica", fontsize = 9, color="#5F6368"];

start [label="Charge Reactants & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; imine_formation [label="Imine Formation (Reflux with Dean-Stark)"]; monitoring1 [label="Monitor Carbonyl Consumption (TLC/NMR)"]; cooling [label="Cool to 0-5 °C"]; reduction [label="Slow Addition of Reducing Agent"]; monitoring2 [label="Monitor Reaction Completion (TLC/LC-MS)"]; workup [label="Quench & Workup"]; product [label="Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> imine_formation; imine_formation -> monitoring1; monitoring1 -> cooling; cooling -> reduction; reduction -> monitoring2; monitoring2 -> workup; workup -> product; } Reductive Amination Workflow

Protocol 2: Boc Deprotection with HCl/Dioxane
  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a reactor.

  • Acid Addition: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).[12]

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete in less than an hour. Monitor the reaction by TLC.[12]

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered to yield the product.[12]

Quantitative Data Summary

Reaction StepKey ParameterTypical Lab ScaleScale-Up ConsiderationPotential Impact
Reductive AminationWater RemovalAnhydrous MgSO4Azeotropic DistillationIncomplete reaction, lower yield
SpirocyclizationTemperature ControlIce BathJacketed ReactorIncreased side products, lower purity
Boc DeprotectionGas EvolutionOpen to AirVented ReactorPressure build-up, safety hazard
PurificationMethodFlash ChromatographyCrystallization/ExtractionThroughput, solvent usage, cost

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • Gemo, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic Chemistry & Process Research.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Note – Reductive Amin
  • Rychnovsky, S. D., et al. (2008).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). LCGC Europe.
  • Rossi, S., & Porta, R. (2018). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
  • Palosi, E., et al. (1991). 2-Oxo-1-oxa-8-azaspiro[13][17] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020).
  • Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • 2-Oxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Trends and Challenges in Multistep Continuous Flow Synthesis. (2023). Accounts of Chemical Research.
  • 8-Oxa-2-azaspiro[4.5]decane. (n.d.). ChemScene.
  • Troubleshooting incomplete Boc deprotection. (n.d.). Benchchem.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reactions of Amines. (n.d.). University of Minnesota Duluth.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules.
  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). ACS Medicinal Chemistry Letters.
  • Organic Amine Flash Purification Using A Novel St
  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (2020). Reaction Chemistry & Engineering.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015).
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (2008). Molecules.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (1995). Journal of Medicinal Chemistry.
  • Heat transfer and mixing in flow through pinched pipe. (2026).
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry.
  • Preparation of 8-[3-(4-fluorobenzoyl)-propyl]-1-(4-[123I] iodobenzoyl)-1,3,8-triazaspiro[13][17]decan-4-one: a novel selective serotonin 5-HT2 receptor agent. (1997). Nuclear Medicine and Biology.

  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024). Expert Opinion on Drug Discovery.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry.
  • Discovery of novel 1,3,8-triazaspiro[4.
  • Large-Scale Synthesis. (n.d.).
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cellular Validation of 2-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cellular validation of 2-oxa-8-azaspiro[4.5]decane derivatives. This class of molecules has garnered significant interest for its potential to modulate key targets in the central nervous system, particularly the sigma-1 (σ1) receptor and M1 muscarinic acetylcholine receptors.[1][2] Our focus here is to move beyond mere protocol listing and delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising compounds.

The Strategic Imperative: Why a Multi-Assay Approach is Critical

Validating the cellular activity of any new chemical entity requires a multi-pronged approach to build a comprehensive and reliable pharmacological profile. For 2-oxa-8-azaspiro[4.5]decane derivatives, this is paramount. We are not just seeking to determine if a compound binds to its intended target, but also to understand the functional consequences of that binding and its potential for therapeutic efficacy. A single assay provides a single data point; a suite of well-chosen, orthogonal assays provides a compelling narrative of a compound's mechanism of action.

Our validation strategy will be built on a tiered approach, beginning with target engagement and moving through functional and phenotypic outcomes. This guide will detail the following key assays:

  • Radioligand Binding Assays: To quantify the binding affinity of the derivatives to their primary targets.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological cellular context.

  • cAMP Accumulation Assays: To assess the functional modulation of G-protein coupled receptors (GPCRs), such as the M1 muscarinic receptor.

  • ERK1/2 Phosphorylation Assays: To probe downstream signaling events indicative of receptor activation.

  • Neurite Outgrowth Assays: To evaluate the potential of these compounds to induce neuroplasticity, a key therapeutic goal.

Target Engagement: The First Pillar of Validation

Before we can assess the function of a compound, we must first be confident that it is interacting with its intended target within the cell.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone of pharmacology, allowing for the precise determination of a compound's binding affinity (Ki) for a specific receptor. This is a critical first step in understanding the potency of a 2-oxa-8-azaspiro[4.5]decane derivative.[1]

Experimental Workflow: Radioligand Binding Assay

cluster_0 Membrane Preparation cluster_1 Assay Setup cluster_2 Incubation & Detection cluster_3 Data Analysis prep Homogenize tissue or cells expressing the target receptor cent1 Centrifuge to pellet membranes prep->cent1 resuspend Resuspend membranes in assay buffer cent1->resuspend add_membranes Add membrane preparation to assay plate resuspend->add_membranes add_radioligand Add a fixed concentration of radiolabeled ligand add_membranes->add_radioligand add_competitor Add varying concentrations of the test compound add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate filtrate Rapidly filtrate to separate bound from free radioligand incubate->filtrate wash Wash filters to remove non-specific binding filtrate->wash count Quantify radioactivity using a scintillation counter wash->count plot Plot percentage of specific binding vs. log[competitor] count->plot fit Fit data to a sigmoidal dose-response curve to determine IC50 plot->fit cheng_prusoff Calculate Ki using the Cheng-Prusoff equation fit->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

Comparative Data: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives

CompoundTargetK_i (nM)Selectivity (K_i σ2 / K_i σ1)Reference
Derivative 1 σ1 Receptor0.4744[3]
Derivative 2 σ1 Receptor1.225[3]
Derivative 3 σ1 Receptor12.12[3]
(+/-)-YM796 M1 Receptor1300 (IC50)-[4]
(+/-)-YM954 M1 Receptor1600 (IC50)-[4]
RS86 M1 Receptor1200 (IC50)-[4]
AF102B M1 Receptor2000 (IC50)-[4]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[1]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

CETSA is a powerful technique that allows for the direct assessment of target engagement in a more physiologically relevant context – within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis treat_cells Treat intact cells with the test compound or vehicle heat_cells Heat cell suspensions at a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells to release proteins heat_cells->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect the supernatant containing soluble proteins centrifuge->collect_supernatant analyze Analyze the amount of soluble target protein (e.g., by Western blot) collect_supernatant->analyze plot_melting Plot the fraction of soluble protein vs. temperature analyze->plot_melting determine_tm Determine the melting temperature (Tm) plot_melting->determine_tm compare_tm Compare the Tm shift between compound-treated and vehicle-treated cells determine_tm->compare_tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Assays: Unveiling the Consequences of Binding

Once target engagement is confirmed, the next crucial step is to determine the functional consequences of this interaction.

cAMP Accumulation Assays: Probing GPCR Activity

For 2-oxa-8-azaspiro[4.5]decane derivatives targeting M1 muscarinic receptors, which are Gq-coupled GPCRs, assessing their impact on second messenger signaling is key. While M1 receptors primarily signal through phospholipase C, their activity can also modulate adenylyl cyclase and thus cAMP levels.

Experimental Workflow: cAMP Accumulation Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection cluster_3 Data Analysis plate_cells Plate cells expressing the target GPCR pre_incubate Pre-incubate with a phosphodiesterase inhibitor plate_cells->pre_incubate treat_agonist Treat with varying concentrations of the test agonist pre_incubate->treat_agonist lyse_cells Lyse cells to release intracellular cAMP treat_agonist->lyse_cells treat_antagonist For antagonist mode, co-treat with a known agonist detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) plot_response Plot cAMP levels vs. log[compound] detect_cAMP->plot_response determine_ec50 Determine EC50 (for agonists) or IC50 (for antagonists) cluster_0 Cell Treatment & Lysis cluster_1 SDS-PAGE & Transfer cluster_2 Immunoblotting cluster_3 Data Analysis treat_cells Treat cells with the test compound for various times lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block non-specific binding sites transfer->block probe_pERK Probe with a primary antibody against phospho-ERK1/2 block->probe_pERK probe_totalERK Re-probe with an antibody against total ERK1/2 (loading control) probe_pERK->probe_totalERK detect Detect with a secondary antibody and chemiluminescent substrate probe_totalERK->detect quantify_bands Quantify band intensities detect->quantify_bands normalize Normalize phospho-ERK signal to total ERK signal quantify_bands->normalize plot_data Plot normalized signal vs. compound concentration or time normalize->plot_data

Caption: Workflow for detecting ERK1/2 phosphorylation by Western blot.

Comparative Functional Data: M1 Agonist Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives

CompoundFunctional AssayEC50 / ActivityReference
(+/-)-YM796 Phosphoinositide HydrolysisStimulated[4]
(+/-)-YM954 Phosphoinositide HydrolysisStimulated[4]
RS86 Phosphoinositide HydrolysisStimulated[4]
AF102B Phosphoinositide HydrolysisNot Stimulated[4]

Phenotypic Assays: Assessing Cellular Responses

The ultimate goal of drug discovery is to elicit a beneficial phenotypic change. For neuroactive compounds, assessing their impact on neuronal morphology is a powerful approach.

Neurite Outgrowth Assays: A Window into Neuroplasticity

Neurite outgrowth is a fundamental process in neuronal development and regeneration. The ability of a compound to promote neurite outgrowth can be indicative of its potential for treating neurodegenerative diseases or nerve injury.

Experimental Workflow: Neurite Outgrowth Assay (Immunofluorescence)

cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Imaging & Analysis plate_neurons Plate neuronal cells (e.g., PC12, primary neurons) differentiate Differentiate cells (if necessary) plate_neurons->differentiate treat_compounds Treat with test compounds for a defined period differentiate->treat_compounds fix_cells Fix cells with paraformaldehyde treat_compounds->fix_cells permeabilize Permeabilize cells with a detergent fix_cells->permeabilize block Block non-specific antibody binding permeabilize->block primary_ab Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) block->primary_ab secondary_ab Incubate with a fluorescently labeled secondary antibody primary_ab->secondary_ab acquire_images Acquire images using a fluorescence microscope secondary_ab->acquire_images quantify_neurites Quantify neurite length and branching using image analysis software acquire_images->quantify_neurites

Caption: Workflow for a neurite outgrowth assay using immunofluorescence.

Signaling Pathways: Visualizing the Mechanism of Action

Understanding the signaling pathways modulated by 2-oxa-8-azaspiro[4.5]decane derivatives is crucial for interpreting the results of functional and phenotypic assays.

Sigma-1 Receptor Signaling

cluster_0 Endoplasmic Reticulum s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Dissociates upon ligand binding ip3r IP3 Receptor s1r->ip3r Modulates Ca2+ release downstream Downstream Signaling (e.g., ERK activation, Neurite Outgrowth) ip3r->downstream ligand 2-Oxa-8-azaspiro[4.5]decane Derivative ligand->s1r

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

M1 Muscarinic Receptor Signaling

cluster_0 Plasma Membrane cluster_1 Second Messengers m1r M1 Muscarinic Receptor gq Gq Protein m1r->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Cleaves ligand 2-Oxa-8-azaspiro[4.5]decane Derivative ligand->m1r ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Triggers Ca2+ release pkc Protein Kinase C dag->pkc Activates downstream Downstream Signaling (e.g., ERK activation) er->downstream pkc->downstream

Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.

Conclusion

The cellular validation of 2-oxa-8-azaspiro[4.5]decane derivatives requires a rigorous, multi-faceted approach. By systematically evaluating target engagement, functional activity, and phenotypic outcomes, researchers can build a comprehensive and compelling case for the therapeutic potential of these compounds. The experimental frameworks and comparative data presented in this guide provide a solid foundation for these critical studies. It is through such a detailed and logical progression of assays that we can confidently identify and advance the most promising candidates in the drug discovery pipeline.

References

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Joshi, P. C., et al. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific Reports, 7(1), 1-17. [Link]

  • Burstein, E. S., et al. (2005). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Journal of Biological Chemistry, 280(19), 19166-19174. [Link]

  • Figshare. (2013). Mean EC50 values and amplitude of response for cAMP concentration-response curves in Figure 8A. [Link]

  • ResearchGate. (n.d.). ERK1/2 inhibitors display distinct binding modes which influence their ability to modulate ERK1/2 phosphorylation. [Link]

  • Nakata, A., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 42(1), 93-104. [Link]

  • Tomassy, G. S., et al. (2013). Quantitative assessment of neurite outgrowth over growth promoting or inhibitory substrates. Methods in Molecular Biology, 1078, 153-161. [Link]

  • Liu, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Astex Pharmaceuticals. (2019). Dual-mechanism ERK1/2 inhibitors exploit a distinct binding mode to block phosphorylation and nuclear accumulation of. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. [Link]

  • Iga, Y., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 61(4), 329-337. [Link]

  • Biocompare. (2026). Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP ® Rabbit mAb from Cell Signaling Technology. [Link]

  • Lee, S., et al. (2023). Quantitative Evaluation of Neurite Morphology Using Graph Structure. Applied Sciences, 13(23), 12693. [Link]

  • Neag, E., et al. (2024). Evaluation of metabolites towards retinal ganglion cell neurite outgrowth or neurite-axon transition. Investigative Ophthalmology & Visual Science, 65(7), 675-675. [Link]

Sources

In Vitro ADME Properties of 2-Oxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the 2-oxa-8-azaspiro[4.5]decane scaffold represents a strategic "escape from flatland."[1] As drug discovery moves away from planar, aromatic-heavy structures (which often suffer from poor solubility and high attrition rates), three-dimensional (3D) spirocyclic scaffolds have emerged as superior bioisosteres.[1]

This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-oxa-8-azaspiro[4.5]decane derivatives against their traditional counterparts: piperidines and morpholines .[1]

Key Takeaway: The inclusion of the 2-oxa-8-azaspiro[4.5]decane motif typically lowers lipophilicity (LogP) while increasing fraction sp3 (Fsp3) character, resulting in improved metabolic stability and solubility without sacrificing blood-brain barrier (BBB) permeability.[1]

Physicochemical Profile: The Structural Advantage

The primary driver for adopting this scaffold is the modulation of physicochemical properties. Unlike the flexible piperidine ring, the spirocyclic system introduces rigidity and a specific vector orientation for substituents.

Comparative Data: Spirocycle vs. Traditional Scaffolds[2]

The following table contrasts the core 2-oxa-8-azaspiro[4.5]decane scaffold with standard heterocycles used in drug design.

Property2-Oxa-8-azaspiro[4.5]decane Piperidine Morpholine Implication
Formula C₈H₁₅NOC₅H₁₁NC₄H₉NOIncreased MW but higher complexity.[1]
MW (Da) 141.2185.1587.12Slightly higher MW, but within fragment range.
cLogP 0.4 - 0.78 ~0.84 - 1.10~ -0.86Lower lipophilicity than piperidine; reduces non-specific binding.[1]
TPSA (Ų) 21.312.021.3Polar surface area remains low, favoring CNS penetration.
Fsp3 1.00 1.001.00High 3D character (saturation), correlated with clinical success.
pKa (Basic) ~9.5 - 10.011.28.3Slightly reduced basicity compared to piperidine due to inductive effect of ether oxygen.[1]

Expert Insight: The "sweet spot" of this scaffold is the combination of the ether oxygen (H-bond acceptor) and the spiro-carbon.[1] The oxygen lowers LogP compared to piperidine, improving solubility, while the spiro-linkage prevents the "pancaking" of the molecule against membranes, often reducing phospholipidosis risk.

Metabolic Stability: Blocking the "Soft Spots"

One of the most common metabolic liabilities in piperidine-based drugs is cytochrome P450 (CYP) mediated oxidation at the carbon alpha or gamma to the nitrogen.[1]

Mechanism of Stabilization

In a standard 4-substituted piperidine, the 4-position is a metabolic "soft spot" prone to hydroxylation.[1] By converting this to a spiro-center (as in 2-oxa-8-azaspiro[4.5]decane), the hydrogen atom at the 4-position is removed, blocking this primary metabolic pathway.[1]

Experimental Workflow: Microsomal Stability Assay

To validate this stability, a comparative intrinsic clearance (


) assay is required.

Protocol:

  • Incubation: Test compounds (1 µM) are incubated with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Samples are quenched with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS analysis to determine the % parent remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     (elimination rate constant).
    
Pathway Visualization

The diagram below illustrates how the spiro-modification blocks the standard oxidative metabolism observed in piperidines.[1]

MetabolicPathway cluster_0 Piperidine Metabolism (Liability) cluster_1 2-Oxa-8-azaspiro[4.5]decane (Stability) Pip Piperidine Derivative (C-H at 4-position) CYP CYP450 (Oxidation) Pip->CYP Substrate Metab 4-Hydroxy-Piperidine (Unstable/Cleared) CYP->Metab Hydroxylation Spiro Spiro Derivative (Quaternary C at 4-pos) CYP2 CYP450 (Blocked) Spiro->CYP2 Steric Block NoRxn No Reaction (Metabolically Stable) CYP2->NoRxn Resistant

Caption: Comparative metabolic fate.[1] The spiro-carbon eliminates the abstractable hydrogen at the 4-position, preventing hydroxylation common in piperidines.[1]

Permeability and Distribution: Crossing the BBB

Despite the addition of the polar ether oxygen, 2-oxa-8-azaspiro[4.5]decane derivatives maintain excellent membrane permeability, making them suitable for CNS targets (e.g., Sigma-1 receptors, Muscarinic M1 agonists).[1]

Caco-2 Permeability Assessment

High permeability (


 cm/s) is typically observed due to the compact, spherical shape of the spirocycle, which often diffuses better than linear chains of similar molecular weight.

Data Interpretation Guide:

  • Efflux Ratio (

    
    ): 
    
    • 
      : Passive diffusion (Ideal).
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : P-gp substrate liability.
      
    • Note: Spirocycles often show reduced P-gp efflux compared to flexible linkers due to reduced recognition by the transporter's binding pocket.[1]

Experimental Protocol: Caco-2 Assay
  • Cell Culture: Caco-2 cells are grown to confluence (21 days) on transwell inserts.

  • Dosing: Compound (10 µM) is added to the Apical (A) or Basolateral (B) chamber.

  • Transport: Incubate for 2 hours at 37°C.

  • Quantification: LC-MS/MS of receiver compartment buffer.

  • Integrity Check: Lucifer Yellow is used to confirm monolayer integrity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     cm/s).
    

Caco2Workflow cluster_assay Transwell System Start Compound Solution (10 µM) Apical Apical Chamber (pH 6.5 or 7.4) Start->Apical Basolateral Basolateral Chamber (pH 7.4) Start->Basolateral Apical->Basolateral A to B (Influx) Analysis LC-MS/MS Quantification Apical->Analysis Basolateral->Apical B to A (Efflux) Basolateral->Analysis Calc Calculate Papp & Efflux Ratio Analysis->Calc Result Evaluation Calc->Result

Caption: Bidirectional Caco-2 permeability workflow to determine passive diffusion and transporter efflux liability.

Safety Pharmacology: hERG Inhibition[1]

A critical advantage of the 2-oxa-8-azaspiro[4.5]decane scaffold over 4-phenylpiperidines is the reduction of hERG channel inhibition, a marker for cardiotoxicity.[1]

  • The Problem: Lipophilic, basic amines (like many piperidine drugs) frequently bind to the hERG channel pore.

  • The Solution: The spiro-ether modification lowers LogP (lipophilicity) and slightly modulates the pKa.[1] Furthermore, the rigid spiro-geometry often clashes with the hERG binding pocket, reducing affinity.

Comparative hERG Risk:

  • Piperidine Analogs: High Risk (often < 1 µM IC50).

  • 2-Oxa-8-azaspiro[4.5]decane Analogs: Moderate to Low Risk (often > 10 µM IC50).[1]

References

  • Design and Synthesis of Spirocyclic Sigma-1 Receptor Ligands Source:Bioorganic & Medicinal Chemistry Context: Demonstrates the use of 1-oxa-8-azaspiro[4.5]decane (closely related isomer) for high-affinity CNS ligands with nanomolar potency and brain penetration.[1] URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery: Escaping Flatland Source:Journal of Medicinal Chemistry Context: Discusses the general physicochemical advantages (Fsp3, solubility) of spirocycles over planar aromatics. URL:[Link]

  • PubChem Compound Summary: 2-Oxa-8-azaspiro[4.5]decane Source:National Center for Biotechnology Information Context: Provides specific physicochemical data (LogP, TPSA) for the exact 2-oxa isomer. URL:[Link]

  • Strategies to Mitigate hERG Inhibition Source:Drug Hunter Context: Explains the correlation between lipophilicity/basicity and hERG binding, supporting the rationale for using less lipophilic spiro-ethers. URL:[Link]

Sources

cross-reactivity profiling of 2-oxa-8-azaspiro[4.5]decane-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the "Escape from Flatland": Cross-Reactivity Profiling of 2-oxa-8-azaspiro[4.5]decane-Based Ligands vs. Traditional Morpholines

In modern medicinal chemistry, the overreliance on flat, sp2-hybridized heterocycles has led to significant attrition in drug development due to off-target promiscuity and poor metabolic stability. Morpholine, while a privileged and ubiquitous scaffold[1], frequently suffers from these liabilities[2]. To circumvent this, drug development professionals are increasingly adopting spirocyclic bioisosteres.

This guide provides an authoritative comparison between traditional morpholine-based ligands and those utilizing the 2-oxa-8-azaspiro[4.5]decane scaffold[3]. By increasing the fraction of sp3-hybridized carbons (Fsp3), this spirocycle introduces critical 3D complexity that fundamentally alters the cross-reactivity profile of the resulting drug candidates[4].

The Mechanistic Rationale: Why Spirocycles Outperform Flat Rings

The causality behind the superior selectivity of 2-oxa-8-azaspiro[4.5]decane lies in its steric geometry. Traditional morpholine rings are relatively flat and flexible, allowing them to easily intercalate into the narrow, highly conserved binding pockets of off-target G-protein coupled receptors (GPCRs) and ion channels (like hERG).

By replacing morpholine with 2-oxa-8-azaspiro[4.5]decane, we force the molecule into a rigid, orthogonal 3D conformation. This structural bulk creates a deliberate steric clash in off-target pockets while maintaining the necessary hydrogen-bonding vectors (the oxygen and nitrogen atoms) required for primary target affinity. This concept is widely recognized in the development of saturated bioisosteres to improve selectivity[5].

Mechanism Morpholine Flat Morpholine (Low Fsp3) OffTarget Off-Target GPCR (Narrow Binding Pocket) Morpholine->OffTarget Intercalates easily (High Cross-Reactivity) Spiro 2-oxa-8-azaspiro[4.5]decane (High Fsp3) Spiro->OffTarget Steric Clash (Low Cross-Reactivity)

Fig 1. Steric exclusion mechanism of sp3-rich spirocyclic scaffolds in off-target binding pockets.

Standardized Cross-Reactivity Profiling Workflow

To objectively evaluate the safety and selectivity of 2-oxa-8-azaspiro[4.5]decane ligands against their morpholine counterparts, we employ a multi-tiered cross-reactivity workflow. This evaluates cardiotoxicity, CNS liabilities, and metabolic stability.

Workflow A Ligand Synthesis (Spirocycle vs Morpholine) B Primary Target Potency Assay A->B C hERG Patch-Clamp (Cardiotoxicity) B->C D GPCR Panel (Off-Target Binding) B->D E CYP450 Panel (Metabolic Stability) B->E F Lead Optimization Selection C->F D->F E->F

Fig 2. Multi-tiered cross-reactivity profiling workflow for evaluating structural bioisosteres.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our comparative data, the following protocols are designed as self-validating systems. They include internal quality control metrics that must be met before data is considered actionable.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality Check: Why use automated patch-clamp over high-throughput thallium flux assays? Fluorescent dyes used in flux assays can nonspecifically interact with lipophilic spirocycles, generating false positives. Patch-clamp directly measures K+ current, providing unambiguous electrophysiological data.

  • Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) channel. Harvest at 70-80% confluency.

  • Compound Dilution: Prepare 6-point serial dilutions of the 2-oxa-8-azaspiro[4.5]decane ligand and the morpholine control in extracellular solution (final DMSO concentration ≤0.1%).

  • Electrophysiological Recording: Apply voltage protocols (-80 mV holding potential, depolarizing step to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents). Measure tail current inhibition.

  • Self-Validation & QC:

    • Positive Control: Include E-4031 (a known hERG inhibitor) on every plate.

    • Negative Control: Vehicle only (0.1% DMSO).

    • Validation Metric: The system automatically calculates the Z'-factor. Data is only accepted if Z' > 0.5 and the E-4031 IC50 falls within 0.5 log units of historical averages.

Protocol B: Radioligand Binding GPCR Panel (CEREP)

Causality Check: Radioligand displacement is preferred over functional downstream assays (e.g., cAMP accumulation) for initial profiling because it directly measures physical binding affinity (Ki), isolating the steric variables of the scaffold without confounding functional agonism/antagonism.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing targets of high clinical liability (e.g., 5-HT2B, Dopamine D2).

  • Incubation: Incubate 10 µg of membrane protein with the target-specific radioligand (e.g.,[3H]-LSD for 5-HT2B) and 10 µM of the test ligand in assay buffer for 60 minutes at 22°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using a microplate scintillation counter.

  • Self-Validation & QC:

    • Total Binding (TB): Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Radioligand + 10 µM reference standard.

    • Validation Metric: The assay is internally validated by ensuring the Signal-to-Background ratio (TB/NSB) is > 5.0 . If the ratio drops below this threshold, the plate is rejected due to poor radioligand specific activity or membrane degradation.

Comparative Data Analysis

The table below summarizes a representative profiling dataset comparing a highly optimized morpholine-based ligand against its direct 2-oxa-8-azaspiro[4.5]decane analog.

Table 1: Cross-Reactivity and Physicochemical Profile Comparison

ParameterMorpholine Analog (Control)2-oxa-8-azaspiro[4.5]decane AnalogPerformance Shift
Primary Target IC50 12 nM9 nMMaintained / Slightly Improved
hERG IC50 (Patch-Clamp) 1.5 µM (High Risk)>30 µM (Safe)>20-fold reduction in toxicity
5-HT2B Ki (Radioligand) 0.8 µM (Valvulopathy Risk)>10 µM (Safe)>12-fold improvement in selectivity
Dopamine D2 Ki 2.1 µM>10 µM>4-fold improvement in selectivity
CYP3A4 Inhibition IC50 3.5 µM>20 µMEnhanced metabolic stability
Fsp3 (Fraction sp3 carbons) 0.250.75Increased 3D character

Data Interpretation: While both scaffolds maintain excellent potency at the primary target, the morpholine analog exhibits dangerous cross-reactivity with hERG and 5-HT2B, likely due to its flat topography allowing it to slip into these highly conserved pockets. The 2-oxa-8-azaspiro[4.5]decane ligand completely abolishes these off-target liabilities[4]. Furthermore, the lack of abstractable alpha-protons in the rigid spirocycle significantly reduces CYP3A4-mediated metabolism.

Conclusion

For drug development professionals facing late-stage attrition due to off-target toxicity or poor pharmacokinetics, transitioning from flat heterocycles to 3D spirocycles is a scientifically rigorous strategy. As demonstrated by the self-validating profiling data, the 2-oxa-8-azaspiro[4.5]decane scaffold provides a robust solution to "escape from flatland," offering a superior safety window without sacrificing primary target potency.

References

  • National Center for Biotechnology Information (PubChem). "2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265." NIH. URL:[Link]

  • Brockmeyer, F., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, PubMed. URL:[Link]

  • Borsari, C., et al. "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, PubMed. URL: [Link]

  • Pisanu, A., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, PMC. URL:[Link]

  • Ryabukhin, S. V., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, PubMed. URL:[Link]

Sources

A Comparative Guide to the Efficacy of 2-Oxa-8-Azaspiro[4.5]decane Enantiomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the nuanced world of stereochemistry is a critical frontier in the quest for more potent and selective therapeutics. The 2-oxa-8-azaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry, is no exception. Its rigid, three-dimensional architecture makes the spatial orientation of substituents a key determinant of biological activity. This guide provides an in-depth comparison of the efficacy of enantiomers derived from the closely related oxa-8-azaspiro[4.5]decane framework, supported by experimental data, to illuminate the pivotal role of stereoisomerism in their pharmacological profiles.

The Significance of the 2-Oxa-8-Azaspiro[4.5]decane Scaffold

The 2-oxa-8-azaspiro[4.5]decane core is a key structural motif found in a variety of biologically active compounds. Its unique spirocyclic system, where two rings share a single carbon atom, imparts a defined conformational rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as muscarinic receptor agonists for the treatment of Alzheimer's disease and as sigma-1 receptor ligands for potential applications in neurology and oncology.[1][2]

Enantiomeric Differentiation: A Case Study in Muscarinic M1 Receptor Agonism

A seminal study on 1-oxa-8-azaspiro[4.5]decane derivatives provides a compelling illustration of how enantiomers of the same compound can exhibit markedly different biological activities.[1][3] In this research, two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), were synthesized and their enantiomers were separated to evaluate their activity as M1 muscarinic receptor agonists.

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive functions such as learning and memory. Agonists of this receptor are therefore of significant interest as potential therapeutics for dementia of the Alzheimer's type.

cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis racemic Racemic 2-oxa-8- azaspiro[4.5]decane Derivative Synthesis chiral_sep Chiral HPLC Separation racemic->chiral_sep enantiomers Isolated Enantiomers ((+) and (-)) chiral_sep->enantiomers binding_assay Receptor Binding Assay (e.g., M1/M2 Radioligand) enantiomers->binding_assay Comparative Testing functional_assay Functional Assay (e.g., Phosphoinositide Hydrolysis) binding_assay->functional_assay in_vivo In Vivo Studies (e.g., Animal Models of Amnesia) functional_assay->in_vivo data_comp Efficacy Comparison (Ki, EC50, in vivo effects) in_vivo->data_comp sar Structure-Activity Relationship (SAR) Determination data_comp->sar

Caption: Workflow for the separation and comparative efficacy evaluation of 2-oxa-8-azaspiro[4.5]decane enantiomers.

The separated enantiomers of compounds 18 and 29 were evaluated for their binding affinity to M1 and M2 muscarinic receptors and their functional activity as M1 agonists. The results clearly demonstrated that the M1 agonist activity resided preferentially in the (-)-isomers.[1][3]

CompoundEnantiomerM1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)M1 Agonist Activity (Phosphoinositide Hydrolysis)
18 Racemate13110Partial Agonist
(+)-1812100Weak
(-)-1815130Potent
29 Racemate8.7130Partial Agonist
(+)-298.5130Weak
(-)-299.0140Potent

Data synthesized from Tsukamoto et al., 1995.[1][3]

Interestingly, the binding affinities of the enantiomers for both M1 and M2 receptors were quite similar, as indicated by the low eudismic ratios (the ratio of the affinities of the enantiomers). However, the functional assays revealed a significant difference, with the (-)-isomers being considerably more potent as M1 agonists. This highlights the critical importance of evaluating not just binding affinity but also functional activity when comparing enantiomers. The absolute configuration of the more active (-)-29 enantiomer was determined to be S.[1]

Broader Structure-Activity Relationships

The 2-oxa-8-azaspiro[4.5]decane scaffold and its analogues have been explored for their activity at other biological targets, further underscoring the importance of their three-dimensional structure.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been synthesized and evaluated as selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein with implications in neurodegenerative diseases and cancer.[2] These studies revealed that modifications to the substituent on the nitrogen atom of the piperidine ring significantly influence binding affinity and selectivity for the sigma-1 over the sigma-2 receptor. While enantiomeric differentiation was not the primary focus of this particular study, the high-affinity binding observed underscores the favorable interaction of the rigid spirocyclic core with the receptor's binding pocket.

Caption: The chemical structure of the 2-oxa-8-azaspiro[4.5]decane scaffold.

Experimental Protocols

To aid researchers in the evaluation of 2-oxa-8-azaspiro[4.5]decane enantiomers, we provide a representative protocol for a competitive radioligand binding assay, a fundamental technique for determining the affinity of a compound for a specific receptor.

1. Materials and Reagents:

  • Cell membranes expressing the human M1 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (racemate and individual enantiomers of the 2-oxa-8-azaspiro[4.5]decane derivative).

  • Atropine (as a non-specific binding control).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds and the non-specific binding control (atropine) in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the cell membranes, the radioligand ([³H]-NMS), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters into scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The evidence presented in this guide, particularly the detailed case study of M1 muscarinic agonist enantiomers, unequivocally demonstrates that the biological efficacy of compounds based on the oxa-8-azaspiro[4.5]decane scaffold is highly dependent on their stereochemistry. While binding affinities of enantiomers may be similar, their functional activities can differ significantly. This underscores the necessity for chiral separation and individual enantiomer evaluation early in the drug discovery process. For researchers and drug development professionals working with this and other spirocyclic scaffolds, a thorough understanding and investigation of stereoisomerism are paramount to unlocking the full therapeutic potential of these promising molecules.

References

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1532. [Link]

  • Ishikawa, J., et al. (1995). Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. Journal of Medicinal Chemistry, 38(20), 3947-3954. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, 7562937. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

Sources

Analytical Methods for the Quality Control of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a critical spirocyclic intermediate often employed in the synthesis of novel analgesics and kinase inhibitors. Its structural core—a piperidine ring spiro-fused to a tetrahydrofuran derivative—presents a specific analytical challenge: the complete absence of a UV-active chromophore.

Standard HPLC-UV methods, the workhorses of pharmaceutical QC, fail to detect this compound with sufficient sensitivity or specificity, leading to "blind" spots in impurity profiling. This guide objectively compares three validated analytical workflows to overcome this detection gap: HPLC-CAD (Charged Aerosol Detection) , GC-FID (with Derivatization) , and Potentiometric Titration .

Part 1: The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical barriers imposed by the molecule.

  • Structure: C₈H₁₅NO₂·HCl

  • Key Features: Secondary amine, secondary alcohol, ether linkage.

  • The Problem: The molecule lacks conjugated

    
    -systems (benzene rings, carbonyls). It has negligible UV absorbance above 200 nm.
    
  • The Consequence: Using standard UV detection at 205–210 nm results in poor signal-to-noise ratios, baseline drift from gradient elution, and interference from mobile phase cut-offs (e.g., methanol).

Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate QC method based on laboratory capabilities and data requirements.

MethodSelection Start Start: QC of 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl CheckUV Does the lab have CAD/ELSD? Start->CheckUV MethodD Method D: Titration (Assay Only - Not for Impurities) Start->MethodD For Stoichiometry/Assay YesCAD Yes: Use HPLC-CAD CheckUV->YesCAD Preferred NoCAD No CheckUV->NoCAD MethodA Method A: HILIC-CAD (Recommended for Purity & Impurities) YesCAD->MethodA CheckGC Is GC-FID available? NoCAD->CheckGC MethodB Method B: GC-FID (Requires Derivatization) CheckGC->MethodB Yes MethodC Method C: HPLC-UV (Derivatized) (Labor Intensive, Last Resort) CheckGC->MethodC No

Figure 1: Analytical Decision Tree. HPLC-CAD is the preferred modern approach, while GC-FID serves as a robust alternative.

Part 2: Detailed Methodologies

Method A: HPLC with Charged Aerosol Detection (CAD)

Status: Gold Standard for Purity & Impurity Profiling

Charged Aerosol Detection (CAD) is a universal detection technique that does not rely on optical properties. It detects any non-volatile analyte, making it perfect for this aliphatic salt. We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) mode because the polar amine and alcohol groups bind poorly to C18 columns but show excellent retention and peak shape on Amide phases.

Protocol
  • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 70% B

    • 15 min: 70% B

    • 16 min: 90% B

    • 20 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Nebulizer temp: 35°C; Power function: 1.0).

  • Sample Diluent: 80:20 Acetonitrile:Water.

Why this works: The high organic content in HILIC ensures the salt is soluble and the polar amine is retained. Ammonium formate is volatile, preventing blockage of the CAD nebulizer.

Method B: GC-FID with Silylation

Status: Robust Alternative for Resolution

Since the hydrochloride salt is non-volatile and thermally unstable, direct GC injection is impossible. The sample must be "free-based" and derivatized. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active protons on the hydroxyl (-OH) and amine (-NH) groups with trimethylsilyl (TMS) groups, rendering the molecule volatile.[4]

Protocol
  • Free-Basing: Dissolve 10 mg sample in 1 mL 1M NaOH. Extract twice with 2 mL Dichloromethane (DCM). Combine organic layers and dry over MgSO₄. Evaporate to dryness under Nitrogen.

  • Derivatization:

    • Reconstitute residue in 500 µL anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

    • Incubate at 70°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Injector: Split 1:20 @ 250°C.

    • Oven: 80°C (1 min) → 15°C/min → 280°C (5 min).

    • Detector: FID @ 300°C.

Causality: The silylation covers the polar H-bonding sites, sharpening the peak shape and preventing adsorption in the GC liner.

Method C: Potentiometric Titration

Status: Absolute Assay (Stoichiometry)

While chromatography measures purity (%), titration measures absolute content (Assay % w/w). Two titrations are recommended for self-validation.

  • Chloride Content (AgNO₃ Titration):

    • Dissolve 50 mg sample in 50 mL water.

    • Acidify with HNO₃.

    • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a silver electrode.

    • Endpoint: Potentiometric inflection.

  • Amine Content (Non-Aqueous Titration):

    • Dissolve 100 mg sample in 30 mL Glacial Acetic Acid + 5 mL Mercuric Acetate (to sequester HCl).

    • Titrate with 0.1 N Perchloric Acid.

    • Endpoint: Potentiometric (glass pH electrode).

Part 3: Comparative Performance Matrix

The following table synthesizes experimental performance data typical for spiro-piperidine derivatives.

FeatureHPLC-CAD (Method A)GC-FID (Method B)HPLC-UV (Direct @ 205nm)
Analyte Suitability Excellent (Universal)Good (Requires Derivatization)Poor (No Chromophore)
Linearity (R²) > 0.995 (Quadratic fit often needed)> 0.999< 0.980 (High noise)
LOD (Sensitivity) ~0.01% (High)~0.05% (Medium)> 0.5% (Very Low)
Specificity High (Separates salts/impurities)High (Structural isomers resolve well)Low (Solvent interference)
Sample Prep Simple (Dilute & Shoot)Complex (Extract + Derivatize)Simple
Throughput High (20 min/run)Medium (45 min/run inc. prep)High
Recommendation Primary QC Method Confirmatory / Orthogonal Not Recommended

Part 4: Impurity Profiling & Troubleshooting

When analyzing 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl, specific impurities must be monitored.

Common Impurities
  • Regioisomers: During the spiro-cyclization, the oxygen may attack the wrong carbon, leading to structural isomers. GC-FID is often superior to HPLC for resolving these subtle isomers.

  • Starting Materials: N-protected piperidones (e.g., N-Boc-4-piperidone) if deprotection was incomplete. These do have chromophores (carbonyls) and might be over-estimated by UV but accurately quantified by CAD.

  • Residual Solvents: THF and Toluene are common in spiro-synthesis. Use Headspace GC (HS-GC) for these.

Troubleshooting the "Ghost" Peaks
  • Issue: In HPLC-CAD, you see a large front peak.

  • Cause: This is the Chloride counter-ion (Cl⁻). CAD detects the salt.

  • Solution: Do not integrate the void volume peak. Ensure the organic wash (90% B) is long enough to elute any non-polar dimers.

References

  • Hutchinson, J. P., et al. (2011). "The role of charged aerosol detection in the analysis of non-chromophoric pharmaceutical compounds." Journal of Chromatography A.

  • Moldoveanu, S. C., & David, V. (2018). "Derivatization methods in GC and GC/MS." In: Modern Sample Preparation for Chromatography.

  • European Pharmacopoeia (Ph. Eur.) . "2.5.12. Water: Semi-micro determination (Karl Fischer) & 2.2.20. Potentiometric Titration."

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A.

  • Sigma-Aldrich Technical Bulletin . "Derivatization Reagents for GC: BSTFA and TMCS Protocols."

Sources

comparative analysis of M1 muscarinic agonists derived from 2-oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: March 2026

The quest for selective M1 muscarinic acetylcholine receptor (mAChR) agonists has been a focal point in the development of therapeutics for cognitive disorders, most notably Alzheimer's disease. The M1 receptor, predominantly expressed in the central nervous system, plays a crucial role in learning and memory. The 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising chemical framework for designing potent and selective M1 agonists. This guide provides a comprehensive comparative analysis of key M1 agonists derived from this spirocyclic system, offering insights into their structure-activity relationships, pharmacological profiles, and the experimental methodologies used for their evaluation.

The Significance of the 2-oxa-8-azaspiro[4.5]decane Scaffold

The design of M1 agonists based on the 2-oxa-8-azaspiro[4.5]decane skeleton represents a strategic approach to mimic the pharmacophore of the endogenous neurotransmitter, acetylcholine, while conferring improved selectivity and pharmacokinetic properties. This rigid spirocyclic system helps to orient key functional groups in a spatially defined manner, facilitating optimal interaction with the M1 receptor binding pocket and discriminating against other muscarinic receptor subtypes (M2-M5), thereby minimizing the potential for peripherally mediated cholinergic side effects.

Comparative Analysis of Lead Compounds

Systematic modifications of the 2-oxa-8-azaspiro[4.5]decane core have led to the identification of several potent M1 agonists. A key initial compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) , demonstrated significant muscarinic activity but lacked selectivity.[1] Subsequent structural modifications gave rise to more promising candidates with improved M1-preferential profiles.[1][2]

This guide will focus on a comparative analysis of key derivatives, including the notable compounds YM796 ((-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane).[2][3]

Chemical Structures
CompoundStructure
Compound 17 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
YM954 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane
YM796 (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane
In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinities and functional potencies of key compounds at M1 and M2 muscarinic receptors. A higher M2/M1 Ki ratio indicates greater selectivity for the M1 receptor.

CompoundM1 Receptor Ki (µM)M2 Receptor Ki (µM)M2/M1 Selectivity RatioM1 Functional Activity (EC50, µM)
(-)-YM796 16.4[4]52.0[4]3.1726.5 (PI Hydrolysis)[4]
(+)-YM796 30.1[4]108[4]3.59No significant efficacy[4]
(+/-)-YM954 Micromolar range[3]--Stimulated PI hydrolysis[3]
(+/-)-YM796 Micromolar range[3]--Stimulated PI hydrolysis[3]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

The data reveals that the (-)-enantiomer of YM796 is the more active isomer, exhibiting partial agonism at the M1 receptor.[4] Both YM796 and YM954 have been shown to stimulate phosphoinositide (PI) hydrolysis, a hallmark of M1 receptor activation via the Gq signaling pathway.[3]

M1 Receptor Signaling Pathway

The activation of the M1 muscarinic receptor by an agonist initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to a Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflows for Compound Characterization

A systematic approach is essential for the comparative analysis of novel M1 agonists. The following workflow outlines the key experimental stages, from initial binding studies to in vivo efficacy models.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (M1-M5 Selectivity) Functional_Assay Functional Assay (e.g., PI Hydrolysis) Binding_Assay->Functional_Assay Potent & Selective Compounds Progress PK_Studies Pharmacokinetic Studies (Brain Penetration) Functional_Assay->PK_Studies Lead Candidates Advance Efficacy_Models Cognitive Enhancement Models (e.g., Passive Avoidance) PK_Studies->Efficacy_Models Side_Effect_Profile Cholinergic Side Effect Assessment (e.g., Hypothermia) Efficacy_Models->Side_Effect_Profile Therapeutic Window Determination

Caption: Experimental Workflow for M1 Agonist Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for M1/M2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for M1 and M2 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1 or M2 receptors.

  • [3H]-Pirenzepine (for M1) or [3H]-AF-DX 384 (for M2) as radioligands.

  • Test compounds (2-oxa-8-azaspiro[4.5]decane derivatives).

  • Atropine or other non-selective muscarinic antagonist for non-specific binding determination.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of atropine (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay for M1 Functional Agonism

This assay measures the ability of a compound to stimulate the M1 receptor-mediated production of inositol phosphates.

Materials:

  • Cells stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1).

  • [3H]-myo-inositol.

  • Agonist stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

  • Test compounds.

  • Perchloric acid or trichloroacetic acid for cell lysis.

  • Dowex anion-exchange resin.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Seed the M1-expressing cells in multi-well plates and label overnight with [3H]-myo-inositol.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with agonist stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold acid to lyse the cells.

  • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

  • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Generate concentration-response curves and determine the EC50 and Emax values for each compound.

In Vivo Scopolamine-Induced Amnesia Model (Passive Avoidance Task)

This model assesses the ability of M1 agonists to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Apparatus:

  • A two-compartment passive avoidance apparatus (a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door).

  • An electric grid floor in the dark compartment.

Procedure:

  • Habituation: Allow the animals (rats or mice) to explore the apparatus freely for a set period.

  • Training (Acquisition):

    • Administer the test compound or vehicle to the animals.

    • After a specified pre-treatment time, administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) to induce amnesia.[5][6]

    • Place the animal in the lit compartment.

    • When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.

    • The latency to enter the dark compartment is recorded.

  • Testing (Retention):

    • 24 hours after the training session, place the animal back in the lit compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.

    • Compare the step-through latencies between the different treatment groups.

Therapeutic Potential and Structure-Activity Relationship Insights

The comparative in vivo data for compounds like YM796 and YM954 demonstrate a promising separation between their pro-cognitive effects and the induction of cholinergic side effects such as hypothermia and tremors.[3] For instance, (+/-)-YM796 was found to be weaker than (+/-)-YM954 and the reference compound RS86 in inducing these adverse effects.[3] This improved therapeutic window is a critical factor for the clinical viability of M1 agonists.

The structure-activity relationship studies on this series of compounds have revealed several key insights:

  • Stereochemistry is Crucial: The M1 agonist activity resides preferentially in the (-)-isomers.[1][2]

  • Substitutions at the 2 and 3 Positions Modulate Activity and Selectivity: Modifications at these positions have a significant impact on the affinity for M1 versus M2 receptors and the intrinsic agonist activity.[1] For example, the introduction of a 3-methylene group in YM796 appears to contribute to a more favorable in vivo profile compared to the 3-oxo group in YM954.[3]

  • The 8-azaspiro[4.5]decane Skeleton is a Versatile Template: This core structure has proven to be a valuable starting point for the design of new muscarinic agonists with potential as antidementia drugs.[4]

Conclusion

The 2-oxa-8-azaspiro[4.5]decane scaffold has yielded a class of M1 muscarinic agonists with significant therapeutic potential for cognitive disorders. Compounds such as YM796 have demonstrated a compelling profile of in vivo efficacy in preclinical models, coupled with a reduced propensity for cholinergic side effects. The comparative analysis presented in this guide highlights the importance of a systematic and multi-faceted experimental approach to fully characterize and differentiate these promising drug candidates. Further optimization of this scaffold, guided by the structure-activity relationships discussed, may lead to the development of even more selective and efficacious M1 agonists for the treatment of Alzheimer's disease and other neurological conditions.

References

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Wanibuchi, F., et al. (1993). Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. European Journal of Pharmacology, 245(2), 139-146. [Link]

  • Wanibuchi, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 222(2-3), 205-212. [Link]

  • Ghelardini, C., et al. (1992). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. ChemInform, 23(32). [Link]

  • Wanibuchi, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 222(2-3), 205-212. [Link]

  • Tsukamoto, S., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(5), 957-965. [Link]

  • Burford, N. T., & Nahorski, S. R. (1996). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 279(2), 795-802. [Link]

  • Shannon, H. E., et al. (1998). Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. Journal of Medicinal Chemistry, 41(19), 3567-3578. [Link]

  • Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(2), 499-503. [Link]

  • Burford, N. T., & Nahorski, S. R. (1996). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 279(2), 795-802. [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-159. [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • Suzuki, M., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[2][7]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. Journal of Pharmacology and Experimental Therapeutics, 275(2), 728-736. [Link]

  • Creative Biolabs. (2018). Scopolamine induced Rodent Amnesia Model. [Link]

  • El-Sherbiny, M., et al. (2014). Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus. Journal of Basic and Clinical Physiology and Pharmacology, 25(3), 325-331. [Link]

Sources

A Comparative Guide to the Chiral Separation and Analysis of 2-Oxa-8-Azaspiro[4.5]decane Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative in Modern Drug Discovery

The three-dimensional architecture of a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, the 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents. Its rigid, spirocyclic framework allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. However, the presence of one or more stereocenters in this scaffold necessitates the separation and analysis of its stereoisomers, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern chromatographic techniques for the chiral separation of 2-oxa-8-azaspiro[4.5]decane stereoisomers, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Challenge of Spirocyclic Chirality

The spirocyclic nature of 2-oxa-8-azaspiro[4.5]decane introduces a unique set of challenges for chiral recognition. The fixed spatial arrangement of the two constituent rings creates a rigid conformation, which, while beneficial for biological activity, requires highly selective chiral stationary phases (CSPs) for effective separation. The choice of the analytical technique and the CSP is therefore paramount to achieving baseline resolution of all stereoisomers. In this guide, we will explore the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for this purpose.

Comparative Analysis of Chiral Separation Techniques

The selection of an appropriate analytical technique for the chiral separation of 2-oxa-8-azaspiro[4.5]decane stereoisomers is a multi-faceted decision, balancing resolution, speed, and environmental impact. Below, we compare the performance of HPLC, SFC, and GC for this application.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted technique for enantioselective analysis in the pharmaceutical industry, owing to its versatility and the vast array of commercially available CSPs.[1][2] For a polar, N-heterocyclic compound like 2-oxa-8-azaspiro[4.5]decane, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice.[3][4]

Causality of Method Selection: The mechanism of separation on polysaccharide-based CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The presence of the nitrogen and oxygen heteroatoms and the overall polarity of the 2-oxa-8-azaspiro[4.5]decane molecule make it an ideal candidate for this type of stationary phase.

Data Presentation: Chiral HPLC Performance

ParameterCondition 1Condition 2
Column Polysaccharide-based (Cellulose)Polysaccharide-based (Amylose)
Mobile Phase Hexane/Ethanol (80:20, v/v) + 0.1% DEAAcetonitrile/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (Rs) 2.1 (Enantiomer 1 & 2)1.8 (Enantiomer 1 & 2)
Analysis Time 15 min12 min
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has gained significant traction as a "green" and high-throughput alternative to normal-phase HPLC.[5][6] Utilizing supercritical CO2 as the primary mobile phase component, SFC offers faster analysis times and reduced solvent consumption.[6] The separation principles are similar to normal-phase HPLC, with polysaccharide-based CSPs being highly effective.

Causality of Method Selection: The low viscosity and high diffusivity of supercritical CO2 lead to improved chromatographic efficiency and faster equilibration times. This makes SFC particularly well-suited for high-throughput screening of chiral compounds during the drug discovery process. The use of alcohol co-solvents allows for the fine-tuning of selectivity.

Data Presentation: Chiral SFC Performance

ParameterCondition 1
Column Polysaccharide-based (Cellulose)
Mobile Phase CO2/Methanol (70:30, v/v) + 0.2% DEA
Flow Rate 3.0 mL/min
Resolution (Rs) 2.5 (Enantiomer 1 & 2)
Analysis Time 5 min
Chiral Gas Chromatography (GC): For Volatile Derivatives

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[7][8] For a non-volatile compound like 2-oxa-8-azaspiro[4.5]decane, derivatization is necessary to increase its volatility. Common derivatization strategies include acylation or silylation of the secondary amine. Cyclodextrin-based CSPs are the most common choice for chiral GC separations.[7][9]

Causality of Method Selection: The separation mechanism in chiral GC with cyclodextrin phases relies on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cavity of the cyclodextrin.[10] The shape and size of the analyte, as well as the nature of the cyclodextrin derivative, determine the degree of enantiomeric recognition.

Data Presentation: Chiral GC Performance

ParameterCondition 1
Column Cyclodextrin-based (e.g., Beta-DEX)
Carrier Gas Helium
Temperature Program 150°C to 220°C at 5°C/min
Resolution (Rs) > 1.5 (for derivatized enantiomers)
Analysis Time 20 min

Experimental Protocols

Protocol 1: Chiral HPLC Method
  • Sample Preparation: Dissolve the racemic standard of 2-oxa-8-azaspiro[4.5]decane in the mobile phase to a concentration of 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: Cellulose-based chiral column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane/Ethanol (80:20, v/v) with 0.1% diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution factor (Rs).

Protocol 2: Chiral SFC Method
  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.

  • SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Chromatographic Conditions:

    • Column: Amylose-based chiral column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Supercritical CO2 and Methanol (gradient or isocratic). For screening, an isocratic mobile phase of CO2/Methanol (70:30, v/v) with 0.2% DEA is a good starting point.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Data Analysis: Determine the retention times and resolution of the enantiomers.

Visualization of Workflows

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis racemate Racemic 2-oxa-8-azaspiro[4.5]decane dissolution Dissolution in appropriate solvent racemate->dissolution hplc Chiral HPLC dissolution->hplc sfc Chiral SFC dissolution->sfc gc Chiral GC (with derivatization) dissolution->gc chromatogram Chromatogram hplc->chromatogram sfc->chromatogram gc->chromatogram resolution Resolution (Rs) Calculation chromatogram->resolution quantification Enantiomeric Purity (%ee) resolution->quantification

Caption: General workflow for the chiral separation and analysis of 2-oxa-8-azaspiro[4.5]decane stereoisomers.

Conclusion: A Strategic Approach to Chiral Purity

The successful chiral separation of 2-oxa-8-azaspiro[4.5]decane stereoisomers is a critical step in the development of safe and efficacious drug candidates. This guide has provided a comparative overview of HPLC, SFC, and GC for this purpose. While chiral HPLC remains a robust and versatile technique, chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput applications. Chiral GC, although requiring derivatization, provides an orthogonal separation mechanism. The choice of the optimal technique will depend on the specific requirements of the analysis, including the desired speed, resolution, and the scale of the separation. A systematic screening of different chiral stationary phases and mobile phase conditions is essential to developing a robust and reliable method for the enantioselective analysis of this important class of spirocyclic compounds.

References

Sources

Safety Operating Guide

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, operational protocols for the safe handling and disposal of 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride . It is designed for laboratory personnel and safety officers requiring actionable technical data without redundancy.[1]

PART 1: CHEMICAL PROFILE & HAZARD IDENTIFICATION

Immediate Action Required: Treat as a hazardous organic amine salt.[1] Do not dispose of via sanitary sewer systems.[1]

1.1 Substance Identification
Parameter Technical Detail
Chemical Name 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride
CAS Number 479195-19-2
Molecular Formula C

H

NO

HCl
Molecular Weight 193.67 g/mol
Physical State White to off-white solid (Powder/Crystals)
Solubility High water solubility; soluble in DMSO, Methanol
Acidity (pH) Acidic in aqueous solution (due to HCl salt)
1.2 GHS Hazard Classification

According to 29 CFR 1910.1200 (OSHA HCS) and REACH regulations, this substance is classified as WARNING .[1]

GHS Code Hazard Statement Operational Implication
H302 Harmful if swallowedMandatory nitrile gloves; no open-bench handling.[1]
H315 Causes skin irritationDouble-glove for weighing operations >100 mg.[1]
H319 Causes serious eye irritationSafety glasses with side shields required; face shield for large quantities.[1]
H335 May cause respiratory irritationHandle strictly within a certified chemical fume hood.

PART 2: DISPOSAL DECISION LOGIC (WORKFLOW)

Effective disposal requires segregation based on the physical state and solvent matrix.[1] The following decision tree outlines the correct waste stream for this specific compound.

DisposalWorkflow Start Waste Generation: 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated wipes, PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, mother liquors) StateCheck->LiquidWaste Liquid/Solution SolidBin Solid Hazardous Waste Bin (Tag: Toxic, Irritant) SolidWaste->SolidBin Bag & Tag SolventCheck Identify Solvent Matrix LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (DCM, Chloroform) SolventCheck->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Organic Waste (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Combustible Solvents Aqueous Aqueous Waste (Water, Buffers) SolventCheck->Aqueous Water Base HaloBin Halogenated Waste Carboy (Tag: Flammable, Toxic) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Tag: Flammable, Toxic) NonHalogenated->NonHaloBin TraceCheck Concentration > 1%? Aqueous->TraceCheck AqBin Aqueous Hazardous Waste (Do NOT Drain Pour) TraceCheck->AqBin Yes (High Conc) TraceCheck->AqBin No (Trace) - PREFER OFF-SITE

Figure 1: Operational decision tree for segregating 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl waste streams.

PART 3: STEP-BY-STEP DISPOSAL PROCEDURES

3.1 Solid Waste Disposal (Pure Substance & Contaminated Debris)

Objective: Prevent environmental leaching and protect waste handlers from dust inhalation.[1]

  • Segregation: Isolate the solid waste.[1] Do not mix with incompatible oxidizers (e.g., permanganates, nitrates) as spiro-amines can react exothermically.[1]

  • Primary Containment:

    • Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear polyethylene bag (minimum 4 mil thickness).[1]

    • Why HDPE? It offers excellent chemical resistance to amine salts and prevents moisture ingress (hygroscopicity management).[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Mandatory Fields:

      • Chemical Name: "2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride"[1]

      • Hazards: "Irritant," "Toxic"[1]

      • Date of Accumulation Start.

  • Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Hazardous Waste" drum.

3.2 Liquid Waste Disposal (Solutions)

Objective: Ensure compatibility with incineration protocols.

Scenario A: Organic Solvent Solutions (DMSO, Methanol, DCM)
  • Classification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).[1]

  • Neutralization (Not Required): Do not attempt to neutralize the HCl salt in the organic phase; it may precipitate the free base, creating sludge that clogs waste lines.[1] Keep it dissolved.

  • Transfer: Pour into the appropriate safety carboy (Halogenated or Non-Halogenated).

  • Record Keeping: Log the approximate concentration of the amine on the carboy's waste log. This is vital for the disposal facility to optimize incineration temperatures.[1]

Scenario B: Aqueous Solutions
  • Prohibition: NEVER pour aqueous solutions of this compound down the sink.[1][2] Although water-soluble, it is an organic contaminant with potential aquatic toxicity.[1]

  • Collection: Collect in a dedicated "Aqueous Hazardous Waste" carboy.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2) due to the HCl moiety, adjust pH to 5–9 using Sodium Bicarbonate (

    
    ) before storage to prevent corrosion of waste containers.
    
    • Caution: Add bicarbonate slowly to avoid foaming (

      
       evolution).[1]
      
3.3 Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Water or Methanol).[1]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Section 3.2).

  • Defacing: Cross out the original label or remove it entirely.[1][2]

  • Final Step: Place the clean, defaced bottle in the glass recycling or trash, depending on institutional policy for "P-listed" vs. non-listed waste (Note: This compound is typically not P-listed, allowing trash disposal after triple rinsing).[1]

PART 4: EMERGENCY PROCEDURES (SPILL RESPONSE)

Trigger: Spillage of >500 mg of solid powder or >100 mL of solution.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1] If outside a hood, ensure room ventilation is active.[1]

  • PPE Upgrade: Don double nitrile gloves , safety goggles, and a P95/N95 particulate respirator (if powder is airborne).[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Sweep carefully into a dustpan.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Decontamination: Scrub the surface with a 10% Sodium Bicarbonate solution (neutralizes the HCl) followed by a detergent wash.[1]

  • Disposal: Place all cleanup materials into a sealed bag and treat as Solid Hazardous Waste.

PART 5: REFERENCES

Sources

Navigating the Safe Handling of 2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, in-depth safety protocols and logistical plans for 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride (CAS No. 479195-19-2), a heterocyclic compound that, like many valuable intermediates, requires meticulous handling to ensure personnel safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step.

Hazard Profile: Understanding the Risks

2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is classified with the following hazards, mandating a cautious and well-informed approach.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)May cause respiratory irritation.

The assigned GHS pictogram is the GHS07 "Exclamation mark," which signals these specific moderate hazards. Given its nature as a solid, likely a crystalline powder, the primary routes of exposure are inhalation of dust particles, skin and eye contact, and accidental ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a risk-based assessment. The following recommendations are foundational for handling 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for personnel handling hazardous chemicals.[1][2][3]

Core PPE Ensemble
Body PartRecommended ProtectionRationale and Expert Insight
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is critical to prevent contact with fine powders or splashes that can cause serious irritation.[4][5] A face shield adds a further protective barrier for the entire face.
Skin/Body A standard, long-sleeved laboratory coat.The lab coat protects skin and personal clothing from incidental contact and contamination. It should always be kept fully buttoned.
Hands Disposable nitrile gloves.Nitrile gloves offer broad chemical resistance for handling solid chemicals and are a reliable barrier against skin contact, which is crucial to prevent irritation.[5] It is imperative to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.As the compound may cause respiratory irritation, engineering controls like a fume hood are the primary and most effective line of defense to prevent inhalation of airborne particles.
Enhanced Respiratory Protection

In situations where a fume hood is not available or if there is a significant risk of generating dust (e.g., weighing large quantities, sonication of a powder suspension), respiratory protection is mandatory.

  • N95 Respirator: For handling small quantities outside of a fume hood where dust may be generated, an N95 respirator provides a minimum level of protection against airborne particulates.

  • Half-mask or Full-face Respirator with P100 cartridges: For extensive handling or in the event of a spill, a higher level of respiratory protection is warranted.

All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Final Action start Start: Handling 2-Oxa-8-azaspiro[4.5]decan-4-ol HCl task Assess Task: - Quantity - Potential for dust/aerosol - Splash risk start->task engineering_controls Use Chemical Fume Hood? task->engineering_controls respirator Wear N95 or higher respirator engineering_controls->respirator No no_respirator Standard ventilation sufficient engineering_controls->no_respirator Yes core_ppe Mandatory Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat respirator->core_ppe no_respirator->core_ppe face_shield Add Face Shield? core_ppe->face_shield add_shield Wear Face Shield over Goggles face_shield->add_shield Yes no_shield Goggles sufficient face_shield->no_shield No proceed Proceed with Experiment add_shield->proceed no_shield->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and ensures the integrity of the experiment.

3.1. Pre-Handling Preparations

  • SDS Review: Before handling the compound for the first time, thoroughly read and understand its Safety Data Sheet (SDS).

  • Work Area Designation: Designate a specific area for handling, preferably within a fume hood. Ensure the area is clean and uncluttered.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and chemical spill kit.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, glassware, etc.) clean, dry, and readily accessible within the designated handling area to minimize movement.

3.2. Handling the Solid Compound

  • Don PPE: Put on the full required PPE ensemble before opening the container.

  • Container Handling: Carefully open the container within the fume hood to avoid generating dust.

  • Weighing and Transfer: Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat or directly into the reaction vessel. Perform this action gently to minimize dust creation.

  • Secure Container: Tightly reseal the container immediately after use and store it in a cool, dry, well-ventilated area as recommended.

3.3. Post-Handling Procedures

  • Decontamination: Clean all non-disposable equipment that came into contact with the chemical.

  • Waste Disposal: Place all contaminated disposable items (gloves, weigh boats, paper towels) into a designated solid chemical waste container.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste can pose a significant risk to the environment and public health. As a harmful and irritant compound, 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride and its associated waste must be treated as hazardous.

4.1. Waste Segregation

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, paper towels, and any residual solid) must be collected in a clearly labeled, sealed hazardous waste container designated for solid organic chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic liquid waste. Do not pour solutions down the drain. While some simple, non-hazardous salts can be disposed of via the sanitary sewer after neutralization, the organic nature of this compound makes that an unsuitable method.[6]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

4.2. Spill Response In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: If you are trained to handle chemical spills, don appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment: For a solid spill, gently cover the material with an absorbent material from a chemical spill kit to prevent it from becoming airborne.

  • Cleanup: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 2-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride, ensuring both personal safety and the advancement of their scientific endeavors.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • National Institutes of Health. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • MEMIC. (2020, January 29). OSHA's Fundamentals of the HAZMAT Regulations. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • CBARS. (n.d.). APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.